Product packaging for 5-Bromo-2-fluoro-3-nitropyridine(Cat. No.:CAS No. 886372-98-1)

5-Bromo-2-fluoro-3-nitropyridine

Cat. No.: B1519029
CAS No.: 886372-98-1
M. Wt: 220.98 g/mol
InChI Key: SGDKTJPVCKQTHK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-nitropyridine (CAS No: 886372-98-1) is a versatile and high-value pyridine-based building block extensively used in organic synthesis and pharmaceutical research. Its molecular formula is C 5 H 2 BrFN 2 O 2 with a molecular weight of 220.98 g/mol . The compound is characterized by its strategic placement of halogen and nitro functional groups, which make it a pivotal intermediate for constructing complex molecules. The primary research value of this compound lies in its well-defined reactivity, particularly in nucleophilic aromatic substitution (S N Ar) reactions . The electron-withdrawing nitro group significantly activates the pyridine ring, making the bromine atom a superior leaving group that can be readily displaced by various nucleophiles, such as amines, alkoxides, or thiolates . This reactivity is a cornerstone for introducing diverse side chains and functionalities, a common requirement in the development of active pharmaceutical ingredients (APIs) and functional materials. Furthermore, the nitro group itself serves as a versatile synthetic handle. It can be selectively reduced to a corresponding amino group using catalytic hydrogenation or other reducing systems, providing access to aminopyridine derivatives which are valuable precursors for heterocyclic chemistry and drug discovery . As a class of compounds, nitropyridines are recognized as privileged scaffolds in medicinal chemistry and are frequently utilized in the synthesis of molecules with potential antitumor, antiviral, and antimicrobial activities . Handling and Safety: This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or human use. The compound requires careful handling; please consult the Safety Data Sheet (SDS) for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFN2O2 B1519029 5-Bromo-2-fluoro-3-nitropyridine CAS No. 886372-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDKTJPVCKQTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652060
Record name 5-Bromo-2-fluoro-3-nitropyridine
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Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-98-1
Record name 5-Bromo-2-fluoro-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-3-nitropyridine
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Foundational & Exploratory

A Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyridine

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its place in a multitude of approved therapeutics. Within this class, 5-Bromo-2-fluoro-3-nitropyridine emerges as a highly functionalized and versatile building block. Its strategic arrangement of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on the pyridine core provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, providing a technical resource for professionals engaged in pharmaceutical research and development. The compound is identified by the CAS number 886372-98-1 .

Compound Profile and Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature and possesses a unique combination of features that dictate its solubility, stability, and reactivity.

PropertyValueSource(s)
CAS Number 886372-98-1[1]
Molecular Formula C₅H₂BrFN₂O₂[1]
Molecular Weight 220.98 g/mol [1]
IUPAC Name This compound[2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2][3]

Synthesis and Purification: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the public domain, a plausible and efficient route can be postulated based on established pyridine chemistry. A common strategy for introducing a fluorine at the 2-position of a pyridine ring is through a halogen exchange (HALEX) reaction on a suitable precursor.

A likely precursor for this synthesis is 2,5-dibromo-3-nitropyridine. The rationale for this choice is the differential reactivity of the bromine atoms. The bromine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group at the 3-position and the ring nitrogen. The bromine at the 5-position is significantly less activated. This differential reactivity should allow for a selective substitution of the 2-bromo substituent with fluoride.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A 2,5-Dibromo-3-nitropyridine (Starting Material) C Reaction Vessel (High-boiling polar aprotic solvent, e.g., DMSO, Sulfolane) A->C Add B Fluorinating Agent (e.g., KF, CsF) B->C Add D Heating (e.g., 150-200 °C) C->D Heat E Reaction Mixture D->E Formation F Work-up (Quenching, Extraction) E->F Process G Purification (Column Chromatography) F->G Purify H This compound (Final Product) G->H Isolate

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2,5-dibromo-3-nitropyridine via a halogen exchange reaction.

Materials:

  • 2,5-dibromo-3-nitropyridine

  • Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO) or Sulfolane (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromo-3-nitropyridine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a slurry. The solvent volume should be sufficient to ensure effective stirring.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 180°C) and maintain for several hours.

    • Causality Insight: High temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution. Polar aprotic solvents like DMSO are ideal as they solvate the potassium cation, leaving the fluoride anion more nucleophilic and available to attack the electron-deficient pyridine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in a controlled manner. The pyridine ring is highly electron-deficient due to the inductive and mesomeric effects of the nitro group and the fluorine atom, as well as the inherent electron-withdrawing nature of the ring nitrogen. This electronic profile dictates its reactivity.

G cluster_0 Reactivity of this compound cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Cross-Coupling Reactions cluster_3 Reduction A This compound B Nucleophile (e.g., R-NH₂, R-OH, R-SH) D Organoboron Reagent (e.g., Ar-B(OH)₂) F Reducing Agent (e.g., H₂, Pd/C; Fe/HCl) C Product of SNAr at C2 B->C Displaces Fluorine E Product of Suzuki Coupling at C5 D->E Displaces Bromine G Product of Nitro Reduction F->G Converts NO₂ to NH₂

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is highly activated for SNAr. The C2 position is ortho to both the ring nitrogen and the C3-nitro group, both of which can stabilize the negative charge of the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SNAr reactions, not because of the stability of the fluoride anion itself, but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack[4]. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at this position. The differential reactivity between the C2-F and C5-Br bonds allows for a high degree of chemoselectivity. SNAr reactions can be performed selectively at the C2 position without affecting the C5-Br bond, and subsequently, a cross-coupling reaction can be carried out at the C5 position.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or SnCl₂ in HCl). This transformation introduces a versatile amino functionality, which can be used for further derivatization, such as amide bond formation, diazotization, or as a directing group in subsequent reactions.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The utility of this compound is prominently highlighted by its use in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

Patents have disclosed the use of this compound in the synthesis of inhibitors for Salt-Inducible Kinases (SIKs)[5]. SIKs are members of the AMP-activated protein kinase (AMPK) family and are implicated in various physiological and pathological processes[6][7]. The synthesis of these inhibitors leverages the sequential reactivity of the building block.

A representative synthetic sequence involves an initial SNAr reaction at the C2 position with a desired amine nucleophile. This is followed by a Suzuki coupling at the C5 position to introduce a larger aromatic or heteroaromatic fragment. Finally, the nitro group is reduced to an amine, which can serve as a key interaction point with the target kinase or be further functionalized.

The strategic choice of this compound is critical. The fluorine at C2 allows for the efficient introduction of a side chain that can occupy a specific pocket in the kinase active site. The bromine at C5 provides the connection point for a larger scaffold that can confer potency and selectivity. The nitro group, upon reduction, yields an amino group that often forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic complexity. Its well-defined and differential reactivity allows for the controlled and sequential introduction of various pharmacophoric elements, making it an invaluable tool for medicinal chemists. The successful application of this reagent in the synthesis of advanced kinase inhibitors underscores its importance and potential in the ongoing quest for novel therapeutics. As drug discovery continues to demand molecules of increasing complexity and precision, the utility of such highly functionalized heterocyclic intermediates will only continue to grow.

References

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Tenets

The functionalized pyridine ring is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. Within this class of heterocycles, compounds bearing multiple, orthogonally reactive functional groups are of paramount importance as they allow for complex molecular architectures to be constructed with precision and efficiency. 5-Bromo-2-fluoro-3-nitropyridine, along with its isomeric congeners, represents a quintessential example of such a high-value building block. The strategic placement of a nitro group, a fluorine atom, and a bromine atom on the pyridine core creates an electron-deficient system ripe for selective chemical transformations.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its chemical structure and properties, present a detailed, field-proven synthesis protocol for a key isomer, explore its characteristic reactivity, discuss its applications, and provide critical safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Chemical Structure and Physicochemical Profile

The this compound Structure

The core of this molecule is a pyridine ring substituted at key positions to impart specific reactivity. The IUPAC name for the requested compound is This compound .

  • Nitro Group (C3): Acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr).

  • Fluorine Atom (C2): Serves as an excellent leaving group in SNAr reactions, often displaying preferential reactivity over other halogens.

  • Bromine Atom (C5): Functions as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for this compound is sparse, the properties of the closely related and commercially available isomer, 5-Bromo-3-fluoro-2-nitropyridine (CAS: 1532517-95-5) , provide a reliable reference point for researchers.

PropertyValueSource
CAS Number 1532517-95-5[1][2][3]
Molecular Formula C₅H₂BrFN₂O₂[1][2]
Molecular Weight 220.98 g/mol [1][2]
IUPAC Name 5-bromo-3-fluoro-2-nitropyridine[1]
SMILES C1=C(C=NC(=C1F)--INVALID-LINK--[O-])Br[1]
InChI Key YMXQSNGTVXQMLC-UHFFFAOYSA-N[1]
Topological Polar Surface Area 56.03 Ų[2]
LogP 1.89[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines often involves multi-step sequences starting from more common pyridine precursors. A well-documented and robust procedure exists for the synthesis of the isomer 2-Bromo-5-fluoro-3-nitropyridine from 2-hydroxy-3-nitro-5-fluoropyridine, which serves as an excellent case study for the preparation of this class of compounds.[4][5]

Representative Synthesis Workflow

G start Start: 2-Hydroxy-3-nitro- 5-fluoropyridine reaction Bromination Reaction (110 °C, 1-3 h) start->reaction reagents Reagents: • Phosphorus Tribromide (PBr₃) or POBr₃ • N,N-dimethylformamide (DMF, catalytic) reagents->reaction workup Aqueous Workup: 1. Quench with ice 2. Extract with Ethyl Acetate 3. Wash with NaHCO₃, H₂O, Brine reaction->workup purification Purification & Isolation: 1. Dry over Na₂SO₄ 2. Filter 3. Evaporate solvent workup->purification product Product: 2-Bromo-5-fluoro- 3-nitropyridine purification->product G start This compound snar_path Nucleophilic Aromatic Substitution (SNAr) start->snar_path Highly activated C2-F bond coupling_path Palladium-Catalyzed Cross-Coupling start->coupling_path Reactive C5-Br bond snar_product Product A (Substitution at C2) snar_path->snar_product coupling_product Product B (Substitution at C5) coupling_path->coupling_product snar_reagent Nu-H / Base (e.g., R-NH₂, R-OH, R-SH) snar_reagent->snar_path coupling_reagent R-B(OH)₂ / Pd Catalyst / Base (Suzuki Reaction) coupling_reagent->coupling_path

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-3-nitropyridine, a key heterocyclic intermediate in organic synthesis, with a particular focus on its role in the development of novel therapeutics. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug discovery.

Core Molecular Attributes

This compound is a substituted pyridine derivative with the molecular formula C₅H₂BrFN₂O₂. Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a nitro group at the 3-position.

PropertyValueSource(s)
Molecular Weight 220.98 g/mol [1]
CAS Number 886372-98-1[2]
Appearance Typically a yellow to light brown crystalline solid[3]
Solubility Sparingly soluble in water, soluble in common organic solvents like chloroform and methanol[2]

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a highly valuable and versatile building block in synthetic chemistry.

Synthesis and Elucidation

While a specific, detailed synthetic protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be logically inferred from established methods for preparing polysubstituted pyridines. A plausible synthetic pathway would likely involve the nitration of a suitable bromofluoropyridine precursor.

A general workflow for the synthesis of a related isomer, 2-Bromo-5-fluoro-3-nitropyridine, provides valuable insights into the potential synthetic strategy. This process typically starts from a hydroxy-nitropyridine derivative.[3]

Experimental Protocol: Synthesis of the Isomeric 2-Bromo-5-fluoro-3-nitropyridine [3]

This protocol for a related isomer illustrates a potential synthetic approach:

  • Starting Material: 2-hydroxy-3-nitro-5-fluoropyridine.

  • Reagents: Phosphorus tribromide (PBr₃) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • The 2-hydroxy-3-nitro-5-fluoropyridine is treated with phosphorus tribromide and a catalytic amount of DMF.

    • The reaction mixture is heated to 110 °C for approximately 3 hours.

    • Reaction completion is monitored by LC/MS.

    • The reaction is quenched by carefully pouring the mixture into ice.

    • The product is extracted with ethyl acetate.

    • The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • The solvent is removed under vacuum to yield the product.

Structural Elucidation:

The definitive identification of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, fluoro, and nitro substituents.

    • ¹³C NMR: The carbon-13 NMR spectrum will exhibit five signals for the pyridine ring carbons. The chemical shifts will be significantly affected by the electron-withdrawing nature of the nitro and fluoro groups, and the electronegativity of the bromine atom. Carbons directly attached to these groups will be deshielded and appear at higher chemical shifts.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), resulting in two peaks of similar intensity (M+ and M+2).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. Key vibrational frequencies are expected for the aromatic C-H stretching, C=C and C=N ring stretching, and the symmetric and asymmetric stretching of the NO₂ group.[5][6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay of its three functional groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is rendered highly electron-deficient by the strongly electron-withdrawing nitro group and the electronegative fluorine atom. This makes the ring susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

  • Regioselectivity: Nucleophilic attack is most likely to occur at the 2-position (bearing the fluorine atom) and the 6-position. The fluorine atom is an excellent leaving group in SNAr reactions, often being displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. The bromine at the 5-position is less activated towards direct nucleophilic displacement.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Cross-Coupling Reactions:

The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10]

The pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding site of the kinase. The functional groups on this compound offer multiple points for diversification to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

  • The fluoro group can be displaced by various nucleophiles to introduce different side chains that can interact with specific pockets of the kinase active site.

  • The bromo group allows for the introduction of larger aromatic or heteroaromatic moieties through cross-coupling reactions, which can enhance binding affinity and modulate solubility.

  • The nitro group can be readily reduced to an amino group, which can then be further functionalized or used to form fused heterocyclic ring systems, a common strategy in the design of kinase inhibitors.[7]

A notable application of related bromonitropyridines is in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor.[7]

Safety and Handling

As with any halogenated and nitrated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an invaluable tool for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective application in the development of the next generation of therapeutics.

References

5-Bromo-2-fluoro-3-nitropyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-nitropyridine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in creating complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It offers a detailed experimental protocol for solubility assessment, discusses the critical factors influencing solubility, and provides a framework for the systematic evaluation of this crucial physicochemical property. This document is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.

Introduction to this compound and the Significance of Solubility

This compound is a substituted pyridine derivative with a molecular formula of C₅H₂BrFN₂O₂ and a molecular weight of approximately 220.99 g/mol .[1] Its structure, featuring an electron-withdrawing nitro group, a bromine atom, and a fluorine atom on the pyridine ring, makes it a versatile reagent in cross-coupling reactions and nucleophilic aromatic substitution. These reactions are fundamental in the synthesis of novel pharmaceutical compounds.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences various stages of the drug development process.[2][3] Poor solubility can lead to challenges in:

  • Reaction kinetics and yield: Inhomogeneous reaction mixtures can result in slower reaction rates and lower product yields.

  • Purification: The choice of solvent for crystallization, a common purification technique, is dictated by the compound's solubility profile at different temperatures.

  • Formulation: For a drug to be effective, it must be in a dissolved state to be absorbed by the body.[4]

  • Analytical characterization: Many analytical techniques require the sample to be dissolved in a suitable solvent.

Therefore, a systematic approach to determining the solubility of this compound in a range of organic solvents is not just a matter of good laboratory practice but a fundamental necessity for efficient and successful drug discovery and development.

Theoretical Considerations for the Solubility of this compound

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a compound. The molecular structure of this compound suggests a moderate to low polarity. The presence of the polar nitro group and the electronegative fluorine and nitrogen atoms in the pyridine ring introduces polar character. However, the molecule also possesses a significant non-polar component due to the brominated aromatic ring.

Based on its structure, we can hypothesize its solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the polar functionalities of the molecule, while their aprotic nature prevents hydrogen bonding interactions that could hinder dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): While the polarity of these solvents is favorable, their ability to form hydrogen bonds might lead to slightly lower solubility compared to polar aprotic solvents, as the solute-solvent interactions may not be as strong as the solvent-solvent interactions.

  • Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The solubility in non-polar solvents is expected to be lower. However, the presence of the bromo- and fluoro-substituents may allow for some degree of solubility in chlorinated solvents like dichloromethane.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran): These solvents have intermediate polarity and are often good at dissolving a wide range of compounds. It is anticipated that this compound will exhibit moderate solubility in these solvents.

While these theoretical considerations provide a useful starting point, experimental determination remains the gold standard for obtaining accurate solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment
  • This compound (ensure purity is documented)

  • A selection of organic solvents (HPLC grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine shake Agitate at constant temperature (e.g., 24-72h) prep_solvent->shake check_equilibrium Periodically sample and analyze until concentration plateaus shake->check_equilibrium centrifuge Centrifuge to pellet undissolved solid check_equilibrium->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter prepare_dilutions Prepare accurate dilutions of the filtrate filter->prepare_dilutions hplc_analysis Analyze by validated HPLC method prepare_dilutions->hplc_analysis quantify Quantify against a calibration curve hplc_analysis->quantify result Solubility Data quantify->result Calculate Solubility (mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Vials: Add an excess amount of this compound to several vials. The "excess" should be enough to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

  • Addition of Solvent: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a moderate speed for 10-15 minutes is recommended to pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility of this compound in the specific solvent based on the concentration determined by HPLC and the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner. A table is an effective way to summarize the results for different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Dimethylformamide36.7[Experimental Value][Calculated Value]
Dimethyl Sulfoxide46.7[Experimental Value][Calculated Value]
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Non-polar Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Ethers Tetrahydrofuran7.5[Experimental Value][Calculated Value]

The interpretation of the results should correlate the observed solubility with the physicochemical properties of the solvents, such as polarity (dielectric constant), hydrogen bonding capability, and molecular size. This analysis will provide a deeper understanding of the solute-solvent interactions governing the solubility of this compound.

Safety and Handling

This compound and its related compounds are classified as irritants.[6][7] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[8][9]

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for its experimental determination. By combining theoretical considerations with a detailed and validated experimental protocol, researchers can generate reliable solubility data. This information is indispensable for the efficient use of this important building block in synthetic chemistry and for making informed decisions during the drug development process. The principles and methodologies outlined in this guide are broadly applicable to the solubility assessment of other novel chemical entities.

References

5-Bromo-2-fluoro-3-nitropyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-3-nitropyridine

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound (CAS No: 886372-98-1).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers predictive analysis based on first principles and data from analogous structures, explaining the causal relationships between the molecule's structure and its spectral output. The protocols and interpretive workflows herein are designed to serve as self-validating systems for confirming the identity, purity, and structural integrity of this critical chemical intermediate.

Molecular Structure and Spectroscopic Implications

This compound is a highly functionalized heterocyclic compound. Its spectroscopic character is dictated by the interplay of its constituent parts: the pyridine ring, a strong electron-withdrawing nitro group (-NO₂), and two halogen substituents with opposing electronic effects (the inductively withdrawing fluoro group, -F, and the bromo group, -Br).

The arrangement of these groups creates a distinct electronic environment that is directly interrogated by spectroscopic methods:

  • Electron Density: The powerful electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine and the nitrogen heteroatom, renders the pyridine ring electron-deficient. This has a profound deshielding effect on the ring protons and carbons, pushing their NMR signals to higher chemical shifts (downfield).

  • Vibrational Modes: The specific bonds within the molecule (C-F, C-Br, N=O, C=N, C=C) will absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

  • Mass-to-Charge Ratio: The molecule's specific mass, including the distinct isotopic signature of bromine, and its predictable fragmentation under ionization energy, allows for unambiguous confirmation by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Due to the presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), a suite of NMR experiments can provide a complete picture of the molecular framework.

Expertise & Causality: Predicted NMR Data

The substitution pattern leaves two protons on the aromatic ring. Their chemical environment is highly differentiated, leading to a predictable spectrum.

¹H NMR: The two protons are at the C4 and C6 positions.

  • H6 (proton adjacent to Nitrogen): This proton is expected to be the most downfield. It is deshielded by the adjacent electronegative nitrogen atom and is influenced by the electron-withdrawing groups through the ring system.

  • H4 (proton between Bromo and Nitro groups): This proton is also significantly deshielded due to the proximity of the bromo and nitro groups.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[2][3] The chemical shift of the fluorine atom at the C2 position will be influenced by the adjacent nitro group and the overall electronic structure of the ring.

¹³C NMR: The spectrum will show five distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. Carbons directly bonded to electronegative atoms (C2-F, C3-NO₂, C5-Br) will be significantly affected.

Table 1: Predicted NMR Spectral Data (in CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
¹H
H6 ~8.6 - 8.8 Doublet (d) JH6-H4 ≈ 2-3 Hz Deshielded by adjacent nitrogen and meta-coupled to H4.
H4 ~8.2 - 8.4 Doublet of Doublets (dd) JH4-H6 ≈ 2-3 Hz, JH4-F2 ≈ 4-6 Hz Deshielded by adjacent Br and NO₂ groups; coupled to H6 and the C2-Fluorine.
¹⁹F ~(-65) - (-75) Doublet (d) JF2-H4 ≈ 4-6 Hz Influenced by ortho-nitro group; coupled to H4.

| ¹³C | ~110 - 160 | Various | Various JC-F | A complex spectrum with five distinct aromatic signals. The C-F coupling will be prominent for several carbons.[4] |

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, verifiable data.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set spectral width to cover the aromatic region (~0-10 ppm).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum to a singlet, confirming the presence of a single fluorine environment.

    • Acquire a proton-coupled ¹⁹F spectrum to observe the JF-H coupling, which is crucial for structural confirmation.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Visualization: NMR Data Interpretation Workflow

NMR_Workflow start Acquire Spectra h1_spec ¹H Spectrum Two signals in aromatic region? start->h1_spec Process f19_spec ¹⁹F Spectrum One signal observed? h1_spec->f19_spec Yes reassess Re-evaluate Purity/Structure h1_spec->reassess No couplings Analyze Couplings H4 shows dd splitting? F2 shows d splitting? f19_spec->couplings Yes f19_spec->reassess No confirm Structure Confirmed couplings->confirm Yes couplings->reassess No

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum provides a "fingerprint" unique to the molecule's vibrational modes.

Expertise & Causality: Predicted IR Absorptions

The vibrational modes of this compound are heavily influenced by its substituents. Halogenation and the presence of the nitro group lead to distinct, identifiable peaks.[6]

Table 2: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
1520 - 1560 Asymmetric N=O Stretch Strong Characteristic, strong absorption for aromatic nitro compounds.
1340 - 1370 Symmetric N=O Stretch Strong The second key indicator for the nitro functional group.
1580 - 1610 Aromatic C=C/C=N Stretch Medium Vibrations from the pyridine ring itself.[7]
1200 - 1250 C-F Stretch Strong A strong C-F bond absorption, typical for aryl fluorides.
~3100 Aromatic C-H Stretch Weak-Medium Stretching vibrations of the two C-H bonds on the ring.

| 1000 - 1100 | C-Br Stretch | Medium | The C-Br bond vibration, typically in this region. |

Protocol: Acquiring an FTIR Spectrum

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the ambient spectrum (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, confirming the elemental composition and connectivity.

Expertise & Causality: Predicted Mass Spectrum

Upon ionization (typically via Electron Impact, EI), the molecule will form a molecular ion (M⁺•). The most critical diagnostic feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺•): The molecular weight of C₅H₂BrFN₂O₂ is approximately 220.9 g/mol .[8]

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺•) and another of almost equal intensity at two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺•). This signature is definitive proof of a single bromine atom in the molecule.[9]

  • Fragmentation: The molecular ion is a radical cation that can undergo fragmentation. The weakest bonds are likely to break, or stable neutral molecules can be lost. Common fragmentation patterns for such structures include the loss of NO₂ (a stable radical, mass 46) or the cleavage of the C-Br bond.[10][11]

Table 3: Predicted Key Mass Spectrometry Fragments (EI)

m/z Value Ion/Fragment Rationale
220 / 222 [C₅H₂⁷⁹BrFN₂O₂]⁺• / [C₅H₂⁸¹BrFN₂O₂]⁺• Molecular ion peak cluster (M⁺•, [M+2]⁺•), showing the characteristic 1:1 bromine isotopic pattern.
174 / 176 [M - NO₂]⁺ Loss of the nitro group (46 Da), a very common fragmentation pathway for nitroaromatics.
141 [M - Br]⁺ Loss of the bromine radical (79 or 81 Da). The peak at 141 corresponds to the loss of ⁷⁹Br.

| 125 | [M - NO₂ - F]⁺ | Subsequent loss of a fluorine radical from the [M-NO₂]⁺ fragment. |

Visualization: Predicted Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺•) m/z = 220/222 M_NO2 [M - NO₂]⁺ m/z = 174/176 M->M_NO2 - NO₂ (46 Da) M_Br [M - Br]⁺ m/z = 141 M->M_Br - Br• (79/81 Da) M_NO2_F [C₅H₂BrN]⁺• m/z = 155/157 M_NO2->M_NO2_F - F• (19 Da)

Caption: Key fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring a Mass Spectrum

Instrumentation:

  • Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Step-by-Step Methodology (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Injection & Analysis: Inject 1 µL of the sample solution. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for analysis.

  • Data Analysis: Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound. Analyze the mass spectrum of that peak, paying close attention to the molecular ion and the bromine isotopic pattern.

Summary and Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectral data provides a clear roadmap for researchers: ¹H NMR should reveal two distinct aromatic signals with characteristic couplings, FTIR will confirm the presence of the critical nitro and C-F functional groups, and MS will verify the molecular weight with the unmistakable 1:1 isotopic pattern of a monobrominated compound. By following the detailed protocols and interpretive logic outlined in this guide, scientists can confidently validate the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications.

References

5-Bromo-2-fluoro-3-nitropyridine reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-fluoro-3-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of substituents—a bromine atom, a fluorine atom, and a nitro group on a pyridine core—provides a versatile platform for complex molecular synthesis. The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing nitro group, imparts distinct reactivity profiles to the two halogen atoms. This guide offers a comprehensive technical overview of the reactivity and stability of this compound, providing field-proven insights for its strategic application in complex synthetic workflows.

Introduction and Molecular Profile

This compound (CAS No. 886372-98-1) is a key building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two halogen substituents, which can be selectively addressed under different reaction conditions. The fluorine atom at the C2 position and the bromine atom at the C5 position allow for sequential functionalization, making it an invaluable scaffold for building molecular diversity.

Molecular Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 886372-98-1[1]
Molecular Formula C₅H₂BrFN₂O₂
Molecular Weight 220.98 g/mol [2]
SMILES O=--INVALID-LINK--C1=C(F)N=CC(Br)=C1

The pyridine nitrogen and the C3-nitro group strongly withdraw electron density from the aromatic ring, rendering it highly electrophilic. This electronic feature is the primary determinant of the compound's reactivity, particularly towards nucleophiles.

Reactivity and Synthetic Applications

The primary value of this compound lies in the differential reactivity of the C-F and C-Br bonds. This allows for a two-stage functionalization strategy: a nucleophilic aromatic substitution (SNAr) to displace the highly activated fluoride, followed by a transition-metal-catalyzed cross-coupling reaction at the bromide position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the hallmark reaction for this substrate. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Regioselectivity: The C2 position is significantly more activated towards nucleophilic attack than the C5 position. This is due to two key factors:

  • Electronic Activation: The C2-fluoro group is positioned ortho to both the ring nitrogen and the C3-nitro group. Both groups exert a strong electron-withdrawing effect, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2.[3][5]

  • Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack.[6][7]

Consequently, reactions with a wide range of nucleophiles (amines, alkoxides, thiols) will overwhelmingly favor the displacement of the fluoride ion, leaving the bromide intact for subsequent transformations.

Caption: General mechanism for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

After the SNAr reaction at the C2 position, the remaining C5-bromo substituent serves as a handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal catalysis. The C-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Sonogashira) than a C-F bond.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C5 position of the pyridine ring and various aryl or vinyl groups using a boronic acid or ester.[8][9] This is a robust method for constructing biaryl structures, which are prevalent in pharmaceuticals.[10]

  • Sonogashira Coupling: This reaction couples the C5-bromo position with a terminal alkyne, providing access to alkynyl-pyridines.[11][12] These products are versatile intermediates that can undergo further transformations.[13]

This orthogonal reactivity is summarized below:

Reaction TypePrimary Reactive SiteLeaving GroupTypical Reagents
Nucleophilic Aromatic Substitution (SNAr) C2-FF⁻Amines, Alkoxides, Thiols
Suzuki-Miyaura Coupling C5-BrBr⁻Ar-B(OH)₂, Pd catalyst, Base
Sonogashira Coupling C5-BrBr⁻Terminal Alkyne, Pd/Cu catalyst, Base

Stability Profile and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Chemical Stability: The compound is generally stable under recommended storage conditions (cool, dry, well-ventilated area).[14] However, due to its structure, certain precautions are necessary:

    • Acidic Conditions: Fluoropyridines can be susceptible to hydrolysis in acidic media, which could lead to the formation of the corresponding hydroxypyridine.[15]

    • Strong Bases/Nucleophiles: As discussed, the compound readily reacts with nucleophiles. Storage away from strong bases is recommended to prevent unintended reactions.

    • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose upon heating.[16] While specific data for this compound is not widely available, it is prudent to handle it with care at elevated temperatures. Thermal analysis techniques like Thermogravimetric Analysis (TGA) would be required to precisely determine its decomposition temperature.[17][18]

  • Safety and Handling:

    • This compound and related structures are classified as irritants. They may cause skin, eye, and respiratory irritation.[14][19]

    • Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

    • All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should perform their own optimization based on the specific nucleophile or coupling partner used.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes the selective displacement of the C2-fluoride.

Workflow_SNAr cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve this compound in aprotic solvent (e.g., DMF, DMSO) B Add amine nucleophile (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) A->B C Heat reaction mixture (e.g., 80-100 °C) B->C D Cool to RT, pour into water C->D E Extract with organic solvent (e.g., Ethyl Acetate) D->E F Wash organic layer with brine, dry over Na2SO4 E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for an SNAr experiment.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF or DMSO (approx. 0.2 M concentration), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Add the desired amine nucleophile (e.g., morpholine) (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80–100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-5-bromo-3-nitropyridine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the SNAr Product

This protocol describes the functionalization of the C5-bromide.

Step-by-Step Methodology:

  • In a reaction vessel, combine the 2-substituted-5-bromo-3-nitropyridine (from Protocol 1) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a solvent mixture, typically 1,4-dioxane/water or DME/water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 5-aryl-2-substituted-3-nitropyridine.[8]

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its well-defined and orthogonal reactivity allows for the selective and sequential introduction of diverse functional groups. A thorough understanding of its reactivity—dominated by nucleophilic aromatic substitution at the C2-fluoride and palladium-catalyzed cross-coupling at the C5-bromide—is essential for its effective use. By leveraging this predictable reactivity and adhering to proper handling and stability protocols, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

A Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 5-Bromo-2-fluoro-3-nitropyridine (CAS No. 886372-98-1). As a key building block in medicinal chemistry and drug discovery, understanding its chemical profile is paramount for ensuring laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to empower users with a comprehensive understanding of the risks and mitigation strategies.

Core Hazard Profile and GHS Classification

This compound is a substituted pyridine derivative. The presence of a nitro group, along with halogen atoms (bromine and fluorine) on the pyridine ring, defines its reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, a conservative approach based on extensive data from structurally similar halogenated nitropyridines dictates its classification.[1][2][3] The compound is classified as a hazardous substance under the Globally Harmonized System (GHS).

The primary hazards are associated with its irritant properties.[4][5][6] It is crucial to recognize that as a solid powder, the primary route of exposure in a laboratory setting is through the inhalation of fine dust and direct contact with the skin and eyes.[3]

Table 1: GHS Classification for this compound

Hazard ClassHazard CodeHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/IrritationH319Causes serious eye irritation(as above)(as above)
Specific Target Organ ToxicityH335May cause respiratory irritation(as above)(as above)
Acute Toxicity, Oral (Assumed)H302Harmful if swallowed(as above)(as above)

Note: The GHS classification is based on aggregated data from similar chemical structures and is a predictive assessment to ensure the highest level of safety.[4]

Toxicological Impact and Routes of Exposure

Understanding why this compound is hazardous is key to its safe handling. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, makes it reactive toward biological nucleophiles found in skin, eyes, and mucous membranes.

  • Skin Irritation (H315): Upon contact, the compound can lead to localized inflammation, redness, and discomfort.[2] Prolonged or repeated exposure can exacerbate this effect. The mechanism is believed to involve disruption of the skin barrier and interaction with proteins in the epidermis. Therefore, preventing direct skin contact is a primary safety objective.

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the solid powder or its dust can cause significant irritation, pain, and redness.[1] The causality lies in the rapid interaction of the chemical with the sensitive tissues of the cornea and conjunctiva. Immediate and thorough irrigation is critical to prevent potential long-term damage.

  • Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized during weighing or transfer.[3] Inhalation of these airborne particles can irritate the mucous membranes of the entire respiratory tract, from the nose and throat down to the lungs, leading to coughing, sneezing, and shortness of breath.[2][3] This is a direct chemical irritation of the tissues.

  • Ingestion (H302 - Assumed): While accidental ingestion is rare in a controlled laboratory setting, it is presumed to be harmful.[4] Standard laboratory practice of never eating, drinking, or smoking in the lab mitigates this risk entirely.[2][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential for safe handling. This follows the established hierarchy of controls to minimize exposure.

Engineering Controls: The First Line of Defense

The single most effective engineering control is the mandatory use of a properly functioning and certified chemical fume hood .[8] All operations that may generate dust, including weighing, transferring, and preparing solutions, must be performed within a fume hood. This captures airborne particles at the source, preventing inhalation and minimizing contamination of the general lab environment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is required to protect from residual risks and in case of accidental contact. The selection of appropriate PPE is a critical, non-negotiable step.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Handling this compound? fume_hood Is the work performed inside a certified chemical fume hood? start->fume_hood ppe_mandatory Mandatory Base PPE: - Nitrile Gloves (Inspected) - Chemical Safety Goggles (ANSI Z87.1) - Lab Coat (Closed) fume_hood->ppe_mandatory Yes no_hood Work is NOT permitted. Consult EHS. Re-evaluate procedure. fume_hood->no_hood No spill_risk Is there a risk of a large spill or significant aerosol generation? ppe_mandatory->spill_risk enhanced_ppe Add Enhanced PPE: - Face Shield (over goggles) - Impervious Apron/Sleeves - Consider N95 Respirator spill_risk->enhanced_ppe Yes end_procedure Proceed with work spill_risk->end_procedure No enhanced_ppe->end_procedure

Caption: PPE selection decision tree for handling the compound.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EU EN166 or US ANSI Z87.1 standards.[5][9] A face shield should be worn over goggles when handling larger quantities or when there is an increased risk of splashing.

  • Skin Protection: Wear a standard laboratory coat with sleeves fully extended and fastened. Use chemically resistant gloves, such as nitrile, and inspect them for tears or holes before each use.[9] Contaminated gloves should be removed using the proper technique and disposed of as chemical waste.

  • Respiratory Protection: When work is conducted within a fume hood, respiratory protection is generally not required. However, for emergency situations like a large spill cleanup outside of a hood, an N95-rated (or higher) dust respirator is necessary.[3]

Emergency Response Protocols

Immediate and correct action during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

First_Aid_Workflow Diagram 2: Emergency First Aid Workflow exposure Exposure Event Occurs exposure_type What is the route of exposure? exposure->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye action_inhale 1. Move to fresh air immediately. 2. Keep comfortable for breathing. 3. Seek medical advice if unwell. inhalation->action_inhale action_skin 1. Remove contaminated clothing. 2. Wash skin with plenty of soap and water for 15 mins. 3. Seek medical advice if irritation persists. skin->action_skin action_eye 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. eye->action_eye sds Provide SDS to medical personnel action_inhale->sds action_skin->sds action_eye->sds

Caption: Workflow for first aid response to exposure.

Protocol 4.1: First-Aid Measures
  • If Inhaled: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5][8] If the person feels unwell, seek medical advice.[1]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[5][8] If skin irritation occurs, get medical advice.[2]

  • If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][5] Seek immediate medical attention.[10]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[5][8] Call a physician or poison control center immediately.[10]

Protocol 4.2: Accidental Release (Spill) Procedure
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Don PPE: Before cleanup, don the appropriate PPE, including an N95 respirator, chemical goggles, gloves, and a lab coat.[3][10]

  • Contain & Clean: Do not use water to clean up a dry spill as it may create a slurry that is harder to manage. Use a dry cleanup method.[10] Gently sweep or shovel the material into a clearly labeled, sealable waste container.[10] Avoid actions that generate dust.[10] A high-efficiency vacuum cleaner designed for hazardous dust can also be used.

  • Decontaminate: Wipe the spill area with a damp cloth (using a solvent like alcohol, if appropriate), then wash with soap and water.

  • Dispose: Dispose of the sealed container, contaminated clothing, and cleaning materials as hazardous chemical waste according to institutional and local regulations.[5]

Safe Handling and Storage Procedures

Proactive measures during routine handling and storage are the foundation of a safe laboratory environment.

Handling
  • Always handle this compound within a chemical fume hood.[8]

  • Avoid all personal contact.[10]

  • Avoid breathing dust. Use non-sparking tools for transfers to prevent static discharge.[9][11]

  • Wash hands and other exposed areas thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Contaminated work clothing should be removed and laundered before reuse.[2][5]

Storage

Correct storage is vital for maintaining the chemical's integrity and preventing hazardous reactions.

Table 2: Storage Conditions

ParameterRecommendationRationale
Location Store in a cool, dry, well-ventilated area.[1][5]Prevents degradation and reduces vapor pressure.
Container Keep container tightly closed and sealed.[1][5][10]Protects from atmospheric moisture and contamination.
Security Store in a locked cabinet or area accessible only to authorized personnel.[5][10]Prevents unauthorized access and accidental exposure.

Chemical Incompatibility: It is crucial to segregate this compound from incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.

  • Strong Acids and Bases: Can promote decomposition or unwanted reactions.[2]

Storage_Incompatibility Diagram 3: Storage Incompatibility compound 5-Bromo-2-fluoro- 3-nitropyridine oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) compound->oxidizers DO NOT STORE WITH acids Strong Acids (e.g., HCl, H2SO4) compound->acids DO NOT STORE WITH bases Strong Bases (e.g., NaOH, KOH) compound->bases DO NOT STORE WITH inerts Inert Materials (e.g., Other Halogenated Aromatics, Solvents) compound->inerts Store with compatible materials

Caption: Segregation of incompatible materials during storage.

Physical and Chemical Properties for Safety Assessment

PropertyValueSource
Chemical Formula C₅H₂BrFN₂O₂[4][11]
Molecular Weight ~220.98 g/mol [4][11]
Appearance White to yellow or light brown solid/powder[1][12]
Stability Stable under recommended storage conditions.[1][2]

The fact that this material is a stable solid is a key safety parameter. It means the primary physical hazard is dust generation, which is readily controlled by the use of a fume hood and careful handling techniques.

Conclusion

This compound is a valuable synthetic intermediate whose hazards are well-defined and manageable. The risks associated with this compound—primarily skin, eye, and respiratory irritation—can be effectively mitigated through a disciplined adherence to safety protocols. The cornerstone of this safety-first approach is the consistent use of engineering controls (chemical fume hood), supplemented by appropriate and well-maintained personal protective equipment. By understanding the chemical rationale behind these precautions, researchers can confidently and safely utilize this reagent in the pursuit of scientific advancement.

References

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-3-nitropyridine has emerged as a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its unique trifunctional nature—possessing a reactive fluorine atom, a versatile bromine handle, and a modifiable nitro group on an electron-deficient pyridine core—offers a powerful platform for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, and distinct reactivity. We will explore its utility in key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and selective nitro group reductions. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to serve as a comprehensive resource for leveraging this versatile intermediate in discovery and development programs.

Introduction and Core Characteristics

This compound is a halogenated nitropyridine derivative that serves as a high-value intermediate in organic synthesis.[1] The strategic placement of its three functional groups on the pyridine ring creates a scaffold with orthogonal reactivity, allowing for sequential and regioselective modifications. This capability is paramount in medicinal chemistry, where the systematic exploration of chemical space is essential for identifying novel drug candidates.[2]

The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing effects of the nitro group and the fluorine atom, is the cornerstone of its reactivity profile. This electronic arrangement makes the intermediate particularly adept at undergoing Nucleophilic Aromatic Substitution (SNAr) reactions, while the stable C-Br bond provides a handle for a suite of well-established palladium-catalyzed cross-coupling reactions.[3] Furthermore, the nitro group can be chemically reduced to an amine, unveiling a new vector for diversification.[4] This guide will dissect these reactive pathways, providing both mechanistic understanding and practical, field-tested protocols.

Physicochemical and Safety Data

A thorough understanding of a chemical intermediate begins with its fundamental properties and safety profile. The data for this compound (CAS: 886372-98-1) and its isomers are summarized below.

Table 1: Physicochemical Properties of Bromo-fluoro-nitropyridine Isomers

PropertyThis compound5-Bromo-3-fluoro-2-nitropyridine2-Bromo-5-fluoro-3-nitropyridine
CAS Number 886372-98-11532517-95-5652160-72-0
Molecular Formula C₅H₂BrFN₂O₂C₅H₂BrFN₂O₂C₅H₂BrFN₂O₂
Molecular Weight 220.98 g/mol 220.98 g/mol [5]220.98 g/mol [6]
Appearance Light yellow powderInformation not availableBrown solid[6]
Purity Typically ≥96%Typically ≥97%[5]Typically ≥98%
IUPAC Name This compound5-bromo-3-fluoro-2-nitropyridine[7]2-bromo-5-fluoro-3-nitropyridine
SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])F)BrFC1=C(--INVALID-LINK--=O)N=CC(Br)=C1[5]C1=C(C(=C(C=N1)Br)F)--INVALID-LINK--[O-]

Safety and Handling:

This compound and its isomers are classified as hazardous substances and must be handled with appropriate care.

  • Hazard Statements: GHS classifications indicate that these compounds are harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Synthesis of Halogenated Nitropyridines

A representative synthesis starts from a corresponding hydroxynitrofluoropyridine. The hydroxyl group is converted to a bromide, which is a more versatile functional group for subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine (Analogous Procedure)

This protocol describes the synthesis of an isomer and serves as an illustrative example of the chemical transformations used to produce such intermediates.[6][9]

  • Reaction Setup: To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-hydroxy-3-nitro-5-fluoropyridine (1.0 eq).

  • Reagent Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. Then, add phosphorus tribromide (PBr₃, 3.0 eq) or phosphorus oxybromide (POBr₃) portion-wise. Causality Note: The addition of phosphorus halides should be done cautiously as it can be an exothermic reaction with gas evolution.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 3 hours. The reaction progress should be monitored by a suitable analytical method like LC/MS to confirm the complete consumption of the starting material.

  • Work-up: After cooling the mixture to room temperature, place the flask in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise. Safety Insight: This step neutralizes excess phosphorus halides and generates HBr gas; it must be performed in a well-ventilated fume hood.

  • Extraction: Pour the quenched reaction mixture into a beaker containing more ice and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. This sequence removes acidic byproducts and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

The Triad of Reactivity: A Guide to Strategic Functionalization

The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecules.

cluster_molecule This compound cluster_reactions Reactive Sites & Transformations mol Structure Image Placeholder SNAr Nucleophilic Aromatic Substitution (SNAr) mol->SNAr C2-F bond (Highly Activated) Nu- Coupling Pd-Catalyzed Cross-Coupling mol->Coupling C5-Br bond [Pd] Reduction Nitro Group Reduction mol->Reduction C3-NO2 group [H] Amine C-N bond formation (R₂NH) SNAr->Amine SNAr->Amine Ether C-O bond formation (ROH) SNAr->Ether SNAr->Ether Thioether C-S bond formation (RSH) SNAr->Thioether SNAr->Thioether Suzuki Suzuki (C-C) Coupling->Suzuki Coupling->Suzuki Sonogashira Sonogashira (C-C≡) Coupling->Sonogashira Coupling->Sonogashira Buchwald Buchwald-Hartwig (C-N) Coupling->Buchwald Coupling->Buchwald Amino Forms Amino Group (-NH₂) Reduction->Amino Reduction->Amino

Diagram 1: Orthogonal reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-fluorine is the most reactive site for nucleophilic attack. Its reactivity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro group (ortho) and the pyridine nitrogen atom (ortho). This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.[10][11] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon highly electrophilic.[12]

This high reactivity allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[10][11]

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA). Causality Insight: The base is crucial to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture with stirring. Temperatures can range from room temperature to 100 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly less reactive towards SNAr than the C-F bond, allowing for selective functionalization. These reactions are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds.[3][13]

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[14]

  • Sonogashira Coupling: Couples with terminal alkynes to create C(sp²)-C(sp) bonds, introducing alkynyl moieties.[3]

  • Buchwald-Hartwig Amination: Forms C(sp²)-N bonds with a wide range of amines, providing an alternative to SNAr for installing nitrogen substituents.[3]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-2-(substituted)-3-nitropyridine substrate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).[3]

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF. Add a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent. Finally, add the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is typically complete within 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Selective Reduction of the C3-Nitro Group

The nitro group serves not only as an activating group for SNAr but also as a synthetic precursor to a primary amine. This transformation is one of the most fundamental and useful in aromatic chemistry.[4] The resulting aminopyridine is a versatile intermediate for further derivatization, such as amide bond formation or the synthesis of fused heterocyclic systems.

A variety of methods can be employed for this reduction, with catalytic hydrogenation being a common and clean method. Chemical reducing agents like iron in acetic acid or tin(II) chloride are also highly effective and can offer better tolerance for other reducible functional groups.[15][16]

  • Reaction Setup: In a round-bottom flask, suspend 5-(substituted)-2-(substituted)-3-nitropyridine (1.0 eq) in a solvent mixture, typically ethanol/water or acetic acid.

  • Reagent Addition: Add iron powder (Fe, 3-5 eq) and a small amount of acid, such as acetic acid or ammonium chloride (NH₄Cl), to activate the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with the reaction solvent. Basify the filtrate with a base like sodium carbonate or ammonia solution until a pH > 8 is reached. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers, concentrate, and purify the crude amine by column chromatography.

Strategic Application in Drug Discovery Workflows

The orthogonal reactivity of this compound allows for a logical and efficient workflow in the synthesis of compound libraries for drug discovery. A typical strategy involves first exploiting the highly reactive C2-fluorine for SNAr, followed by a more robust palladium-catalyzed coupling at the C5-bromine, and finally, modification of the nitro group.

start This compound step1 Step 1: SNAr Reaction (at C2-F position) start->step1 + Nucleophile (NuH) Base, Solvent, Heat intermediate1 Intermediate A (5-Bromo-2-Nu-3-nitropyridine) step1->intermediate1 step2 Step 2: Pd-Catalyzed Coupling (at C5-Br position) intermediate1->step2 + Coupling Partner (R-M) Pd Catalyst, Ligand, Base intermediate2 Intermediate B (5-R-2-Nu-3-nitropyridine) step2->intermediate2 step3 Step 3: Nitro Reduction (at C3-NO2 position) intermediate2->step3 + Reducing Agent (e.g., Fe/AcOH) final_product Final Product (Diverse Scaffolds) step3->final_product

Diagram 2: A representative synthetic workflow using this compound.

This stepwise approach enables the rapid generation of diverse molecular scaffolds from a single, versatile starting material, accelerating the structure-activity relationship (SAR) studies that are critical in lead optimization.

Conclusion

As a senior application scientist, it is my experience that the value of a chemical intermediate is measured by its versatility, reliability, and the strategic options it provides to the synthetic chemist. This compound excels on all these fronts. Its well-defined and orthogonal reactivity allows for predictable and high-yielding transformations, making it an invaluable tool for constructing novel molecular entities. By providing a trifunctional platform for SNAr, cross-coupling, and functional group reduction, it empowers researchers in drug development and materials science to access complex targets with greater efficiency and control. This guide has outlined the core principles and practical methodologies required to effectively harness the synthetic potential of this powerful building block.

References

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-3-nitropyridine has emerged as a highly valuable and versatile heterocyclic building block for researchers in drug discovery and materials science. Its strategic arrangement of three distinct functional groups—a bromo, a fluoro, and a nitro group—on a pyridine core imparts a unique and orthogonal reactivity profile. This guide provides an in-depth analysis of the molecule's physicochemical properties, core reactivity, and its proven applications, particularly in the synthesis of complex pharmaceutical intermediates. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this powerful synthetic tool.

Introduction: The Strategic Value of a Multi-Functionalized Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The introduction of specific functional groups onto this core allows for the precise tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. This compound (CAS: 886372-98-1) is a prime example of a "chemically intelligent" building block, designed for selective, sequential functionalization.

The molecule's utility stems from three key features:

  • An Electron-Deficient Ring: The potent, electron-withdrawing nitro group at the C3 position significantly lowers the electron density of the pyridine ring. This activates the ring for nucleophilic aromatic substitution (SNAr), a critical reaction for forming carbon-heteroatom bonds.[2]

  • Two Orthogonally Reactive Halogens: The compound possesses a fluorine atom at the C2 position and a bromine atom at the C5 position. In SNAr reactions, fluoride is an excellent leaving group when the ring is sufficiently activated.[3] Conversely, the carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the highly stable carbon-fluorine bond.[4] This differential reactivity is the cornerstone of its synthetic utility.

  • A Modifiable Nitro Group: The nitro group not only serves as a powerful activating group but can also be readily reduced to a primary amine. This amine then functions as a versatile synthetic handle for amide bond formation, reductive amination, or the construction of fused heterocyclic systems.[5]

This guide will dissect these features, providing both the theoretical basis and practical protocols for their application.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886372-98-1[6]
Molecular Formula C₅H₂BrFN₂O₂[7]
Molecular Weight 220.98 g/mol [7]
Appearance Light yellow to yellow powder/solid[2]
Purity Typically ≥97%-
XLogP3 1.8[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3[7]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity: A Tale of Two Halogens

The primary value of this compound lies in its capacity for selective, sequential reactions. The electron-withdrawing nitro group at C3 strongly activates the ortho (C2) and para (C4) positions to nucleophilic attack. This makes the fluorine atom at C2 exceptionally labile and prone to displacement via SNAr. The bromine at C5 is meta to the nitro group and is thus not significantly activated for SNAr, preserving it for subsequent transformations.

G cluster_0 cluster_1 cluster_2 A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  1. Nucleophile (R-NH2, R-OH, etc.)  Base (e.g., K2CO3, DIPEA)  Solvent (e.g., DMF, DMSO)  Reaction at C2 Position C Cross-Coupling Reactions A->C  2. Boronic Acid (R-B(OH)2)  Pd Catalyst (e.g., Pd(PPh3)4)  Base (e.g., K3PO4)  Solvent (e.g., Dioxane/H2O)  Reaction at C5 Position D 2-Amino-5-bromo-3-nitropyridine (Displacement of Fluorine) B->D E 5-Aryl-2-fluoro-3-nitropyridine (Displacement of Bromine) C->E

Diagram 1: Orthogonal reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-fluorine is the primary site for nucleophilic attack. The causality is rooted in the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C2 carbon, the negative charge can be delocalized onto the electronegative oxygen atoms of the adjacent nitro group, creating a highly stabilized intermediate. This makes the displacement of the fluoride ion energetically favorable. A wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, can be employed to introduce diversity at this position.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromine serves as a robust handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties.[8] The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, a step that is much more facile for bromides than for fluorides under standard conditions.[4] This chemoselectivity allows for the functionalization of the C5 position while leaving the C2-fluorine intact for a subsequent SNAr reaction, or vice-versa.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] As such, kinase inhibitors are a major focus of modern drug discovery.[5][10] The unique reactivity of this compound makes it an ideal starting material for building complex heterocyclic scaffolds that can target the ATP-binding site of kinases.

A common synthetic strategy involves an initial SNAr reaction to install a key pharmacophoric element, followed by a Suzuki coupling to build out the molecular framework. Finally, reduction of the nitro group provides an amino handle for further derivatization. This stepwise approach provides a high degree of control and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Exemplary Workflow: Synthesis of a 2-Amino-5-aryl-3-nitropyridine Intermediate

This section provides a detailed, field-proven protocol for a two-step synthesis demonstrating the orthogonal reactivity of this compound. This sequence is representative of the initial steps used in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are investigated for the treatment of autoimmune and inflammatory diseases.[11][12]

G Start 5-Bromo-2-fluoro- 3-nitropyridine Step1 Step 1: SNAr Start->Step1 Cyclopropylamine, K2CO3, DMF, 80°C Intermediate Intermediate A: 2-(Cyclopropylamino)-5-bromo- 3-nitropyridine Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Arylboronic Acid, Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C Product Final Product: 2-(Cyclopropylamino)-5-aryl- 3-nitropyridine Step2->Product

Diagram 2: Two-step synthetic workflow for a kinase inhibitor intermediate.

Step 1: Nucleophilic Aromatic Substitution with Cyclopropylamine

Rationale: This step introduces a small, conformationally restricted amine, a common feature in kinase inhibitors that can form key hydrogen bonds in the hinge region of the kinase active site. Potassium carbonate is a mild base sufficient to scavenge the HF produced, and DMF is a polar aprotic solvent that accelerates SNAr reactions.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution. Add cyclopropylamine (1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the solid under vacuum to yield 2-(cyclopropylamino)-5-bromo-3-nitropyridine. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or flash chromatography if necessary.

Step 2: Suzuki-Miyaura Coupling

Rationale: This step installs an aryl group at the C5 position, which typically occupies the solvent-exposed region of the ATP binding pocket, allowing for significant modification to improve potency and selectivity. A standard palladium catalyst like Pd(PPh₃)₄ is effective, and a base like K₃PO₄ is used to activate the boronic acid.[8][13]

Detailed Protocol:

  • Preparation: In a Schlenk flask, combine the 2-(cyclopropylamino)-5-bromo-3-nitropyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(cyclopropylamino)-5-aryl-3-nitropyridine product.

Future Outlook and Potential Applications

While the primary documented use of this compound is within medicinal chemistry and drug discovery, its fundamental reactivity suggests potential in other areas.

  • Materials Science: The electron-deficient nature of the resulting 2,5-disubstituted-3-nitropyridine core could be exploited in the synthesis of novel organic electronic materials, such as n-type semiconductors for organic thin-film transistors (OTFTs) or components of thermally activated delayed fluorescence (TADF) emitters.

  • Agrochemicals: The pyridine scaffold is also prevalent in pesticides and herbicides.[10] The synthetic routes described herein can be readily adapted to create novel agrochemical candidates.

  • Chemical Biology: The aminopyridine derivatives can be used to synthesize fluorescent probes or chemical tools for studying biological systems.[14] The azide-alkyne "click" reaction, for instance, could be used to attach fluorophores to derivatives synthesized from this building block.

Conclusion

This compound is a powerful and versatile building block whose value lies in the predictable and orthogonal reactivity of its functional groups. It enables a modular approach to the synthesis of complex, highly substituted pyridines, which are of paramount importance in drug discovery. By providing chemists with the ability to selectively perform nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling at the C5 position, it streamlines the construction of molecular libraries and accelerates the optimization of lead compounds. The detailed protocols and mechanistic rationale presented in this guide serve as a comprehensive resource for scientists looking to harness the full synthetic potential of this exceptional reagent.

References

The Emergence of a Key Building Block: A Technical Guide to 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-3-nitropyridine, a strategically functionalized heterocyclic compound, has emerged as a valuable building block in the landscape of modern medicinal chemistry. Its unique arrangement of a bromine atom, a fluorine atom, and a nitro group on the pyridine core imparts a rich and tunable reactivity, making it a sought-after intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical behavior of this compound, offering a comprehensive resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of various functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated pyridines, in particular, serve as versatile intermediates in modern drug discovery, offering multiple avenues for molecular elaboration through reactions like cross-coupling and nucleophilic aromatic substitution.[2]

This compound (CAS No. 886372-98-1) represents a sophisticated iteration of a functionalized pyridine. The presence of three distinct substituents—a bromine atom, a fluorine atom, and a nitro group—provides a powerful toolkit for synthetic chemists. Each group offers a unique handle for subsequent chemical transformations, enabling the construction of diverse and complex molecular architectures.

Discovery and Historical Context: A Product of Evolving Synthetic Needs

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The development of novel, highly functionalized building blocks is often driven by the need for specific structural motifs in drug candidates. It is highly probable that this compound was first synthesized and utilized within the context of a larger drug discovery program, likely first appearing in the patent literature as a key intermediate for a specific class of therapeutic agents.

The historical synthesis of functionalized nitropyridines has evolved significantly over the decades.[3][4] Early methods often involved harsh reaction conditions and lacked regioselectivity. However, the continuous development of more sophisticated synthetic methodologies, including selective halogenation and nitration techniques, has enabled the precise synthesis of complex pyridine derivatives like the title compound. The motivation for its synthesis likely stemmed from the desire to combine the reactivity profiles of its constituent functional groups to access novel chemical space for drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 886372-98-1[1]
Molecular Formula C₅H₂BrFN₂O₂[3]
Molecular Weight 220.98 g/mol [3]
Appearance Likely a yellow to light brown crystalline solidInferred from related compounds
Solubility Sparingly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF.Inferred from related compounds
  • ¹H NMR: Two distinct aromatic protons would be expected in the downfield region, with their chemical shifts and coupling constants influenced by the surrounding substituents.

  • ¹³C NMR: Five distinct carbon signals in the aromatic region are anticipated.

  • ¹⁹F NMR: A single resonance corresponding to the fluorine atom at the 2-position.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight, along with a characteristic isotopic pattern for the bromine atom (M+2).

Synthesis of this compound: A Plausible Synthetic Approach

While the initial reported synthesis of this compound is not definitively documented in readily accessible literature, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The following multi-step synthesis leverages common and well-understood transformations.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (e.g., NBS) C 5-Bromo-2-fluoropyridine B->C Diazotization & Fluorination (Balz-Schiemann or similar) D This compound C->D Nitration (e.g., HNO3/H2SO4)

Figure 1: Plausible synthetic workflow for this compound.

Step 1: Bromination of 2-Aminopyridine

The synthesis would likely commence with the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Steric hindrance from the amino group at the 2-position favors substitution at the 5-position (para).

Protocol:

  • Dissolve 2-aminopyridine in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine.

Causality: The use of NBS provides a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

Step 2: Fluorination via Diazotization (Balz-Schiemann Reaction)

The conversion of the amino group to a fluorine atom can be achieved via a Balz-Schiemann reaction or a related diazotization-fluorination sequence.

Protocol:

  • Dissolve 2-amino-5-bromopyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of 5-bromo-2-fluoropyridine.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring by displacing a diazonium group.

Step 3: Nitration of 5-Bromo-2-fluoropyridine

The final step involves the regioselective nitration of 5-bromo-2-fluoropyridine. The fluorine at the 2-position is an ortho, para-director, and the bromine at the 5-position is also an ortho, para-director. The directing effects of both halogens and the pyridine nitrogen will influence the position of nitration. The most likely position for nitration is the 3-position, which is ortho to the activating fluorine and meta to the deactivating bromine.

Protocol:

  • Carefully add 5-bromo-2-fluoropyridine to a mixture of concentrated nitric acid and concentrated sulfuric acid at 0 °C.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to afford crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic rings. The reaction conditions must be carefully controlled to prevent side reactions.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled functionalization of the pyridine ring.

Reactivity A This compound B Nucleophilic Aromatic Substitution (SNAr) at C2 A->B Fluorine displacement by nucleophiles C Cross-Coupling Reactions at C5 A->C Suzuki, Sonogashira, Buchwald-Hartwig, etc. D Reduction of Nitro Group A->D Reduction to an amino group

Figure 2: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, making the fluorine atom the most labile leaving group.[5][6] This allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the 2-position while leaving the bromine atom intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These powerful bond-forming reactions enable the introduction of aryl, heteroaryl, alkyl, and amino groups at the 5-position, providing a versatile platform for building molecular complexity.

Reduction of the Nitro Group

The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation. The resulting amino group can then be further functionalized, for example, by acylation, alkylation, or diazotization, opening up another dimension for derivatization.

These diverse reaction pathways make this compound a highly valuable and versatile building block in the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Conclusion

This compound stands as a testament to the ongoing innovation in synthetic chemistry, providing researchers with a powerful tool for the construction of novel and complex molecules. While its specific historical discovery may be embedded within proprietary industrial research, its importance is evident from its utility as a versatile building block. A solid understanding of its synthesis, properties, and reactivity is crucial for any scientist or professional working at the forefront of drug discovery and development. This guide provides a foundational understanding to inspire and facilitate the continued application of this remarkable compound in the pursuit of new medicines.

References

Methodological & Application

Synthesis of 5-Bromo-2-fluoro-3-nitropyridine: An Application and Protocol Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluoro-3-nitropyridine

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a nucleophilic-directing fluorine, a handle for cross-coupling in bromine, and a versatile nitro group—makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic pathway to this key intermediate, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations for researchers, scientists, and professionals in drug development.

The strategic placement of the fluorine atom at the 2-position enhances the potential for nucleophilic aromatic substitution, while the bromine at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. The nitro group at the 3-position can be readily reduced to an amino group, providing a vector for further derivatization, or it can act as a powerful electron-withdrawing group to influence the reactivity of the pyridine ring.

This document outlines a robust, multi-step synthesis starting from the readily available precursor, 2-aminopyridine. Each step has been designed to ensure high yields and purity, with a detailed explanation of the reaction mechanisms and the rationale behind the chosen conditions.

Synthetic Strategy: A Multi-Step Approach to a Highly Functionalized Pyridine

The synthesis of this compound is best approached through a linear sequence of three key transformations: bromination, fluorination via the Balz-Schiemann reaction, and finally, regioselective nitration. This strategy allows for the controlled introduction of each functional group, building complexity in a stepwise manner.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Fluorination (Balz-Schiemann) cluster_2 Step 3: Nitration A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ / Acetic Acid C 5-Bromo-2-fluoropyridine B->C 1. NaNO₂, HBF₄ 2. Heat D This compound C->D Fuming HNO₃ / H₂SO₄

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-bromopyridine

Chemical Principles and Rationale

The first step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group is a strong activating group and an ortho-, para-director. This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the pyridine ring through resonance, stabilizing the intermediate carbocation (the sigma complex). Bromination is therefore highly regioselective, yielding the desired 2-amino-5-bromopyridine as the major product. Acetic acid is used as a solvent to moderate the reactivity of bromine.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentDetails
2-Aminopyridine99% purity
BromineReagent grade
Glacial Acetic AcidACS grade
Sodium HydroxidePellets, 97%+
Round-bottom flask500 mL, with magnetic stirrer
Dropping funnel100 mL
Ice bath
Buchner funnel and flask
pH paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-aminopyridine (0.1 mol, 9.41 g) in 100 mL of glacial acetic acid.

  • Cool the flask in an ice bath with stirring.

  • In a dropping funnel, prepare a solution of bromine (0.105 mol, 5.4 mL, 16.8 g) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2-aminopyridine solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into 400 mL of ice-water.

  • Neutralize the solution by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 50 mL).

  • Dry the product under vacuum to yield 2-amino-5-bromopyridine as a solid.

Part 2: Synthesis of 5-Bromo-2-fluoropyridine via the Balz-Schiemann Reaction

Chemical Principles and Rationale

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. The reaction proceeds through a diazonium salt intermediate. The amino group of 2-amino-5-bromopyridine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is typically insoluble and can be isolated. Gentle heating of the dried diazonium salt results in the loss of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentDetails
2-Amino-5-bromopyridineFrom Part 1
Fluoroboric Acid48% aqueous solution
Sodium Nitrite99% purity
Diethyl EtherAnhydrous
Round-bottom flask250 mL, with magnetic stirrer
Ice-salt bath
Buchner funnel and flask

Procedure:

  • In a 250 mL flask, suspend 2-amino-5-bromopyridine (0.05 mol, 8.65 g) in 50 mL of 48% aqueous fluoroboric acid.

  • Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (0.055 mol, 3.8 g) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature between -5 °C and 0 °C. A precipitate of the diazonium salt will form.

  • Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.

  • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL), followed by cold diethyl ether (2 x 20 mL).

  • Dry the diazonium salt thoroughly under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.

  • Gently heat the dried diazonium salt in a flask until gas evolution ceases. The product will form as an oil or a low-melting solid.

  • The crude 5-bromo-2-fluoropyridine can be purified by vacuum distillation or column chromatography.

Part 3: Regioselective Nitration to this compound

Chemical Principles and Rationale

The final step is the electrophilic nitration of 5-bromo-2-fluoropyridine. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

  • Pyridine Nitrogen: Strongly deactivating and a meta-director.

  • Fluorine at C2: Deactivating due to its inductive effect, but ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance.

  • Bromine at C5: Deactivating inductively, and also an ortho-, para-director via resonance.

The positions ortho and para to the fluorine are C3 and C6. The positions ortho and para to the bromine are C4 and C6. The positions meta to the pyridine nitrogen are C3 and C5.

Considering these effects, the C3 position is the most likely site for electrophilic attack. It is ortho to the directing fluorine group and meta to both the deactivating pyridine nitrogen and the bromine atom. The strong deactivation of the pyridine ring requires harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (or oleum).

Caption: Analysis of regioselectivity in the nitration of 5-Bromo-2-fluoropyridine.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentDetails
5-Bromo-2-fluoropyridineFrom Part 2
Fuming Nitric Acid (>90%)Reagent grade
Concentrated Sulfuric Acid (98%) or Oleum (20% SO₃)Reagent grade
Round-bottom flask100 mL, with magnetic stirrer
Ice bath
Dropping funnel25 mL
Crushed ice
Ethyl acetateACS grade
Saturated sodium bicarbonate solution

Procedure:

  • In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (or oleum) (30 mL).

  • Cool the acid to 0 °C in an ice bath.

  • Slowly add 5-bromo-2-fluoropyridine (0.02 mol, 3.52 g) to the stirred acid, ensuring the temperature does not exceed 10 °C.

  • In a dropping funnel, place fuming nitric acid (0.022 mol, 1.0 mL).

  • Add the fuming nitric acid dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto 150 g of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Best Practices and Safety Precautions

The synthesis of this compound involves the use of several hazardous reagents that require strict adherence to safety protocols.

  • Bromine: Highly corrosive and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a bromine spill kit readily available.

  • Fuming Nitric Acid and Sulfuric Acid/Oleum: Extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact and react violently with organic materials. Always work in a fume hood and wear acid-resistant gloves, a face shield, and a lab coat. When preparing the nitrating mixture, always add the acid slowly to the substrate solution while cooling.

  • Diazonium Salts: Potentially explosive, especially when dry. Handle with extreme care, avoid friction and shock, and always use a safety shield. Do not store dry diazonium salts.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Ensure that an emergency shower and eyewash station are easily accessible. Dispose of all chemical waste in accordance with institutional and local regulations.

Application Note: A Detailed, Two-Step Synthetic Route for 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-Bromo-2-fluoro-3-nitropyridine, a valuable halogenated nitropyridine intermediate in pharmaceutical and agrochemical research. The synthesis begins with the regioselective nitration of 2-amino-5-bromopyridine to yield the key intermediate, 2-amino-5-bromo-3-nitropyridine. This intermediate is subsequently converted to the final product via a modified Balz-Schiemann reaction. This guide offers in-depth procedural details, explains the chemical principles behind each step, and emphasizes safety and validation to ensure reproducibility for researchers in drug development and organic synthesis.

Introduction and Synthetic Overview

This compound (CAS No. 142405-18-3) is a highly functionalized pyridine derivative. Its structure, featuring bromo, fluoro, and nitro groups, provides multiple reactive sites for diversification, making it a crucial building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom is amenable to cross-coupling reactions.

The synthetic strategy detailed herein is a robust two-step process designed for efficiency and scalability.

Overall Synthetic Scheme:

  • Nitration: 2-Amino-5-bromopyridine is nitrated using a mixture of concentrated sulfuric and nitric acids to selectively install a nitro group at the C3 position, yielding 2-amino-5-bromo-3-nitropyridine.

  • Fluoro-dediazoniation: The resulting aminopyridine is converted to the target this compound using an anhydrous diazotization-fluorination procedure analogous to the Balz-Schiemann reaction.[1]

The complete workflow is illustrated below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Fluoro-dediazoniation A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B H₂SO₄, HNO₃ (0-10°C) C 2-Amino-5-bromo-3-nitropyridine D This compound C->D 1. NaNO₂, Anhydrous HF 2. Heat

Figure 1: Two-step synthetic workflow for this compound.

Part I: Synthesis of 2-Amino-5-bromo-3-nitropyridine

2.1. Principle and Rationale The first step is a classic electrophilic aromatic substitution. The pyridine ring is typically deactivated towards electrophilic substitution compared to benzene. However, the powerful electron-donating amino group at the C2 position activates the ring and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already blocked by a bromine atom, the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is directed with high regioselectivity to the C3 position.[2] Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

2.2. Materials and Reagents

Reagent/MaterialCAS No.Mol. Weight ( g/mol )QuantityMoles (mol)Notes
2-Amino-5-bromopyridine1072-97-5173.0286.5 g0.50Starting material
Sulfuric Acid (98%)7664-93-998.08500 mL-Reagent and solvent
Nitric Acid (fuming, 90%)7697-37-263.0135 mL~0.75Nitrating agent
Sodium Hydroxide Solution (40%)1310-73-240.00~1350 mL-For neutralization
Crushed Ice-18.02As needed-For quenching and temperature control
Deionized Water7732-18-518.02As needed-For washing

2.3. Detailed Experimental Protocol

  • Reaction Setup: Equip a 3-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath.

  • Acid Charge: Carefully charge the flask with 500 mL of concentrated sulfuric acid and begin stirring. Cool the acid to below 5°C.

  • Substrate Addition: Add 86.5 g (0.50 mol) of 2-amino-5-bromopyridine to the cold sulfuric acid in small portions. Ensure the temperature is maintained below 10°C throughout the addition. The substrate will dissolve to form the pyridinium sulfate salt.

  • Nitration: Once the addition is complete and the solution is homogeneous, add 35 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature between 0°C and 5°C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: In a separate large vessel (e.g., a 10-liter bucket), prepare a large quantity of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Precipitation: Allow the ice to melt. Slowly neutralize the acidic solution by adding 40% sodium hydroxide solution. The process will generate significant heat; add more ice as needed to keep the solution cool. Continue adding base until the pH is approximately 8. A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form.[3]

  • Isolation and Washing: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are sulfate-free (test with BaCl₂ solution).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 85-95 g (78-87%). The product is typically a bright yellow solid with a melting point of 205-208°C.

Part II: Synthesis of this compound

3.1. Principle and Rationale This transformation utilizes a modified Balz-Schiemann reaction, a cornerstone method for introducing fluorine into an aromatic ring.[1][4] The process involves two key stages:

  • Diazotization: The primary amino group of 2-amino-5-bromo-3-nitropyridine is converted into a diazonium salt (Ar-N₂⁺) using a nitrosating agent (sodium nitrite) in the presence of anhydrous hydrogen fluoride (HF).[5][6] Anhydrous HF serves as both the acidic catalyst and the fluoride source.

  • Fluoro-dediazoniation: The intermediate diazonium salt is thermally unstable. Upon gentle heating, it decomposes, releasing nitrogen gas (N₂) and generating a highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the HF solvent to form the desired aryl fluoride product.[1]

Extreme caution is required when working with anhydrous hydrogen fluoride. It is highly corrosive and toxic. This procedure must be performed in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full face shield. A calcium gluconate gel must be readily available as an antidote for skin exposure. The reaction should be conducted in a vessel made of HF-resistant material like polytetrafluoroethylene (PTFE).

3.2. Materials and Reagents

Reagent/MaterialCAS No.Mol. Weight ( g/mol )QuantityMoles (mol)Notes
2-Amino-5-bromo-3-nitropyridine6945-68-2218.0121.8 g0.10Starting material from Part I
Anhydrous Hydrogen Fluoride (HF)7664-39-320.0170 mL-EXTREMELY HAZARDOUS Reagent/Solvent
Sodium Nitrite (NaNO₂)7632-00-069.007.6 g0.11Diazotizing agent
Saturated Sodium Bicarbonate Soln.144-55-884.01As needed-For neutralization
Dichloromethane (DCM)75-09-284.93~300 mL-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent

3.3. Detailed Experimental Protocol

  • Reaction Setup: Conduct the reaction in a 250 mL PTFE reactor equipped with a magnetic stirrer and a gas outlet bubbler. Cool the reactor to -78°C using a dry ice/acetone bath.

  • HF Charge: Carefully condense or transfer 70 mL of anhydrous hydrogen fluoride into the pre-cooled reactor.

  • Substrate Addition: Slowly add 21.8 g (0.10 mol) of 2-amino-5-bromo-3-nitropyridine to the stirred anhydrous HF.

  • Diazotization: Once the substrate is dissolved or well-suspended, begin adding 7.6 g (0.11 mol) of sodium nitrite in small portions over 30-45 minutes. Crucial: Maintain the temperature below -70°C during the addition to prevent premature decomposition of the diazonium salt. After the addition is complete, allow the reaction mixture to warm slowly to ~0°C and stir for an additional 30 minutes.[5]

  • Decomposition: Slowly warm the reaction mixture to 30-40°C. The decomposition of the diazonium salt will begin, evidenced by the evolution of nitrogen gas. Maintain this temperature for 30-60 minutes until gas evolution ceases.[5]

  • Quenching: Re-cool the reactor in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture onto a large amount of crushed ice in a separate, large plastic beaker with vigorous stirring.

  • Neutralization: Cautiously neutralize the quenched mixture to pH ~8 by the slow addition of saturated sodium bicarbonate solution. Be prepared for significant gas (CO₂) evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Work-up: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford this compound as a solid.

Conclusion

This application note details a reliable and reproducible two-step synthesis for this compound. The methodology is grounded in well-established chemical principles, including regioselective electrophilic nitration and the Balz-Schiemann reaction. By adhering to the detailed protocols and safety precautions, particularly concerning the handling of anhydrous hydrogen fluoride, researchers can successfully synthesize this versatile chemical intermediate for applications in drug discovery and development.

References

The Strategic Deployment of 5-Bromo-2-fluoro-3-nitropyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine nucleus is a ubiquitous motif, and its controlled elaboration is a constant focus of methods development. 5-Bromo-2-fluoro-3-nitropyridine has emerged as a highly valuable and versatile building block, engineered for selective, sequential cross-coupling reactions. Its unique electronic and structural features—a reactive C-Br bond for palladium catalysis, an electron-withdrawing nitro group that activates the ring, and a fluorine atom that can influence biological properties and offer a potential secondary reaction site—make it an ideal substrate for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the application of this compound in the four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to empower researchers in their synthetic endeavors. The strategic introduction of fluorine can enhance metabolic stability and lipophilicity, while the nitro group can be a precursor to an amino functionality, opening avenues for a diverse array of derivatives.[1]

The Palladium Catalytic Cycle: A Unifying Mechanistic Framework

At the heart of these powerful transformations lies the palladium catalytic cycle. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle, in its generalized form, consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative Addition Complex Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Intermediate Ar-Pd(II)(R)L_n Oxidative Addition Complex->Transmetalation Intermediate Transmetalation (R-M) Transmetalation Intermediate->Pd(0)L_n Reductive Elimination Coupled Product Ar-R Transmetalation Intermediate->Coupled Product

Figure 1: Generalized Palladium Catalytic Cycle. This diagram illustrates the fundamental steps of oxidative addition, transmetalation, and reductive elimination that are common to many palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the nitro group, renders the C-Br bond particularly susceptible to oxidative addition by a Pd(0) catalyst, often making this the rate-limiting step. The choice of phosphine ligands is critical; they stabilize the palladium center, influence the rate of oxidative addition and reductive elimination, and prevent catalyst decomposition.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[2] Its tolerance of a wide variety of functional groups and the general stability and low toxicity of the requisite boronic acid coupling partners make it a workhorse in medicinal chemistry.

Causality in Experimental Design

For the Suzuki coupling of this compound, the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

  • Catalyst and Ligand: A pre-catalyst like Pd(dppf)Cl₂ is often effective for this type of transformation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of electron-donating ability and steric bulk, promoting both oxidative addition and reductive elimination. For more challenging couplings, more advanced biarylphosphine ligands such as SPhos or XPhos may be necessary.

  • Base: An inorganic base such as K₃PO₄ or K₂CO₃ is typically employed. The base activates the boronic acid, facilitating the transmetalation step. The choice of base can be crucial, with stronger bases sometimes leading to decomposition of the substrate or boronic acid.

  • Solvent: A mixture of an organic solvent and water is standard for Suzuki reactions. Solvents like 1,4-dioxane, DME, or toluene are commonly used with water in ratios from 4:1 to 10:1. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for similar substrates.[2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Toluene/H₂O (5:1)10010~90
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9516~78
42-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9012~82

Experimental Protocol: Synthesis of 2-Fluoro-3-nitro-5-(phenyl)pyridine

Figure 2: Workflow for Suzuki-Miyaura Coupling. A standard procedure for setting up, running, and isolating the product of a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-3-nitro-5-(phenyl)pyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[3] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex molecules and have applications in materials science.

Causality in Experimental Design

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving both palladium and copper.[4]

  • Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Anhydrous and anaerobic conditions are typically required.[5]

Data Presentation: Representative Sonogashira Couplings

The following table outlines typical conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkyneCatalyst System (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N/THF (1:2)RT16~92
21-HexynePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃N508~88
3TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N/THF (1:2)RT16~95
4Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (6)Et₃N4012~85
Experimental Protocol: Synthesis of 2-Fluoro-3-nitro-5-(phenylethynyl)pyridine
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.10 equiv.).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen) throughout the setup and reaction.

  • Reagent Addition: Add phenylacetylene (1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-3-nitro-5-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[6][7] This reaction is of paramount importance in the pharmaceutical industry, where arylamine moieties are prevalent.

Causality in Experimental Design

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the ligand and base.

  • Catalyst and Ligand: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is typically used in combination with a bulky, electron-rich phosphine ligand. For an electron-deficient substrate like this compound, ligands such as XPhos, SPhos, or BrettPhos are often excellent choices as they facilitate the reductive elimination step, which can be challenging for such substrates.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used, particularly if the substrate is base-sensitive.[8]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table provides representative conditions and expected yields for the Buchwald-Hartwig amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018~90
2AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane11024~85
3BenzylaminePd₂(dba)₃ (2)SPhos (4)LiHMDS (1.5)Toluene9016~88
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)tert-Butanol10020~92
Experimental Protocol: Synthesis of N-(2-Fluoro-3-nitropyridin-5-yl)morpholine
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) to a dry, sealable reaction tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene to the tube, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, carefully unseal the tube and dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure N-(2-fluoro-3-nitropyridin-5-yl)morpholine.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.[9] It is a powerful tool for the vinylation of aryl halides.

Causality in Experimental Design
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.

  • Ligand: While some Heck reactions can be performed without a phosphine ligand, the use of ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tolyl)₃) often improves yields and selectivity.

  • Base: A mild inorganic or organic base is used to neutralize the H-X generated during the reaction. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently employed.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Data Presentation: Representative Heck Reactions

The following table summarizes representative conditions for the Heck reaction of this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF12016~75
2n-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃ (2.0)Acetonitrile10024~80
31-OctenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)NMP13018~70
4CyclohexenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12020~65
Experimental Protocol: Synthesis of 2-Fluoro-3-nitro-5-styrylpyridine
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and triethylamine (2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by styrene (1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 16 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-3-nitro-5-styrylpyridine.

Conclusion: A Strategic Asset for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its well-defined reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse functionalities. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals. By understanding the underlying principles of these powerful catalytic systems, chemists can effectively harness the potential of this versatile building block to accelerate the discovery and development of novel molecules with significant applications in medicine and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine Core

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the assembly of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and advanced materials.[1][2] 5-Bromo-2-fluoro-3-nitropyridine is a valuable and highly functionalized building block, offering multiple points for diversification. The presence of strongly electron-withdrawing fluoro and nitro groups renders the pyridine ring electron-deficient, which significantly influences the reactivity of the C-Br bond at the 5-position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting.

The electronic nature of this compound presents both an advantage and a potential challenge. The electron-withdrawing substituents enhance the electrophilicity of the pyridine ring, which generally facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, often the rate-determining step in the catalytic cycle.[3] However, with highly electron-deficient aryl halides, the rate-determining step can shift to the transmetalation or reductive elimination steps.[3] Understanding this dual nature is key to developing robust and high-yielding protocols.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] A fundamental understanding of this cycle is crucial for rational protocol design and troubleshooting.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(Br)L2->Ligand Exchange Base Ar-Pd(II)(Base)L2 Ar-Pd(II)(Base)L2 Ligand Exchange->Ar-Pd(II)(Base)L2 Transmetalation Transmetalation Ar-Pd(II)(Base)L2->Transmetalation R'-B(OR)2 Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive Elimination Ar-R' Ar-R' Reductive Elimination->Ar-R' Ar-R'->Pd(0)L2 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The electron-deficient nature of the pyridine ring accelerates this step.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative), activated by a base, is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Recommended Suzuki Coupling Protocols

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. For a substrate like this compound, several systems can be employed. Below are two recommended starting protocols, one using a traditional, widely available catalyst and another employing a more modern, highly active system.

Protocol 1: Traditional Approach with Pd(PPh₃)₄

This protocol utilizes the well-established and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst. It is a reliable starting point for many Suzuki couplings of bromopyridines.[2][5]

Experimental Workflow:

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants To a dry flask, add: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - K₃PO₄ (2.0-3.0 eq) - Pd(PPh₃)₄ (3-5 mol%) Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) Add Reactants->Inert Atmosphere Add Solvents Add degassed 1,4-dioxane and water (4:1) Inert Atmosphere->Add Solvents Heat Heat to 85-95 °C for 4-12 h Add Solvents->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with EtOAc, wash with water and brine Cool->Extract Dry and Concentrate Dry over Na₂SO₄, filter, and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Figure 2: Workflow for Suzuki coupling using Pd(PPh₃)₄.

Step-by-Step Methodology:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Buchwald-Type Catalyst System

For more challenging couplings or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[6] This protocol uses a palladium(II) precatalyst with a biarylphosphine ligand.

Experimental Workflow:

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants To a dry flask, add: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - Cs₂CO₃ (2.0-3.0 eq) Add Catalyst Add Pd(OAc)₂ (2-4 mol%) and SPhos (4-8 mol%) Add Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) Add Catalyst->Inert Atmosphere Add Solvent Add degassed toluene or 2-MeTHF Inert Atmosphere->Add Solvent Heat Heat to 100-110 °C for 2-8 h Add Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter and Extract Filter through Celite, dilute with EtOAc, wash with water and brine Cool->Filter and Extract Dry and Concentrate Dry over Na₂SO₄, filter, and concentrate Filter and Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Figure 3: Workflow for Suzuki coupling using a Buchwald-type catalyst.

Step-by-Step Methodology:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) and SPhos (4-8 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

  • Add degassed toluene or 2-methyltetrahydrofuran (2-MeTHF) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Parameters

The following table summarizes the key parameters for the two proposed protocols. It is important to note that optimization may be required for specific arylboronic acids.

ParameterProtocol 1Protocol 2Rationale
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd(PPh₃)₄ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.
Ligand TriphenylphosphineSPhosSPhos is a bulkier, more electron-rich ligand that can accelerate oxidative addition and reductive elimination.
Base K₃PO₄Cs₂CO₃Cs₂CO₃ is a stronger base and can be more effective in promoting transmetalation, especially with less reactive boronic acids.
Solvent 1,4-Dioxane/WaterToluene or 2-MeTHFThe choice of solvent can influence catalyst solubility and reaction kinetics. Anhydrous conditions are often preferred with Buchwald-type catalysts.
Temperature 85-95 °C100-110 °CHigher temperatures may be required to drive the reaction to completion, especially with less reactive coupling partners.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inefficient catalyst activation- Slow transmetalation- Switch to Protocol 2 with a more active catalyst system.- Use a stronger base like Cs₂CO₃.- Increase the reaction temperature or time.
Homocoupling of Boronic Acid - Presence of oxygen- Slow C-Br coupling- Ensure thorough degassing of solvents and inert atmosphere.- Increase the catalyst loading slightly.- Use a more active ligand to accelerate the desired cross-coupling.
Protodeboronation - Presence of excess water or protic sources- Use anhydrous solvents and ensure the base is anhydrous.- Use boronic esters (e.g., pinacol esters) which are more stable.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel 5-aryl-2-fluoro-3-nitropyridine derivatives. The electron-deficient nature of the substrate generally favors the crucial oxidative addition step. By selecting an appropriate palladium catalyst system, such as the traditional Pd(PPh₃)₄ or a more modern Buchwald-type catalyst, and by carefully controlling the reaction conditions, researchers can achieve high yields of the desired coupled products. The protocols provided herein serve as a robust starting point for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: 5-Bromo-2-fluoro-3-nitropyridine as a Pivotal Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This guide provides an in-depth examination of 5-Bromo-2-fluoro-3-nitropyridine , a highly versatile and strategically functionalized heterocyclic building block for the synthesis of novel kinase inhibitors. We will explore its unique reactivity, provide detailed, field-proven protocols for its chemical modification, and illustrate its application in the construction of privileged scaffolds known to target the ATP-binding site of kinases.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bond interactions within the hinge region of the kinase active site.[2][3] this compound is particularly valuable due to the orthogonal reactivity of its substituents, which allows for a stepwise and controlled elaboration of a molecular scaffold.

  • Fluorine at C2: The highly electronegative fluorine atom serves a dual purpose. It activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) , allowing for the facile introduction of various amine, alcohol, or thiol-containing fragments.[4][5] Judicious incorporation of fluorine can also enhance metabolic stability and modulate physicochemical properties of the final compound.[6]

  • Nitro Group at C3: As a strong electron-withdrawing group, the nitro functionality further activates the pyridine ring for SNAr reactions. More importantly, it serves as a synthetic handle that can be readily reduced to a primary amine. This newly formed amine is crucial for subsequent cyclization reactions to form fused heterocyclic systems, such as the imidazo[4,5-b]pyridine core, a well-established bioisostere of purine.[7]

  • Bromine at C5: The bromine atom is the primary site for diversification through palladium-catalyzed cross-coupling reactions .[8] This position is less susceptible to SNAr, providing excellent chemoselectivity. It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which are often directed towards the solvent-exposed region of the kinase active site to enhance potency and selectivity.

Physicochemical Properties & Safety
PropertyValueReference(s)
CAS Number 1868-58-2[8]
Molecular Formula C₅H₂BrFN₂O₂[9]
Molecular Weight 220.98 g/mol [10]
Appearance Light yellow powder
Purity Typically ≥98.0%
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[10]

Safety & Handling: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust and contact with skin and eyes.[13][14] In case of contact, rinse immediately and thoroughly with water.[11] Store in a tightly closed container in a cool, dry place.[11][13]

Core Reactivity and Synthetic Pathways

The strategic arrangement of substituents on the pyridine ring dictates a predictable and powerful reactivity profile, enabling a multi-step synthetic strategy to build complex kinase inhibitor scaffolds.

G cluster_snar S(N)Ar Reaction cluster_coupling Pd-Catalyzed Cross-Coupling cluster_reduction Nitro Group Transformation main This compound snar_node Displacement of Fluorine (C2) (Primary Reaction) main->snar_node + Nucleophile coupling_node Substitution of Bromine (C5) main->coupling_node + Organometallic reduction_node Reduction of Nitro (C3) main->reduction_node + Reducing Agent (on derivatives) snar_reagent R-NH2 / R-OH / R-SH snar_node->snar_reagent suzuki Suzuki-Miyaura (C-C bond) coupling_node->suzuki buchwald Buchwald-Hartwig (C-N bond) coupling_node->buchwald reduction_reagent Fe/HCl or H2, Pd/C reduction_node->reduction_reagent cyclization Forms Diamine for Subsequent Cyclization reduction_node->cyclization

Caption: Reactivity map of this compound.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform optimization based on the specific substrates used. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol demonstrates the highly regioselective displacement of the C2-fluorine atom by an amine, a key step in building the core scaffold.

Objective: To synthesize N-substituted-5-bromo-3-nitropyridin-2-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv) and the chosen base (2.0 equiv).

  • Add the solvent (DMF or MeCN) to dissolve the solids.

  • Add the amine (1.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at a temperature between 25 °C and 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Causality: The electron-deficient nature of the nitropyridine ring, enhanced by both the nitro group and the fluorine atom, makes the C2 position highly electrophilic and susceptible to nucleophilic attack. The base is required to neutralize the HF generated during the reaction.

Protocol 2: Suzuki-Miyaura Coupling at the C5-Position

This protocol enables the formation of a C-C bond at the C5-position, introducing aryl or heteroaryl moieties crucial for exploring structure-activity relationships (SAR).

Objective: To synthesize 5-aryl-2-fluoro-3-nitropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[15]

  • Solvent System: 1,4-Dioxane and water (e.g., 4:1 ratio)[15]

  • Schlenk flask or reaction vial, inert atmosphere setup

G cluster_workflow Suzuki-Miyaura Workflow Setup Dry Schlenk Flask + Stir Bar Reagent Addition Add Pyridine, Boronic Acid, Base, Catalyst, Solvents Setup->Reagent Addition Inerting Evacuate & Backfill with N2/Ar (3x) Reagent Addition->Inerting Heating & Monitoring Heat (e.g., 80-100 °C) Monitor by TLC/LC-MS Inerting->Heating & Monitoring Work-up Cool, Dilute, Wash, Dry Organic Layer Heating & Monitoring->Work-up Purification Flash Column Chromatography Work-up->Purification

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyridine) via syringe.[15]

  • Stir the reaction mixture at 80-100 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[15]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (facilitated by the base) and reductive elimination, the C-C coupled product is formed, and the Pd(0) catalyst is regenerated.[16]

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

This protocol is a powerful method for C-N bond formation, allowing the introduction of diverse primary and secondary amines at the C5-position.

Objective: To synthesize 5-amino-2-fluoro-3-nitropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos or BINAP, 4 mol%)

  • Strong Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)[17]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube, inert atmosphere setup

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%) to an oven-dried Schlenk flask.

  • Add the base (1.5 equiv), this compound (1.0 equiv), and a stir bar.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[18]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality: The Buchwald-Hartwig amination requires an active Pd(0) species, generated in situ from the precatalyst.[18][19] The bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby preventing catalyst decomposition and promoting high yields.[19][20]

Protocol 4: Nitro Group Reduction and Imidazo[4,5-b]pyridine Formation

This two-step protocol transforms the scaffold into a privileged hinge-binding motif for kinase inhibition.

Objective: To synthesize a 5,7-disubstituted imidazo[4,5-b]pyridine core.

Step A: Nitro Group Reduction

  • Dissolve the nitro-pyridine derivative (from Protocol 1, 2, or 3) in a solvent like ethanol or ethyl acetate.

  • Add iron powder (Fe, 5.0 equiv) and ammonium chloride (NH₄Cl, sat. aq. solution) or tin(II) chloride (SnCl₂, 3.0 equiv) in ethanol.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite® to remove the metal salts.

  • Basify the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diamine, which is often used directly in the next step.

Step B: Cyclization to Imidazo[4,5-b]pyridine

  • Dissolve the crude diamine from Step A in a suitable solvent (e.g., acetic acid or ethanol).

  • Add an aldehyde (R-CHO, 1.1 equiv) or a carboxylic acid derivative.

  • If using an aldehyde, an oxidant like sodium metabisulfite may be added. If using a carboxylic acid, a coupling agent or heating (e.g., via microwave irradiation) may be necessary.

  • Heat the reaction mixture (e.g., 100-120 °C) for 2-16 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and perform an extractive work-up. Purify the final product by column chromatography or recrystallization.

Application in Kinase Inhibitor Design

The functionalized pyridine and imidazopyridine scaffolds synthesized from this compound are designed to mimic the adenine base of ATP. They act as a core structure that anchors the inhibitor into the kinase hinge region through key hydrogen bonds.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Scaffold hinge_backbone Peptide Backbone (NH and C=O groups) inhibitor_core Pyridinyl or Imidazopyridinyl Core hinge_backbone->inhibitor_core H-Bond Acceptor inhibitor_core->hinge_backbone H-Bond Donor r1 R1 Group (from C2-Substition) inhibitor_core->r1 Points to Gatekeeper Pocket r2 R2 Group (from C5-Substition) inhibitor_core->r2 Points to Solvent-Exposed Region

Caption: Interaction of the inhibitor scaffold with the kinase hinge.

The diversity introduced at the C2 and C5 positions allows for the fine-tuning of inhibitor properties:

  • The R¹ group (from C2 substitution) often occupies a hydrophobic pocket near the "gatekeeper" residue, influencing inhibitor selectivity.

  • The R² group (from C5 substitution) typically extends into the solvent-exposed region, providing opportunities to enhance potency and modulate pharmacokinetic properties like solubility.

This modular approach enables the rapid generation of compound libraries for screening and SAR optimization, making this compound an exceptionally powerful tool in the drug discovery pipeline.

References

Application Notes and Protocols for 5-Bromo-2-fluoro-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

In the landscape of modern drug discovery, heterocyclic scaffolds form the cornerstone of a vast array of therapeutic agents. Among these, substituted pyridines are prized for their ability to engage in critical hydrogen bonding and other interactions within enzyme active sites. 5-Bromo-2-fluoro-3-nitropyridine is a highly functionalized pyridine building block designed for the strategic and regioselective synthesis of complex drug candidates.

The unique arrangement of its substituents—a fluorine at the C2 position, a nitro group at C3, and a bromine at C5—creates a system of orthogonal reactivity. This allows for selective functionalization at two distinct sites on the pyridine ring through different reaction classes, making it an exceptionally versatile tool for building molecular diversity.

While direct literature citing the extensive use of the specific isomer This compound is less common than for its isomers like 2-Bromo-5-fluoro-3-nitropyridine[1], its reactivity can be confidently predicted based on fundamental principles of organic chemistry. This guide will detail the strategic application of this reagent by explaining its inherent reactivity and providing robust protocols for its use, exemplified by well-established procedures for closely related analogues.

Physicochemical Properties and Safety

A clear understanding of the reagent's properties is essential for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₂BrFN₂O₂-
Molecular Weight 220.98 g/mol [2]
Appearance Expected to be a pale yellow or light brown solid(Analogy to isomers)
IUPAC Name This compound-
SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])F)Br-
Safety and Handling

Warning: this compound is expected to be harmful and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

  • Hazard Statements (based on close isomers): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed.

The Core Principle: Orthogonal Reactivity

The primary value of this compound lies in its predictable and chemoselective reactivity. The two halogen atoms can be addressed independently using different classes of chemical reactions.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the C2 position is highly activated for SNAr. This is due to the combined electron-withdrawing effects of the pyridine ring nitrogen (para-activation) and the adjacent nitro group at C3 (ortho-activation). In SNAr reactions, the C-F bond is typically more reactive than C-Cl or C-Br bonds because the high electronegativity of fluorine strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack, which is the rate-determining step.[3][4]

  • Palladium-Catalyzed Cross-Coupling at C5: The bromine atom at the C5 position is the preferred site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille). The reactivity of aryl halides in the key oxidative addition step of these catalytic cycles is C-I > C-Br >> C-Cl >> C-F.[5][6] The C-F bond is generally unreactive under standard palladium-coupling conditions, ensuring excellent selectivity for the C-Br bond.

This dual reactivity allows for a divergent approach to synthesis, where either the C2 or C5 position can be modified first, providing flexibility in the construction of target molecules.

G cluster_0 This compound cluster_1 Reaction Pathways start Br-Py(NO2)-F snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Targets C2-F bond (e.g., R-NH2, R-OH) pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling  Targets C5-Br bond (e.g., R-B(OH)2, R-NH2) product_snar Br-Py(NO2)-Nu snar->product_snar  Selective F displacement product_pd R-Py(NO2)-F pd_coupling->product_pd  Selective Br displacement

Caption: Orthogonal reactivity of this compound.

Experimental Protocols

The following protocols are representative methods for the key transformations of multisubstituted halopyridines. They are based on established procedures for closely related isomers and serve as a robust starting point for reactions with this compound, though optimization may be required.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the selective displacement of the C2-fluorine with a primary or secondary amine. The reaction is typically straightforward due to the high activation of this position.

Objective: To synthesize a 2-amino-5-bromo-3-nitropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (approx. 0.1-0.5 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with water and then with brine to remove residual DMF/DMSO and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Causality: The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the amine. The base neutralizes the HF that is formed during the reaction, driving it to completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed C-C bond formation at the C5-bromo position, leaving the C2-fluoro position intact.

Objective: To synthesize a 5-aryl-2-fluoro-3-nitropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Heat the reaction to 85-100 °C and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Causality: The choice of a palladium(0) catalyst is essential for the oxidative addition to the C-Br bond. The aqueous base is required for the transmetalation step of the catalytic cycle. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

Protocol 3: Post-Coupling Nitro Group Reduction

A common subsequent step in medicinal chemistry is the reduction of the nitro group to an amine, which serves as a versatile handle for further elaboration (e.g., amide bond formation, sulfonylation).

Objective: To reduce the 3-nitro group to a 3-amino group.

Materials:

  • Substituted nitropyridine from a previous step (1.0 eq)

  • Iron powder (Fe, 5.0 eq) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)

  • Sodium bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • Dissolve the nitropyridine starting material in a suitable solvent (e.g., ethanol/water or acetic acid).

  • Add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq in water) or concentrated HCl.

  • Heat the mixture to reflux (typically 60-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (1-4 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the pad thoroughly with the reaction solvent or EtOAc.

  • If the reaction was run under acidic conditions, carefully neutralize the filtrate with a saturated NaHCO₃ solution.

  • Extract the product into EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting aminopyridine is often pure enough for the next step, but can be purified by chromatography if needed.

Application in Synthetic Strategy: Divergent Synthesis Workflow

The orthogonal reactivity of this compound enables the creation of diverse libraries of compounds from a single starting material. A medicinal chemist can choose the order of reactions to best suit the synthetic plan and the stability of the intermediates. This is particularly valuable in the synthesis of kinase inhibitors, which often feature a central heterocyclic core with multiple appended groups for tuning potency and selectivity.[1][8]

Caption: Divergent synthesis paths using this compound.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound starts from the commercially available 5-bromo-2-fluoropyridine. The key step is the regioselective nitration of the pyridine ring.

  • Starting Material: 5-Bromo-2-fluoropyridine.[9]

  • Nitration: The pyridine ring is deactivated towards electrophilic aromatic substitution. However, under harsh conditions (e.g., fuming HNO₃ and concentrated H₂SO₄), nitration can be achieved. The directing effects of the existing substituents must be considered:

    • The ring nitrogen strongly deactivates the C2, C4, and C6 positions and directs meta (to C3 and C5).

    • The C2-Fluoro group is deactivating and ortho-, para-directing.

    • The C5-Bromo group is deactivating and ortho-, para-directing.

    The most activated position for nitration is C3, which is ortho to the fluorine and meta to the bromine and the ring nitrogen. Therefore, treatment of 5-bromo-2-fluoropyridine with a nitrating mixture is expected to yield the desired this compound. A similar nitration is performed on 2-amino-5-bromopyridine to yield 5-bromo-2-hydroxy-3-nitropyridine.[10]

References

Application Notes & Protocols: 5-Bromo-2-fluoro-3-nitropyridine as a Versatile Synthon for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a pyridine scaffold, are of special interest due to their prevalence in established therapeutic agents and their capacity to improve physicochemical properties like water solubility.[1][2] This document provides an in-depth technical guide on the strategic use of 5-Bromo-2-fluoro-3-nitropyridine, a highly functionalized and reactive building block, in the synthesis of potential antimicrobial drug candidates. We will explore its reactivity, provide detailed, field-proven protocols for its derivatization, and illustrate its application in constructing molecular scaffolds relevant to antimicrobial research.

Physicochemical Properties and Reactivity Profile

This compound is a key intermediate whose utility is dictated by the unique electronic interplay of its substituents. Understanding this profile is crucial for predicting its behavior in synthetic schemes.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 886372-98-1[3]
Molecular Formula C₅H₂BrFN₂O₂[3]
Molecular Weight 220.98 g/mol [4]
Appearance Light yellow powder
Purity Typically ≥98%
SMILES C1=C(C=NC(=C1F)--INVALID-LINK--[O-])Br[4]
InChIKey YMXQSNGTVXQMLC-UHFFFAOYSA-N[4]
Causality of Reactivity

The synthetic value of this compound stems from the targeted reactivity conferred by its substituents. The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro (NO₂) group at the C3 position profoundly enhances this effect.[5][6] This activation makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The key factors are:

  • Activation by the Nitro Group: The NO₂ group at C3 strongly withdraws electron density from the ring, particularly at the ortho (C2, C4) and para (C6) positions. This creates significant partial positive charges (δ+) at these carbons, making them prime targets for nucleophilic attack.[6][7]

  • Leaving Group Hierarchy: The molecule possesses two halogen atoms, potential leaving groups, at C2 (Fluoro) and C5 (Bromo). In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity polarizes the C-F bond and helps stabilize the transition state, despite the C-F bond being strong. The C2 position is directly ortho to the activating NO₂ group, making the C2-fluoride the most labile site for displacement.[6]

  • Secondary Reaction Site: The bromide at C5 is less activated by the C3-nitro group (meta-relationship) for SNAr. However, it serves as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups later in the synthetic sequence.[8]

Figure 1: Electronic activation map of this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic transformation involving this compound is the SNAr reaction at the C2 position. This reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this complex is the reason why strong electron-withdrawing groups are essential for the reaction to proceed efficiently.

G cluster_legend Mechanism Overview start {this compound | + Nu⁻} meisenheimer Meisenheimer Complex Resonance-Stabilized Anion start->meisenheimer Addition (Rate-Determining) product {2-Nu-5-bromo-3-nitropyridine | + F⁻} meisenheimer->product Elimination key Nu⁻ = Nucleophile (e.g., R₂NH, ROH, RSH) G start This compound step1 SₙAr with R¹R²NH start->step1 intermediate1 2-(R¹R²N)-5-bromo-3-nitropyridine step1->intermediate1 step2 Nitro Reduction (e.g., Fe/NH₄Cl) intermediate1->step2 intermediate2 5-Bromo-3-amino-2-(R¹R²N)-pyridine step2->intermediate2 step3 Suzuki Coupling with R³B(OH)₂ [Pd Catalyst] intermediate2->step3 final_product Final Scaffold (for biological screening) step3->final_product

References

Application Notes & Protocols: The Strategic Role of 5-Bromo-2-fluoro-3-nitropyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-3-nitropyridine, a halogenated and nitrated pyridine derivative, represents a cornerstone building block in modern medicinal chemistry. Its unique electronic and structural features make it an exceptionally versatile intermediate for the synthesis of complex heterocyclic scaffolds, particularly those with therapeutic potential in oncology. The pyridine ring, inherently electron-deficient, is further activated by a potent electron-withdrawing nitro group, rendering the C2 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the chemical principles governing its reactivity, detailed protocols for its application, and a case study illustrating its role in constructing key intermediates for targeted cancer therapies.

The Chemical Rationale: Understanding the Reactivity of this compound

The utility of this compound (CAS No. 652160-72-0) stems from the orchestrated influence of its substituents on the pyridine core. The strongly electron-withdrawing nitro (NO₂) group at the C3 position significantly reduces the electron density of the aromatic ring. This activation is a prerequisite for the addition-elimination mechanism of nucleophilic aromatic substitution (SNAr), which is otherwise unfavorable on electron-rich aromatic systems.[1][2][3]

The SNAr mechanism proceeds in two main steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine at C2 or bromine at C5). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group, stabilizing this transient species.[1][3]

  • Leaving Group Expulsion: Aromatization is restored by the elimination of the leaving group, yielding the final substituted product.

The presence of two distinct halogens, fluorine and bromine, offers opportunities for regioselective synthesis. Generally, in SNAr reactions, fluoride is a better leaving group than bromide due to the high electronegativity of fluorine polarizing the C-F bond. However, the choice of nucleophile, solvent, and temperature can influence which halogen is preferentially displaced.[4][5] This differential reactivity allows for sequential functionalization, a powerful strategy in multi-step synthesis.

Diagram: General SNAr Mechanism

The following diagram illustrates the two-step addition-elimination pathway characteristic of SNAr reactions on the this compound scaffold.

Synthetic_Workflow start 5-Bromo-2-nitropyridine + N-Boc-piperazine reaction S_NAr Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Key Intermediate Precursor purification->product next_step Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) product->next_step Common Next Step final_intermediate Final Amine Intermediate next_step->final_intermediate

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-fluoro-3-nitropyridine in Amine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring system is of paramount importance due to its prevalence in a vast array of biologically active compounds and functional materials. 5-Bromo-2-fluoro-3-nitropyridine has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a strategically placed fluorine atom, endows it with a rich and tunable reactivity profile.

This guide provides an in-depth exploration of the reaction of this compound with a diverse range of primary and secondary amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and showcase the broad applicability of the resulting 2-amino-5-bromo-3-nitropyridine derivatives in drug discovery and beyond.

The Chemistry: A Tale of Regioselectivity and Activation in Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is highly regioselective, a feature that is critical for its utility in multi-step synthesis.

Causality of Experimental Choices:

  • The Role of the Nitro Group: The strongly electron-withdrawing nitro group at the C3 position is crucial. It significantly activates the pyridine ring towards nucleophilic attack by inductively withdrawing electron density. This activation is most pronounced at the ortho (C2 and C4) and para (C6) positions.

  • The Strategic Placement of Fluorine: The fluorine atom at the C2 position serves as an excellent leaving group in SNAr reactions. This may seem counterintuitive, as fluoride is a poor leaving group in traditional SN1 and SN2 reactions. However, in the context of SNAr, the high electronegativity of fluorine makes the C2 carbon highly electrophilic, accelerating the initial, rate-determining nucleophilic attack. Furthermore, the small size of the fluorine atom offers minimal steric hindrance to the incoming nucleophile.

  • Regioselectivity Explained: The nucleophilic attack by the amine occurs almost exclusively at the C2 position. This is because the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. Attack at the C5 position, displacing the bromide, would not allow for this degree of resonance stabilization.

The general workflow for this reaction is depicted below:

SNAr_Mechanism reagents This compound + R¹R²NH (Amine) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack (Rate-Determining Step) product 2-(R¹R²N)-5-bromo-3-nitropyridine intermediate->product Elimination of Fluoride byproduct HF intermediate->byproduct

Caption: General workflow for the SNAr reaction.

Experimental Protocols: A Guide to Successful Synthesis

The following protocols provide a robust framework for the reaction of this compound with various amines. These are designed to be self-validating, with clear steps and explanations for the choices made.

General Protocol for the Reaction with Primary and Secondary Amines

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the starting material. The concentration will typically be in the range of 0.1-0.5 M.

  • Amine Addition: Add the amine (1.1-1.5 eq) to the reaction mixture. For less reactive amines, a larger excess may be beneficial.

  • Base Addition: Add the base (1.5-2.0 eq). The base is crucial to neutralize the hydrofluoric acid (HF) that is formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C), depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate has formed (the salt of the base and HF), it can be removed by filtration.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude residue can be purified by either recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like DMF and acetonitrile are often good choices as they can help to stabilize the charged intermediate. Alcohols like ethanol can also be used and can participate in hydrogen bonding.

  • Base: An organic base like TEA or DIPEA is often preferred as it is soluble in organic solvents and its salt is often easily removed. An inorganic base like potassium carbonate can be used, particularly in polar aprotic solvents.

  • Temperature: Many reactions with aliphatic amines proceed readily at room temperature. However, for less nucleophilic amines, such as anilines, heating is often necessary to achieve a reasonable reaction rate.

Specific Example: Synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine

This protocol details the reaction with a secondary cyclic amine, morpholine.

Materials:

  • This compound (1.0 g, 4.5 mmol)

  • Morpholine (0.47 mL, 5.4 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (0.93 g, 6.75 mmol, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 4.5 mmol) and potassium carbonate (0.93 g, 6.75 mmol).

  • Add anhydrous DMF (20 mL) and stir the suspension.

  • Add morpholine (0.47 mL, 5.4 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion, pour the reaction mixture into ice-water (100 mL).

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with water.

  • Dry the solid under vacuum to afford 4-(5-bromo-3-nitropyridin-2-yl)morpholine as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation: A Survey of Reactivity

The following table summarizes the typical reaction conditions and outcomes for the reaction of this compound with various classes of amines. The yields are representative and can be optimized.

Amine TypeExample AmineBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic n-ButylamineTEAEthanol25-502-6>90
Secondary Aliphatic DiethylamineDIPEAACN251-4>95
Secondary Cyclic MorpholineK₂CO₃DMF254-6>95
Primary Aromatic AnilineK₂CO₃DMF80-10012-2470-85

Note: ACN = Acetonitrile, TEA = Triethylamine, DIPEA = Diisopropylethylamine, DMF = Dimethylformamide.

Applications in Drug Discovery and Beyond

The 2-amino-5-bromo-3-nitropyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of therapeutic agents.[1]

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors, which are a major class of anti-cancer drugs.

  • Antiviral and Antibacterial Agents: Derivatives have shown promise as antiviral and antibacterial agents due to the ability of the substituted pyridine ring to interact with key biological targets in pathogens.[2]

  • Agrochemicals: The inherent biological activity of the pyridine ring system also makes these compounds valuable starting points for the development of new herbicides and pesticides.[3]

  • Further Functionalization: The resulting 2-amino-5-bromo-3-nitropyridine derivatives are themselves versatile intermediates. The nitro group can be readily reduced to an amino group, opening up pathways to the synthesis of 2,3-diaminopyridines, which are precursors to compounds like azaquinoxalinediones.[3] The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of further molecular complexity.

Below is a logical workflow illustrating the synthetic utility of the reaction products:

Synthetic_Utility start 2-(R¹R²N)-5-bromo-3-nitropyridine reduction Reduction of Nitro Group start->reduction e.g., H₂, Pd/C cross_coupling Cross-Coupling at Bromine start->cross_coupling e.g., Suzuki, Buchwald-Hartwig product1 2,3-Diamino-5-bromopyridine Derivatives reduction->product1 product2 Further Functionalized Pyridines cross_coupling->product2

Caption: Synthetic pathways from 2-amino-5-bromo-3-nitropyridine.

Conclusion

The reaction of this compound with amines is a powerful and reliable method for the synthesis of highly functionalized pyridine derivatives. The predictable regioselectivity, driven by the electronic properties of the pyridine ring and its substituents, makes this a go-to reaction for medicinal and synthetic chemists. The resulting products are not only valuable in their own right but also serve as versatile platforms for the construction of more complex and biologically relevant molecules. By understanding the underlying principles and following robust protocols, researchers can effectively leverage this chemistry to accelerate their drug discovery and materials science programs.

References

Application Notes & Protocols for 5-Bromo-2-fluoro-3-nitropyridine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Pyridine Ring

5-Bromo-2-fluoro-3-nitropyridine is a strategically substituted pyridine derivative that has emerged as a powerful building block for researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its substituents. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at C2 serves as an excellent leaving group for SNAr reactions, while the bromine atom at C5 provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for sequential, site-selective functionalization, enabling the construction of complex molecular architectures from a single, commercially available starting material.[1]

These application notes provide a comprehensive guide to the experimental use of this compound, detailing its properties, safety protocols, and step-by-step procedures for its most common and impactful transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₅H₂BrFN₂O₂[1][2]
Molecular Weight 220.99 g/mol [1][2]
CAS Number 1532517-95-5[1][3]
Appearance Light yellow solid/powder[4]
Melting Point Not consistently reported; handle as a solid.N/A
Solubility Slightly soluble in water.[5] Soluble in common organic solvents like THF, DMF, and Ethyl Acetate.
GHS Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2][6]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

Mandatory Safety Precautions:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and exposed skin thoroughly after handling.[7]

    • Respiratory Protection: For operations that may generate significant dust, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[4][7] Avoid dust formation.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed.

Core Application 1: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this reagent is as an electrophile in SNAr reactions. The fluorine atom at the C2 position is exceptionally labile due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atom. This allows for facile displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, typically under mild conditions.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group's oxygen atoms. In the second step, the fluoride leaving group is eliminated, restoring aromaticity and yielding the substituted product. The bromine at C5 is significantly less reactive towards SNAr, ensuring high regioselectivity at the C2 position.

Caption: SNAr Workflow at the C2 Position.

Protocol 1: General Procedure for Amination at C2

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard workup and purification supplies (Ethyl acetate, water, brine, Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine (1.2 eq).

    • Rationale: The base is crucial for scavenging the HF generated during the reaction, driving it to completion. An excess of the amine can sometimes be used as the base itself.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS. Reactions are often complete within 1-12 hours.

    • Rationale: Gentle heating can increase the reaction rate without promoting side reactions. Monitoring ensures the reaction is stopped upon completion, maximizing yield and minimizing impurity formation.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then brine (1x).

    • Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-2-(substituted-amino)-3-nitropyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application 2: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position serves as a robust handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl substituents at this position.[9][10][11]

Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxyAdd Oxidative Addition PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination RedElim Reductive Elimination R1R2 Product (R¹-R²) PdII_R2->R1R2 R1Br 5-Br-Pyridine (R¹-Br) R1Br->Pd0 R2BOH2 Ar-B(OH)₂ + Base (R²-B(OH)₂) R2BOH2->PdII

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C5

This protocol details a typical Suzuki coupling of a 2-substituted-5-bromopyridine (from Protocol 1) with a generic arylboronic acid.

Materials & Reagents:

  • 5-Bromo-2-(substituted)-3-nitropyridine (1.0 eq)

  • Arylboronic acid (Ar-B(OH)₂) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)

  • Reaction vessel suitable for heating under inert atmosphere

  • Standard workup and purification supplies

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine the 5-bromopyridine substrate (1.0 eq), the arylboronic acid (1.3 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Rationale: The choice of catalyst, ligand, base, and solvent is critical and may require optimization for specific substrates.[12] A wide tolerance of functional groups is a key advantage of this reaction.[10]

  • Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v). Degas the mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Rationale: Oxygen must be removed from the reaction as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and then brine.

    • Rationale: Celite filtration effectively removes heterogeneous catalyst residues.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 5-aryl-2-(substituted)-3-nitropyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering chemists two distinct and reliable points of diversification. The protocols outlined herein provide a robust starting point for researchers aiming to leverage its unique reactivity. By first exploiting the highly active C2 position for SNAr and subsequently functionalizing the C5 position via Suzuki-Miyaura coupling, complex and diverse libraries of novel pyridine-based molecules can be efficiently synthesized for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-fluoro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-fluoro-3-nitropyridine in Modern Drug Discovery

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the pyridine ring, offers multiple reaction sites for diversification and the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This trifecta of reactivity makes this compound a versatile intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and herbicides. The incorporation of a fluorine atom is particularly noteworthy, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. It will delve into the rationale behind the chosen methodology, provide a detailed step-by-step protocol, address critical safety considerations, and outline analytical methods for quality control, catering to the needs of researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the introduction of the fluorine atom at a late stage of the synthesis. Considering scalability, safety, and the availability of starting materials, a plausible and efficient pathway commences with the commercially available 2-amino-5-bromopyridine. The proposed synthetic sequence is as follows:

  • Nitration of 2-amino-5-bromopyridine: Introduction of a nitro group at the 3-position.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): Conversion of the amino group to a fluorine atom.

An alternative route, the fluorination of a pyridine N-oxide, has also been reported and presents a viable option.[1][2] This guide will focus on the Balz-Schiemann approach due to its well-established nature and adaptability to scale-up.

Visualizing the Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-bromopyridine B Nitration A->B H2SO4, HNO3 C 2-Amino-5-bromo-3-nitropyridine B->C D Diazotization & Fluorination (Balz-Schiemann Reaction) C->D 1. NaNO2, HBF4 2. Heat E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Part 1: Nitration of 2-Amino-5-bromopyridine

Reaction Principle: The nitration of 2-aminopyridine derivatives typically occurs at the 3- or 5-position. The presence of the amino group directs the incoming nitro group. Careful control of reaction conditions is crucial to avoid over-nitration and ensure regioselectivity.

Materials and Equipment:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Ammonium Hydroxide solution (25%)

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Filtration apparatus (Büchner funnel or filter press)

  • Drying oven (vacuum compatible)

Procedure:

  • Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel.

  • Charging Sulfuric Acid: Charge the reactor with concentrated sulfuric acid (5 volumes relative to 2-amino-5-bromopyridine).

  • Cooling: Cool the sulfuric acid to 0-5 °C using a cooling circulator.

  • Addition of 2-Amino-5-bromopyridine: Slowly add 2-amino-5-bromopyridine (1.0 eq) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume).

  • Nitration: Add the nitrating mixture dropwise to the reaction mass via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (10-15 volumes) with efficient stirring.

  • Neutralization and Precipitation: Slowly add ammonium hydroxide solution to the quenched mixture to adjust the pH to 7-8. This will precipitate the product.

  • Isolation: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product, 2-amino-5-bromo-3-nitropyridine, in a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

Reaction Principle: The Balz-Schiemann reaction involves the conversion of an arylamine to an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[3] For scale-up, in-situ generation and decomposition of the diazonium salt is preferred to avoid the isolation of potentially explosive intermediates.[4] Continuous flow reactors can offer significant safety and efficiency advantages for this transformation.[5]

Materials and Equipment:

  • 2-Amino-5-bromo-3-nitropyridine

  • Tetrafluoroboric acid (HBF4, 48% aqueous solution)

  • Sodium Nitrite (NaNO2)

  • Anhydrous solvent (e.g., toluene, xylene, or a high-boiling ionic liquid)

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Heating mantle or circulator

  • Extraction and distillation apparatus

Procedure:

  • Reactor Setup: Set up a clean and dry jacketed glass reactor with an overhead stirrer, thermocouple, and condenser.

  • Charging Reactants: Charge the reactor with 2-amino-5-bromo-3-nitropyridine (1.0 eq) and tetrafluoroboric acid (3.0-4.0 eq).

  • Cooling: Cool the mixture to -5 to 0 °C with stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Formation of Diazonium Salt: Stir the mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Solvent Addition and Decomposition: Add a high-boiling anhydrous solvent (e.g., toluene or xylene, 5-10 volumes) to the reaction mixture. Slowly heat the mixture to 80-100 °C. The diazonium salt will decompose, evolving nitrogen gas. The heating rate should be carefully controlled to manage the gas evolution.

  • Reaction Completion: Maintain the temperature until gas evolution ceases (typically 2-4 hours). Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Process Safety and Optimization

Safety Considerations:

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The use of a jacketed reactor with a reliable cooling system is mandatory.

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry.[3] The in-situ decomposition approach described in the protocol minimizes this risk. For larger scales, a continuous flow setup is highly recommended to further enhance safety by minimizing the amount of hazardous intermediate at any given time.[5]

  • Reagents: Concentrated acids, fuming nitric acid, and tetrafluoroboric acid are highly corrosive and should be handled with extreme care using appropriate PPE.

Optimization Parameters:

ParameterRangeRationale
Nitration Temperature 0-10 °CLower temperatures favor regioselectivity and control exothermicity.
Nitrating Agent Stoichiometry 1.05-1.2 eqA slight excess ensures complete conversion without significant over-nitration.
Diazotization Temperature -5 to 5 °CLow temperatures are crucial for the stability of the diazonium salt.
Decomposition Temperature 80-120 °CDependent on the solvent; gradual heating is necessary for controlled gas evolution.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

Analytical TechniquePurposeTypical Parameters
HPLC Purity assessment and reaction monitoringC18 column, mobile phase gradient of acetonitrile/water with 0.1% formic acid, UV detection at 254 nm.
¹H NMR Structural confirmation400 MHz, CDCl₃ as solvent.
¹³C NMR Structural confirmation100 MHz, CDCl₃ as solvent.
Mass Spectrometry (GC-MS or LC-MS) Molecular weight confirmationElectron ionization (EI) or Electrospray ionization (ESI).
FT-IR Functional group analysisKBr pellet or thin film.

Visualizing the Analytical Workflow

Analytical_Workflow Start Crude Product QC1 TLC/HPLC (Initial Purity Check) Start->QC1 Purification Column Chromatography or Recrystallization QC1->Purification If purity < specification QC2 HPLC (Final Purity Assay) QC1->QC2 If purity ≥ specification Purification->QC2 Structure_Confirmation NMR (¹H, ¹³C) Mass Spectrometry FT-IR QC2->Structure_Confirmation If purity ≥ specification Final_Product Qualified this compound Structure_Confirmation->Final_Product

Caption: Analytical workflow for quality control of this compound.

Conclusion

The scale-up synthesis of this compound presents a multi-step process that requires careful control of reaction conditions and adherence to strict safety protocols. The proposed synthetic route, utilizing a nitration followed by a Balz-Schiemann reaction, offers a reliable and scalable method for the production of this valuable building block. By implementing the detailed protocols and analytical procedures outlined in this guide, researchers and drug development professionals can confidently produce high-quality this compound for their discovery and development programs. Further optimization, particularly the exploration of continuous flow technologies for the hazardous diazotization step, can lead to even safer, more efficient, and cost-effective manufacturing processes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Bromo-2-fluoro-3-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent in your research.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound, offering step-by-step solutions grounded in chemical principles.

Question 1: I am experiencing low yields in my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in SNAr reactions involving this compound are a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The high electrophilicity of the pyridine ring, activated by both the nitro group and the fluorine atom, makes it highly susceptible to nucleophilic attack. However, several factors can impede this process.

Potential Causes and Optimization Strategies:

  • Insufficient Reaction Temperature: While many SNAr reactions with this substrate can proceed at room temperature, some nucleophiles require heating to overcome the activation energy barrier. Insufficient heat can lead to sluggish or incomplete reactions.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature in 10-20 °C increments. Be cautious, as excessive heat can lead to decomposition and side product formation.

  • Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

    • Solution: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally effective for SNAr reactions.[1] If solubility is an issue, consider a co-solvent system. For instance, in reactions with less soluble nucleophiles, a mixture of THF and DMF can be beneficial.

  • Base Strength and Stoichiometry: Many SNAr reactions with nucleophiles like amines or thiols require a base to deprotonate the nucleophile or neutralize the acid generated during the reaction. The strength and amount of the base can significantly impact the reaction outcome.

    • Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive nucleophiles, a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) might be necessary. It is crucial to use the correct stoichiometry of the base. An excess of a strong base can lead to side reactions, including hydrolysis of the starting material or product.

  • Moisture in the Reaction: this compound can be sensitive to moisture, especially in the presence of a strong base, which can lead to the formation of 5-Bromo-2-hydroxy-3-nitropyridine as a byproduct.

    • Solution: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

Decision-Making Workflow for Low Yield Optimization:

low_yield_optimization start Low Yield Observed check_temp Is the reaction sluggish at room temperature? start->check_temp increase_temp Gradually increase temperature (e.g., to 40-60 °C) and monitor. check_temp->increase_temp Yes check_solvent Are reactants fully dissolved? check_temp->check_solvent No increase_temp->check_solvent change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solvent->change_solvent No check_base Is the base appropriate for the nucleophile? check_solvent->check_base Yes change_solvent->check_base optimize_base Consider a stronger base or adjust stoichiometry. check_base->optimize_base Potentially check_moisture Is the reaction sensitive to moisture? check_base->check_moisture Yes optimize_base->check_moisture dry_conditions Use anhydrous solvents and an inert atmosphere. check_moisture->dry_conditions Yes success Improved Yield check_moisture->success No dry_conditions->success

Caption: Troubleshooting workflow for low SNAr reaction yields.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge due to the reactive nature of this compound. Understanding the potential side reactions is key to developing a strategy for their mitigation.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis: As mentioned previously, the fluorine atom is susceptible to displacement by water, especially under basic conditions, leading to the formation of 5-Bromo-2-hydroxy-3-nitropyridine.

    • Mitigation: Employ anhydrous reaction conditions. If the nucleophile is used as a salt (e.g., hydrochloride), ensure it is neutralized and dried before addition to the reaction mixture.

  • Di-substitution: In some cases, particularly with bifunctional nucleophiles or under harsh reaction conditions, substitution at both the C2 (fluoro) and C5 (bromo) positions can occur. The fluorine atom is generally more labile to nucleophilic attack than the bromine atom due to the stronger electron-withdrawing effect of the adjacent nitro group.

    • Mitigation: Use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents). Maintain a lower reaction temperature to favor the more kinetically favorable mono-substitution at the C2 position. The regioselectivity of nucleophilic attack on substituted pyridines is well-documented, with the C2 and C4 positions being favored due to the ability to delocalize the negative charge onto the nitrogen atom in the intermediate.[2]

  • Reaction with the Nitro Group: Strong reducing agents can reduce the nitro group, leading to a complex mixture of products.

    • Mitigation: Avoid the use of strong reducing agents in the presence of the nitro group unless its reduction is the intended transformation. If a subsequent reduction is required, it should be performed as a separate step after the SNAr reaction.

Table 1: Recommended Solvents and Bases for SNAr Reactions

Nucleophile TypeRecommended SolventsRecommended Bases
Primary/Secondary AminesAcetonitrile, THF, DMFTEA, DIPEA, K₂CO₃
Alcohols/PhenolsDMF, DMSO, THFNaH, K₂CO₃, Cs₂CO₃
ThiolsDMF, AcetonitrileK₂CO₃, TEA

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a solid at room temperature. Its key properties are summarized in the table below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₂BrFN₂O₂[3]
Molecular Weight 220.98 g/mol [3]
Appearance Pale yellow to brown solid[3]
Solubility Slightly soluble in water.[4]

Q2: How should I handle and store this compound safely?

A2: this compound should be handled with care in a well-ventilated area, preferably in a fume hood.[5][6] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] The compound should be stored in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Q3: What is the primary synthetic route for this compound?

A3: A common synthetic route involves the treatment of 2-hydroxy-3-nitro-5-fluoropyridine with a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) in the presence of a catalytic amount of DMF.[3][4] The reaction is typically heated to drive it to completion.[3]

Synthetic Workflow Diagram:

synthesis_workflow start 2-hydroxy-3-nitro-5-fluoropyridine reagents PBr₃ or POBr₃ cat. DMF start->reagents reaction Heating (e.g., 110 °C) reagents->reaction product This compound reaction->product

Caption: General synthesis scheme for this compound.

Q4: Which position on the this compound ring is more reactive towards nucleophiles?

A4: The C2 position, where the fluorine atom is located, is significantly more reactive towards nucleophilic attack than the C5 position (bearing the bromine atom). This is due to the strong electron-withdrawing effect of the adjacent nitro group at the C3 position, which activates the C2 position for SNAr. The fluorine atom is also an excellent leaving group in this context.

III. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M) under a nitrogen atmosphere, add the desired amine (1.1 eq).

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

IV. References

  • ChemicalBook. (2025). 2-Bromo-5-fluoro-3-nitropyridine. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2-Bromo-5-fluoro-3-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • Ossila. (2023). 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (2024). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyridine 99%. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-fluoropyridine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different... Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Georganics. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). 5-Bromo-3-fluoro-2-nitropyridine 97%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97%. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-nitropyridine 99%. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-3-fluoro-2-nitropyridine CAS#: 1532517-95-5. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields, overcome common experimental hurdles, and ensure the reliable synthesis of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. The primary and most commonly cited synthetic route involves the conversion of 5-fluoro-2-hydroxy-3-nitropyridine using a brominating agent like phosphorus(V) oxybromide (POBr3) or phosphorus tribromide (PBr3) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] Our troubleshooting will focus on this pathway.

Q1: My reaction yield is significantly lower than the reported ~77%. What are the likely causes?

Low yield is the most common issue and can stem from several factors throughout the experimental process. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

  • Reagent Quality & Stoichiometry:

    • Brominating Agent: Phosphorus oxybromide (POBr3) and phosphorus tribromide (PBr3) are highly reactive and sensitive to moisture. Using an old or improperly stored bottle can lead to partial hydrolysis and reduced activity.

      • Solution: Use a fresh bottle of the brominating agent or purify it before use. Ensure you are using the correct stoichiometry, typically around 3 equivalents relative to the starting material.[2]

    • Starting Material Purity: Impurities in the starting 5-fluoro-2-hydroxy-3-nitropyridine can interfere with the reaction.

      • Solution: Verify the purity of your starting material by NMR or melting point (246-250 °C) and recrystallize if necessary.[3]

  • Reaction Conditions:

    • Inadequate Temperature/Time: The conversion of the hydroxypyridine to the bromopyridine requires sufficient thermal energy. The reaction is typically heated to around 110°C for 1 to 3 hours.[2]

      • Solution: Ensure your reaction reaches and maintains the target temperature. Monitor the reaction's progress using TLC or LC-MS. If starting material remains after the initial timeframe, consider extending the reaction time.

    • Ineffective Catalysis: DMF acts as a crucial catalyst. Its role is to react with POBr3 to form a Vilsmeier-Haack type intermediate, which is a more potent activating agent for the hydroxyl group.

      • Solution: Ensure a catalytic amount of DMF is added. The careful, slow addition of DMF at room temperature is critical, as an initial reaction can cause gas evolution.[2]

  • Work-up & Purification Losses:

    • Incomplete Extraction: The product may not be fully extracted from the aqueous layer if the solvent volume is insufficient or the number of extractions is too low.

      • Solution: Perform multiple extractions (at least 3) with a suitable solvent like ethyl acetate.[2] Combine the organic layers to maximize product recovery.

    • Premature Product Precipitation: Quenching the reaction mixture in ice is a critical step. If done improperly, the product can precipitate along with inorganic byproducts, making separation difficult.

      • Solution: Pour the cooled reaction mixture slowly into a beaker of ice with vigorous stirring.[2] This helps to control the exothermic hydrolysis of excess POBr3 and ensures the product remains dissolved in the extraction solvent.

Q2: The reaction stalls, leaving significant unreacted starting material. How can I drive it to completion?

Observing residual starting material via TLC or LC-MS indicates incomplete conversion.

Troubleshooting Steps:

  • Verify Reagent Equivalents: Double-check your calculations. Ensure at least 3 equivalents of the brominating agent (POBr3 or PBr3) have been added.[2]

  • Increase Temperature: If the reaction is running at a lower temperature, cautiously increase it to the recommended 110°C. Do not exceed this significantly, as it may lead to decomposition.

  • Extend Reaction Time: Continue heating for an additional 1-2 hours, monitoring progress every 30-60 minutes. The reaction is often complete within 1 hour but can take up to 3 hours.[2]

  • Ensure Anhydrous Conditions: Moisture will rapidly decompose the brominating agent. Ensure your glassware is oven-dried and the reaction is protected from atmospheric moisture.

Q3: My reaction mixture turns into a dark, tarry substance, complicating the work-up. What causes this and how can it be avoided?

The formation of a black, solid, or tarry mixture is a sign of decomposition, often due to overheating or uncontrolled reactivity.

Preventative Measures:

  • Controlled Heating: Use an oil bath with a temperature controller to avoid hot spots and maintain a stable temperature of 110°C.[2] Do not heat the mixture too rapidly.

  • Careful Reagent Addition: Add the catalytic DMF dropwise at room temperature before heating. A noticeable gas evolution may occur, which should be allowed to subside before applying heat.[2]

  • Controlled Quenching: The work-up is highly exothermic. Always cool the reaction mixture to room temperature before quenching it by pouring it slowly onto a large volume of ice.[2] Adding ice directly to the hot reaction flask is strongly discouraged as it can lead to a violent, uncontrolled reaction.

Below is a troubleshooting workflow to diagnose the cause of low yield:

G cluster_reagents Reagent & Reaction Setup cluster_workup Work-up & Purification start Low Yield of this compound reagent_check Are reagents (POBr3, DMF, starting material) of high purity and anhydrous? start->reagent_check reagent_no Source fresh, anhydrous reagents. Purify starting material. reagent_check->reagent_no No temp_check Was the reaction maintained at 110°C? reagent_check->temp_check Yes reagent_no->start temp_no Optimize heating. Use a controlled oil bath. temp_check->temp_no No quench_check Was the reaction mixture cooled before quenching slowly onto ice? temp_check->quench_check Yes temp_no->start quench_no Improve quenching procedure to prevent decomposition and product loss. quench_check->quench_no No extract_check Were multiple extractions (3x) with sufficient solvent volume performed? quench_check->extract_check Yes quench_no->start extract_no Increase number and volume of extractions. extract_check->extract_no No end_node Yield Improved extract_check->end_node Yes extract_no->start

Caption: Troubleshooting flowchart for low yield diagnosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for synthesizing this compound?

The most robust method starts from 5-fluoro-2-hydroxy-3-nitropyridine. The following protocol is synthesized from published procedures.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-hydroxy-3-nitropyridine.

  • Reagent Addition: Under a fume hood, add phosphorus(V) oxybromide (POBr3, 3.0 eq.). To this mixture, carefully add a catalytic amount of N,N-dimethylformamide (DMF) dropwise at room temperature. Note any initial gas evolution.

  • Heating: After the initial reaction subsides (approx. 5 minutes), heat the mixture to 110°C using a pre-heated oil bath. Maintain this temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product is often obtained as a brown solid with a yield of approximately 77%.[2]

ParameterRecommended ValueSource
Starting Material 5-Fluoro-2-hydroxy-3-nitropyridine[1][2]
Brominating Agent POBr3 or PBr3[1][2]
Equivalents 3.0[2]
Catalyst N,N-Dimethylformamide (DMF)[2]
Temperature 110 °C[2]
Time 1 - 3 hours[2]
Reported Yield ~77%[2]
Q2: What are the critical safety precautions for this synthesis?

Safety is paramount. The following hazards must be addressed:

  • Corrosive Reagents: POBr3 and PBr3 are corrosive and react violently with water. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • HBr Gas Evolution: The reaction and, particularly, the quenching step produce hydrogen bromide (HBr) gas, which is toxic and corrosive.[2] An efficient fume hood is essential to prevent inhalation. The NaHCO3 wash during work-up neutralizes any residual acid.

  • Exothermic Reaction: The quenching process is highly exothermic. Adding the reaction mixture to ice (not the other way around) helps to dissipate the heat safely.

Q3: Are there alternative synthetic routes?

While the conversion from 5-fluoro-2-hydroxy-3-nitropyridine is common, other strategies exist for constructing substituted pyridines. For instance, nucleophilic aromatic substitution (SNAr) on highly activated pyridine rings is a possibility. However, regioselectivity can be a major challenge. For example, attempts to fluorinate 3-bromo-4-nitropyridine often result in substitution at the 4-position (para to the nitro group) rather than the desired 3-position.[4] Activating the ring with an N-oxide has been shown to favor meta-fluorination, but this adds steps to the synthesis.[4] For reliability and yield, the protocol described above remains the preferred method based on available literature.

The general workflow for the recommended synthesis is illustrated below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge flask with 5-fluoro-2-hydroxy-3-nitropyridine B 2. Add POBr3 (3 eq.) & catalytic DMF A->B C 3. Heat to 110°C for 1-3 hours B->C D 4. Monitor by LC-MS until completion C->D E 5. Cool to RT & pour onto ice D->E F 6. Extract 3x with Ethyl Acetate E->F G 7. Wash with NaHCO3, water, and brine F->G H 8. Dry (Na2SO4) & concentrate G->H I Final Product: This compound H->I

References

Troubleshooting failed reactions with 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-3-nitropyridine (CAS No. 886372-98-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Understanding the Reactivity of this compound

Before troubleshooting failed reactions, it is crucial to understand the inherent chemical properties of the substrate. The reactivity of this compound is governed by the electronic interplay of its substituents on the electron-deficient pyridine core.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the aromaticity and makes the ring susceptible to nucleophilic attack, behaving similarly to nitrobenzene.[1]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C3 position strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2][3] This activation is most pronounced at the positions ortho (C2, C4) and para (C6) to the nitro group.

  • Halogen Substituents (-F and -Br): The molecule possesses two potential leaving groups for SNAr and a site for cross-coupling reactions.

    • At C2, the fluorine atom is in a highly activated position (ortho to the nitro group). In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity makes the attached carbon highly electrophilic and stabilizes the intermediate Meisenheimer complex.[4]

    • At C5, the bromine atom is meta to the nitro group and is therefore significantly less activated towards SNAr. However, the Carbon-Bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]

This unique arrangement of substituents dictates a predictable and chemoselective reactivity, which is summarized in the workflow below.

G cluster_start Starting Material cluster_products Predicted Products start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Soft/Hard Nucleophiles (e.g., R₂NH, RO⁻, RS⁻) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  Ar-B(OH)₂  Pd(0) Catalyst, Base snar_prod 5-Bromo-2-(nucleophile)-3-nitropyridine (C2 Substitution) snar->snar_prod  F⁻ is the leaving group suzuki_prod 5-Aryl-2-fluoro-3-nitropyridine (C5 Coupling) suzuki->suzuki_prod  Br is the leaving group

Caption: Predicted regioselective reactions of this compound.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on this substrate should preferentially replace the fluorine atom at the C2 position. Failures in this reaction are typically related to the nucleophile, solvent, or reaction conditions.

FAQ 1: My SNAr reaction is not proceeding, or the yield is very low. What are the common causes?

Answer: This issue often stems from one of four areas: nucleophile reactivity, solvent choice, base effectiveness, or temperature.

  • Nucleophile Reactivity:

    • Cause: Your nucleophile may not be strong enough. While the C2 position is activated, very weak nucleophiles (e.g., neutral water, hindered alcohols) may react sluggishly.

    • Solution: If using an alcohol or thiol, deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more potent alkoxide or thiolate. For amine nucleophiles, ensure the reaction medium isn't acidic, which would protonate the amine, rendering it non-nucleophilic.

  • Solvent Choice:

    • Cause: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Protic solvents can solvate and deactivate the nucleophile, while nonpolar solvents may not be sufficient to dissolve the reactants or stabilize the intermediate.

    • Solution: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1,4-dioxane. These solvents effectively solvate cations (like the counter-ion of your base) while leaving the anionoc nucleophile highly reactive.

  • Base Incompatibility:

    • Cause: If a base is required (e.g., for amines or to deprotonate a pro-nucleophile), it may be too weak or sterically hindered.

    • Solution: For amine substitutions, a moderate base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HF produced. For generating alkoxides, NaH is a reliable choice.

  • Insufficient Temperature:

    • Cause: While the C-F bond at C2 is highly activated, some reactions still require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is slow at room temperature, gradually increase the heat. Many SNAr reactions on similar substrates run effectively between 50-100 °C.[7] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

ParameterRecommendation for Low ReactivityRationale
Nucleophile Pre-form alkoxide/thiolate with NaH or t-BuOK.Increases nucleophilicity significantly.
Solvent Use polar aprotic solvents (DMSO, DMF).Stabilizes the charged intermediate without deactivating the nucleophile.
Base K₂CO₃, DIPEA (for amines); NaH (for alcohols/thiols).Efficiently removes acidic byproducts or generates the active nucleophile.
Temperature Heat reaction to 50-100 °C.Provides sufficient energy to overcome the activation barrier.
FAQ 2: I am seeing substitution at the C5-Bromo position instead of the C2-Fluoro position. Why is this happening?

Answer: This is a highly unusual outcome for a standard SNAr reaction. The C2 position is electronically favored for nucleophilic attack due to strong activation from the adjacent nitro group.[2] If you observe C5 substitution, it is critical to verify the identity of your product and starting material. However, one possibility is that your reaction conditions are inadvertently promoting a transition-metal-catalyzed process (e.g., a Buchwald-Hartwig amination) if trace metal impurities are present and you are using specific ligands and bases, though this is unlikely under typical SNAr conditions.

Troubleshooting Steps:

  • Confirm Product Structure: Use NMR (¹H, ¹³C, ¹⁹F) and MS to unequivocally confirm the structure of your product.

  • Check for Contaminants: Analyze your starting material, solvent, and reagents for any transition metal impurities.

  • Simplify Conditions: Run the reaction under simple, metal-free conditions (e.g., nucleophile and base in DMSO) to see if the regioselectivity reverts to the expected C2 substitution.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the substitution of the 2-fluoro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Anhydrous DMSO or DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the base (2.0 eq).

  • Add anhydrous DMSO (or DMF) to dissolve the solids.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO/DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki reaction on this substrate is expected to occur exclusively at the C5-Bromo position, as the C-Br bond is significantly more reactive towards palladium insertion than the C-F bond.[5][6]

G start Reaction Mixture (Aryl-Br, Boronic Acid, Base, Pd Catalyst) oa Oxidative Addition Pd(0) inserts into C-Br bond start->oa tm Transmetalation Organic group transfers from Boron to Pd oa->tm Base activates Boronic Acid re Reductive Elimination C-C bond forms, Pd(0) regenerated tm->re prod Coupled Product re->prod pd0 Pd(0) Catalyst re->pd0 Catalyst Regeneration pd0->oa

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

FAQ 3: My Suzuki coupling is failing or giving very low yields. What should I check first?

Answer: Failed Suzuki couplings are common and can usually be traced to issues with the catalyst, base, solvent, or the boronic acid itself.

  • Catalyst Inactivation:

    • Cause: The Pd(0) active species may not be forming or is being poisoned. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[8]

    • Solution: Use a robust catalyst system. A common starting point is a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) which is reduced in situ, or a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] Crucially, pair it with a suitable phosphine ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.

  • Improper Base/Solvent System:

    • Cause: The base is critical for activating the boronic acid in the transmetalation step.[10] The choice of base and solvent are often linked. An incorrect combination can lead to poor solubility, slow reaction, or side reactions.

    • Solution: A common and effective system is an aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent like 1,4-dioxane, toluene, or DMF. The water is essential for the boronate-base interaction. For sensitive substrates, anhydrous conditions with a base like KF can be used.

  • Boronic Acid Decomposition (Protodeboronation):

    • Cause: Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohol) to give the corresponding arene. This is a major pathway for byproduct formation.[11]

    • Solution:

      • Use fresh, high-quality boronic acid.

      • Use a slight excess of the boronic acid (1.2-1.5 equivalents).

      • Consider converting the boronic acid to a more stable trifluoroborate salt (ArBF₃K) or a boronate ester (e.g., a pinacol ester), which are more resistant to protodeboronation.

  • Incomplete Degassing:

    • Cause: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling of the boronic acid.

    • Solution: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of inert gas.

ParameterCommon IssueRecommended Solution
Catalyst/Ligand Catalyst poisoning/low activity.Use Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) or Pd(PPh₃)₄.
Base Ineffective transmetalation.Use K₃PO₄ or Cs₂CO₃ in a Dioxane/Water mixture.
Boronic Acid Protodeboronation.Use fresh boronic acid (1.2-1.5 eq) or a more stable derivative (e.g., trifluoroborate salt).
Atmosphere Oxygen presence.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
FAQ 4: I am observing significant amounts of side products. What are they and how can I minimize them?

Answer: Besides the desired product, you may see byproducts from dehalogenation, protodeboronation, and homocoupling.

  • Dehalogenation Product (2-fluoro-3-nitropyridine):

    • Identification: A product with a mass corresponding to the starting material minus Br plus H.

    • Cause: This occurs when the palladium intermediate reacts with a hydride source (e.g., solvent, base, or impurities) before transmetalation.[12]

    • Minimization: Ensure a high concentration of activated boronic acid by using the correct base and a slight excess of the boronic acid. Using a more active catalyst system can also favor the desired cross-coupling pathway.

  • Protodeboronation Product (Arene from boronic acid):

    • Identification: A byproduct corresponding to the aryl group of your boronic acid.

    • Cause: As discussed in FAQ 3, this is due to the instability of the boronic acid.

    • Minimization: Use fresh reagents and consider using boronate esters or trifluoroborate salts.

  • Homocoupling Product (Biaryl from boronic acid):

    • Identification: A product with a mass corresponding to two units of the boronic acid's aryl group coupled together.

    • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Minimization: Rigorous degassing of the reaction mixture is the most effective solution.[11]

  • Reduction of the Nitro Group:

    • Identification: A product with a mass corresponding to the desired coupled product but with an amino (-NH₂) group instead of a nitro (-NO₂) group.

    • Cause: Some phosphine ligands and reaction conditions can reduce aromatic nitro groups.[13] This is less common under standard Suzuki conditions but can occur, especially with extended reaction times or high temperatures.

    • Solution: Monitor the reaction closely and try to use milder conditions (lower temperature, shorter reaction time). If reduction is persistent, consider alternative catalysts or protecting the nitro group if feasible, though this adds synthetic steps.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling arylboronic acids at the C5 position.[9][14]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed Water

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.3 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (e.g., 1.5 mol%), and SPhos (e.g., 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Purification and Handling

FAQ 5: Are there any specific challenges with purifying products derived from this compound?

Answer: Yes, nitropyridine compounds can present some purification challenges.

  • Silica Gel Acidity: Nitropyridines, being basic, can sometimes interact strongly with standard silica gel, leading to peak tailing during column chromatography. If this is observed, you can pre-treat your silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., by adding 0.5-1% Et₃N to your eluent system).

  • Product Stability: Highly functionalized nitropyridines may have limited stability. It is advisable to store purified products in a cool, dark place, and under an inert atmosphere if they are particularly sensitive.

  • Safety: The starting material is an irritant.[15] Assume that all derivatives may have similar or enhanced hazardous properties. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Navigating Solubility Challenges with 5-Bromo-2-fluoro-3-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-2-fluoro-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic and structural features of this compound make it a valuable reagent, but these same features can present significant solubility challenges. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to ensure its effective use in your experiments.

Understanding the Molecule: Physicochemical Properties

Before addressing solubility, it is crucial to understand the inherent physicochemical properties of this compound. Its structure, featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and a nitro group, dictates its behavior in various media.

PropertyValueSource
Molecular Formula C₅H₂BrFN₂O₂[1][2]
Molecular Weight 220.98 g/mol [1][3]
Melting Point 60-61.5 °C[4]
Calculated LogP 1.89[1]
Polar Surface Area (PSA) 58.71 Ų[1][4]
Appearance Yellow to light yellow solid/powder[5]

The molecule's moderate LogP value and significant polar surface area suggest a nuanced solubility profile, lacking strong preference for either highly polar or non-polar solvents. This duality is often the root of solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by users of this compound in a direct question-and-answer format.

Q1: I'm starting a new project. What are the general solubility characteristics of this compound?

A1: Based on its structure and available data, this compound is generally characterized by limited solubility in water and many common non-polar hydrocarbon solvents. It exhibits slight to moderate solubility in some polar aprotic and polar protic organic solvents. For a related compound, 2-Bromo-5-fluoro-3-nitropyridine, it is noted to be slightly soluble in water.[6] Another analogue, 5-Bromo-2-nitropyridine, is reported as insoluble in water but slightly soluble in chloroform and readily dissolves in methanol, ethanol, and DMSO.[7] This information provides a good starting point for solvent selection.

Q2: Why is this compound often difficult to dissolve?

A2: The solubility behavior is a direct consequence of its molecular structure:

  • Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bonding, favoring polar solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, contributing to the compound's solid-state crystal lattice energy and requiring polar interactions to overcome.

  • Halogens (-Br, -F): The fluorine and bromine atoms increase the molecular weight and introduce lipophilic character, while also contributing to dipole moments. The combination of these functional groups results in a molecule with significant crystal lattice energy and a complex balance of polar and non-polar characteristics, preventing it from being readily soluble in a wide range of common solvents.

Q3: What are the recommended first steps when I encounter a solubility issue?

A3: A systematic approach is always the most efficient.

  • Solvent Screening: Begin by testing solubility in a small range of solvents with varying polarities. The principle of "like dissolves like" is a good starting point.

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent while stirring can be effective. Always check the compound's thermal stability to avoid degradation.

Q4: Which organic solvents are generally the most effective for dissolving this compound?

A4: While specific quantitative data is scarce, polar aprotic solvents are often the most successful. We recommend screening the following:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

For a related compound, 5-bromo-2-nitropyridine, DMSO, methanol, and ethanol were found to be effective.[7]

Q5: My reaction is stalling or appears incomplete, even though the material seems to have dissolved. Could this be a solubility problem?

A5: Yes, this is a classic symptom of a solubility-limited reaction. The dissolved concentration of your starting material may be too low to sustain an efficient reaction rate. Even if visually dissolved, the solution might be close to saturation at a very low concentration. To address this, you can try to increase the solvent volume. If this is not practical due to reaction concentration requirements, you must explore techniques to enhance the fundamental solubility, such as using a co-solvent system or increasing the reaction temperature.

Q6: The compound dissolves initially but then precipitates out of solution as the reaction progresses. What should I do?

A6: This often happens when the reaction mixture's composition changes, altering its solvating power, or if the reaction is cooled.

  • Maintain Temperature: If the precipitation occurs upon cooling, the compound simply has lower solubility at lower temperatures. Maintaining a higher, stable reaction temperature may be necessary.

  • Co-Solvent Addition: The polarity of the reaction mixture might be changing. Adding a co-solvent in which the starting material is more soluble can keep it in solution.

  • "Seeding" Effect: The product of the reaction may be less soluble and precipitating, causing the starting material to co-precipitate or "crash out." Analyzing the precipitate can confirm this.

Q7: Can I use sonication to help dissolve the compound?

A7: Absolutely. Sonication is an excellent physical method for enhancing dissolution. The high-frequency ultrasound waves create micro-cavitations that break apart the solid particles and facilitate solvent penetration into the crystal lattice. It is a non-invasive way to accelerate the dissolving process without excessive heating.

Troubleshooting Workflows

To aid in your decision-making process, the following diagrams outline systematic approaches to common solubility problems.

G cluster_0 Initial Solubility Troubleshooting start Poorly soluble starting material grind Reduce particle size (Grind to fine powder) start->grind screen Screen common solvents (DMF, DMSO, NMP, THF, DCM) heat Apply gentle heat (Monitor stability) screen->heat grind->screen result1 Soluble? heat->result1 cosolvent Use a co-solvent system result1->cosolvent No success Proceed with reaction result1->success Yes sonicate Apply sonication cosolvent->sonicate result2 Soluble? sonicate->result2 result2->success Yes reassess Re-evaluate solvent choice or reaction conditions result2->reassess No

Caption: General workflow for addressing poor solubility.

G cluster_1 Mid-Reaction Precipitation start Precipitation observed during reaction check_temp Is reaction temperature stable? start->check_temp maintain_temp Increase and/or maintain reaction temperature check_temp->maintain_temp No check_composition Has reaction mixture composition changed? check_temp->check_composition Yes outcome1 Problem Solved maintain_temp->outcome1 add_cosolvent Gradually add co-solvent (e.g., DMF, NMP) check_composition->add_cosolvent Yes analyze_ppt Isolate & analyze precipitate (Is it starting material or product?) check_composition->analyze_ppt No add_cosolvent->outcome1 outcome2 Consider alternative reaction setup (e.g., slurry) analyze_ppt->outcome2

Caption: Troubleshooting mid-reaction precipitation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol details a method for quickly identifying a suitable solvent for this compound.

  • Preparation: Weigh approximately 10 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., DMF, DMSO, ACN, THF, DCM, Toluene) in 0.1 mL increments.

  • Observation: After each addition, vortex the vial for 30-60 seconds. Observe if the solid dissolves completely.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent required. This provides a semi-quantitative measure of solubility (e.g., mg/mL).

  • Selection: Choose the solvent that dissolves the compound at the highest concentration and is compatible with your planned reaction chemistry.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol is for situations where a single solvent provides inadequate solubility for the required reaction concentration.[8]

  • Primary Solvent: Attempt to dissolve this compound in your primary reaction solvent (e.g., THF, a less polar solvent that may be required for your reagents).

  • Co-solvent Addition: While vigorously stirring the suspension, add a high-solubility co-solvent (e.g., DMF or NMP) dropwise.

  • Monitoring: Continue adding the co-solvent until the solid completely dissolves.

  • Optimization: Be mindful of the total co-solvent volume. A typical starting point is 5-10% (v/v) of the primary solvent. Ensure the final solvent mixture does not interfere with your reaction's downstream processing or workup.

Protocol 3: Aiding Dissolution with Sonication

This protocol uses ultrasonic energy to accelerate the dissolution of stubborn particles.

  • Preparation: Prepare a suspension of this compound in the chosen solvent in a flask or vial.

  • Sonication: Place the vessel in a sonicator bath. Ensure the liquid level inside the vessel is below the water level in the bath.

  • Operation: Turn on the sonicator. The duration will depend on the scale and the material's nature.

  • Observation: Visually monitor the dissolution process. Continue sonication until the solid is fully dissolved or until no further change is observed. For reactions sensitive to temperature, monitor the bath temperature as sonication can cause warming.

By employing these systematic strategies and understanding the underlying chemical principles, you can effectively overcome the solubility challenges associated with this compound and ensure the success of your synthetic objectives.

References

Side reactions of 5-Bromo-2-fluoro-3-nitropyridine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-fluoro-3-nitropyridine. This versatile building block is a cornerstone in modern synthetic chemistry, particularly for the development of novel pharmaceuticals and materials. Its unique substitution pattern, featuring two distinct leaving groups and a powerful electron-wielding nitro group, offers a rich landscape for chemical transformations. However, this reactivity profile can also present challenges.

This guide is structured as a series of troubleshooting questions and answers to address the common side reactions and experimental hurdles encountered when using this reagent. We will delve into the mechanistic underpinnings of these issues and provide field-proven strategies to ensure the success of your reactions.

Troubleshooting Guide & FAQs
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2-fluorine is highly activated for nucleophilic aromatic substitution (SNAr) due to its ortho position relative to the strongly electron-withdrawing nitro group.[1] This is typically the most facile reaction pathway.

Question 1: My SNAr reaction with an amine/alkoxide is sluggish, or the yield is low with significant starting material remaining. What are the likely causes and solutions?

Answer: This is a common issue that typically points to insufficient reaction activation or competing, non-productive pathways. Let's break down the potential causes:

  • Insufficient Nucleophilicity: While the pyridine ring is highly activated, a weak nucleophile may still react slowly. Amines with significant steric hindrance or electron-withdrawing groups, for example, may require more forcing conditions.

  • Inappropriate Base: For nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile (for alcohols) or act as a scavenger for the HF byproduct (for amines). An inadequate base (e.g., one that is too weak or sterically hindered) can stall the reaction.

  • Solvent Effects: SNAr reactions are highly sensitive to the solvent. The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by polar, aprotic solvents.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Base Switch to a stronger, non-nucleophilic base such as DBU, DIPEA, or K₂CO₃. For alkoxides, pre-formation with NaH or KHMDS is effective.A stronger base ensures complete deprotonation of the nucleophile or efficient trapping of HF, driving the equilibrium towards the product.
Solvent Use polar aprotic solvents like DMSO, DMF, or NMP.These solvents effectively solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus increasing its effective reactivity.
Temperature Gradually increase the reaction temperature. Start from room temperature and increment in 20 °C steps (e.g., RT -> 40°C -> 60°C).Increased thermal energy helps overcome the activation barrier for the initial nucleophilic attack, which is the rate-determining step.[2]
Concentration Increase the concentration of the nucleophile (e.g., from 1.1 eq to 1.5-2.0 eq).Le Châtelier's principle dictates that increasing the concentration of a reactant will push the reaction forward.
digraph "SNAr_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for SNAr reactions.

Question 2: I'm observing a side product corresponding to the substitution of the C5-Bromine atom. How can I improve selectivity for C2-Fluorine substitution?

Answer: This is an uncommon but possible side reaction. While the C2-F bond is electronically favored for SNAr, certain conditions can lead to loss of selectivity.

  • Mechanism: The nitro group strongly activates the ortho (C2, C4) and para (C6, which is the nitrogen atom) positions. The C5-Br is at a meta position and is thus significantly less activated towards SNAr. However, under very high temperatures or with extremely potent nucleophiles, this pathway can become competitive. Some transition-metal impurities could also potentially catalyze a cross-coupling type reaction.

Strategies to Ensure C2-Selectivity:

  • Lower the Reaction Temperature: This is the most critical parameter. SNAr at the C2 position has a much lower activation energy. By running the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature), you can kinetically favor the desired C2 substitution.

  • Avoid Protic Solvents: Protic solvents can stabilize the transition state for C5-Br substitution to a greater extent than aprotic solvents, potentially lowering the selectivity. Stick to DMSO, DMF, or THF.

  • Control Basicity: Use just enough base to facilitate the reaction. Excessive base can sometimes promote alternative pathways. A mild base like K₂CO₃ is often sufficient and preferable to stronger bases if selectivity is an issue.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C5-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or vinyl groups.[3][4]

Question 3: My Suzuki coupling at the C5-position is giving low yields, accompanied by significant debromination (C5-H) and homocoupling of the boronic acid.

Answer: These are classic side reactions in Suzuki couplings and usually point to an imbalance in the rates of the catalytic cycle steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Debromination: This occurs when the organopalladium intermediate R-Pd(II)-X reacts with a proton source (like water or solvent) before it can transmetalate with the boronic acid.

  • Homocoupling: This arises from the reaction of two molecules of the boronic acid, often promoted by oxygen or suboptimal catalyst conditions.

Optimization Protocol for Suzuki Coupling:

ParameterRecommended ActionRationale
Degassing Thoroughly degas the reaction mixture (solvent and reagents) by bubbling with argon or nitrogen for 15-20 minutes, or by using freeze-pump-thaw cycles.Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and promoting homocoupling of the boronic acid.
Base Use a suitable base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if possible.The base is crucial for activating the boronic acid to facilitate transmetalation.[4][5] The choice of base can significantly impact the reaction rate and suppress side reactions.
Ligand Use electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands promote fast oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.
Solvent System A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) with water (e.g., 4:1 ratio) is often effective.Water helps to dissolve the inorganic base and facilitates the boronate complex formation required for transmetalation.
digraph "Competing_Pathways" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Chemoselective functionalization pathways.

Question 4: During my Suzuki coupling, I am observing a side product where the nucleophilic base (e.g., hydroxide) has displaced the C2-Fluorine. How can I prevent this competing SNAr reaction?

Answer: This is a classic example of competing chemoselectivity. The conditions for a Suzuki coupling (base, elevated temperature) can also be conducive to SNAr.

Mitigation Strategies:

  • Use a Weaker, More Hindered Base: Switch from bases like NaOH or KOH to Cs₂CO₃ or K₃PO₄. These are less nucleophilic and less likely to attack the C2 position.

  • Lower the Reaction Temperature: If the Suzuki coupling is efficient, try running it at a lower temperature (e.g., 60-80 °C instead of >100 °C) to disfavor the SNAr pathway, which often has a higher activation energy than the catalyzed coupling.

  • Choose the Right Catalyst System: A highly active catalyst system (e.g., a modern Buchwald or Fu pre-catalyst) can accelerate the Suzuki reaction, allowing it to complete at lower temperatures or in shorter times, before the competing SNAr can significantly occur.

Section 3: Reduction of the Nitro Group

Converting the C3-nitro group to an amine is a key transformation for further functionalization, often to form amides or participate in other coupling reactions.

Question 5: When I try to reduce the nitro group using catalytic hydrogenation (H₂, Pd/C), I am seeing significant loss of the bromine and/or fluorine substituents (hydrodehalogenation). How can I achieve a clean reduction?

Answer: Hydrodehalogenation is a very common side reaction during the catalytic hydrogenation of halogenated nitroaromatics. Palladium on carbon (Pd/C) is particularly aggressive in cleaving C-Br and even C-F bonds under these conditions.

Recommended Selective Reduction Methods:

MethodReagents & ConditionsRationale & Comments
Transfer Hydrogenation Ammonium formate or Cyclohexene, Pd/C, Methanol, RT.This is a much milder method than using hydrogen gas. The reaction is often cleaner with less dehalogenation.
Metal Reductions in Acid Iron powder in Acetic Acid; or Tin(II) Chloride (SnCl₂) in HCl/Ethanol.These classic methods are highly chemoselective for nitro group reduction and will not touch the C-Br or C-F bonds.[7] Iron powder is often preferred due to its low cost and environmental friendliness.
Sodium Hydrosulfite Na₂S₂O₄, Water/THF, RT.This is another mild and effective method for reducing nitro groups in the presence of sensitive functional groups.
Appendix A: Recommended Starting Protocols

Protocol 1: General Procedure for SNAr with a Secondary Amine

  • To a solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the secondary amine (1.2 eq).

  • Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), SPhos (0.05 eq), and palladium(II) acetate (0.025 eq).

  • Add potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a 0.1 M concentration of the starting material.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: 5-Bromo-2-fluoro-3-nitropyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical impact of temperature on its reaction kinetics, particularly in the context of nucleophilic aromatic substitution (SNAr), and address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a highly activated halo-nitropyridine derivative commonly employed as an intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nitro group, in conjunction with the fluorine and bromine substituents, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[2]

Q2: How does temperature generally affect the rate of reactions involving this compound?

A2: As with most chemical reactions, temperature plays a crucial role in the reaction kinetics of this compound. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant.[3] This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency of collisions and the proportion of molecules that possess the necessary activation energy to overcome the reaction barrier.[4] However, excessively high temperatures can lead to undesirable side reactions and decomposition.[2]

Q3: Which halogen is the more reactive leaving group in SNAr reactions with this compound, fluorine or bromine?

A3: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[3] The reaction is accelerated by a more electronegative halogen, which stabilizes this intermediate through a strong inductive effect. Consequently, fluorine is a better-activating group than bromine, and the C-F bond is more readily attacked by nucleophiles. Therefore, in most SNAr reactions involving this compound, the fluorine at the 2-position is the more reactive leaving group.[2]

Q4: What is the expected regioselectivity of nucleophilic attack on this compound?

A4: The regioselectivity of nucleophilic attack on the pyridine ring is predominantly governed by electronic effects. Nucleophilic attack is strongly favored at the positions ortho (C2) and para (C4) to the ring nitrogen.[2] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2] In this compound, both the C2 and C6 positions are ortho to the nitrogen, and the C4 position is para. The presence of the strongly electron-withdrawing nitro group at the 3-position further activates the ring for nucleophilic attack, particularly at the C2 and C4 positions. Given that the C2 position is substituted with a highly activating fluorine atom, it is the most probable site of initial nucleophilic attack.

Troubleshooting Guide

Issue 1: My reaction is proceeding very slowly or not at all.

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The activation energy for the reaction may not be met at the current temperature.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10 °C increments.

      • Monitor the reaction progress at each temperature point using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

      • Be mindful that some SNAr reactions on pyridine rings may necessitate higher temperatures, potentially up to 150°C, especially with less reactive substrates.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and the stability of the charged intermediate.

    • Troubleshooting Steps:

      • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[2]

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring efficiently.

    • Troubleshooting Steps:

      • Consider using a stronger nucleophile.

      • If applicable, deprotonate the nucleophile with a suitable base to increase its nucleophilicity.

Issue 2: I am observing the formation of multiple products and byproducts.

Possible Causes and Solutions:

  • Excessive Reaction Temperature: High temperatures can provide sufficient energy for alternative reaction pathways with higher activation energies, leading to the formation of undesired side products. Thermal decomposition of the starting material or product may also occur.[2]

    • Troubleshooting Steps:

      • Reduce the reaction temperature. It is crucial to find an optimal temperature that allows for a reasonable reaction rate while minimizing side reactions.

      • Perform a temperature optimization study to identify the ideal temperature range for your specific transformation (see Experimental Protocols section).

  • Competing Regioisomers: While the C2 position is the most likely site of attack, substitution at other positions may occur, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Lowering the reaction temperature can often improve regioselectivity.

      • Carefully analyze the product mixture to identify the different isomers and adjust reaction conditions to favor the desired product.

Issue 3: The reaction yield is low despite complete consumption of the starting material.

Possible Causes and Solutions:

  • Product Decomposition: The desired product may be thermally unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Once the reaction is complete, cool the reaction mixture promptly and proceed with the workup to minimize potential degradation.

  • Side Reactions with the Solvent: At elevated temperatures, some solvents can participate in side reactions. For instance, DMF can be a source of dimethylamine at high temperatures, which can act as a competing nucleophile.

    • Troubleshooting Steps:

      • Choose a more inert solvent if solvent-related side reactions are suspected.

      • If possible, run the reaction at a lower temperature to minimize solvent decomposition.

Data Presentation

Table 1: General Effect of Temperature on SNAr Reaction Parameters

ParameterEffect of Increasing TemperatureRationale
Reaction Rate IncreasesMore molecules possess the required activation energy.
Yield May increase or decreaseInitially increases with rate, but can decrease at higher temperatures due to side reactions and decomposition.
Selectivity Often decreasesHigher energy pathways for the formation of minor isomers become more accessible.
Byproduct Formation Generally increasesSide reactions and decomposition pathways become more prevalent.

Experimental Protocols

Protocol 1: Temperature Optimization Study for a Nucleophilic Aromatic Substitution Reaction

  • Reaction Setup: In parallel reaction vessels, combine this compound and the nucleophile in the chosen solvent.

  • Temperature Gradient: Place each reaction vessel in a separate heating block or oil bath set to a different temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C).

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot and analyze it by a quantitative method such as LC-MS or GC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Data Evaluation: Plot the concentration of the product versus time for each temperature to determine the initial reaction rates. Also, assess the product purity at the point of maximum conversion for each temperature to identify the optimal balance between reaction rate and selectivity.

Visualizations

Reaction_Kinetics_Troubleshooting cluster_start Observed Issue cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Reaction Issue Slow_Reaction Slow or No Reaction Start->Slow_Reaction Multiple_Products Multiple Products/Byproducts Start->Multiple_Products Low_Yield Low Yield Start->Low_Yield Low_Temp Insufficient Temperature Slow_Reaction->Low_Temp Solvent Inappropriate Solvent Slow_Reaction->Solvent Nucleophile Weak Nucleophile Slow_Reaction->Nucleophile High_Temp Excessive Temperature Multiple_Products->High_Temp Regioselectivity Poor Regioselectivity Multiple_Products->Regioselectivity Low_Yield->High_Temp Decomposition Product Decomposition Low_Yield->Decomposition Increase_Temp Increase Temperature Low_Temp->Increase_Temp Decrease_Temp Decrease Temperature High_Temp->Decrease_Temp Change_Solvent Change Solvent Solvent->Change_Solvent Stronger_Nu Use Stronger Nucleophile Nucleophile->Stronger_Nu Optimize_Temp Optimize Temperature Decomposition->Optimize_Temp Regioselectivity->Decrease_Temp

Caption: Troubleshooting workflow for reactions involving this compound.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Rate-Determining Step) Reactants->Intermediate k₁ (Attack of Nucleophile) Products Substituted Product + F⁻ Intermediate->Products k₂ (Loss of Leaving Group)

Caption: Generalized mechanism for the SNAr reaction of this compound.

References

5-Bromo-2-fluoro-3-nitropyridine stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-fluoro-3-nitropyridine

Abstract: this compound is a highly functionalized heterocyclic building block, prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. However, its rich functionality, derived from the interplay of a bromine atom, a fluorine atom, and a nitro group on an electron-deficient pyridine ring, also presents unique stability challenges. This guide provides in-depth technical support for researchers, addressing common stability and reactivity issues encountered during synthetic transformations. Through a troubleshooting-focused Q&A format, detailed protocols, and mechanistic diagrams, this document aims to empower scientists to navigate the nuanced chemistry of this versatile reagent.

Frequently Asked Questions & Troubleshooting Guide

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is recommended.[1] The compound is a solid at room temperature and is generally stable under these conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which should not be stored in close proximity.[2]

Stability in Cross-Coupling Reactions

Question 2: I am attempting a Suzuki-Miyaura coupling at the C-Br position, but I'm observing significant decomposition and low yields. What could be the cause?

Answer: The primary challenge with this compound in Suzuki couplings is the competing nucleophilic aromatic substitution (SNAr) at the C-F position. The pyridine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the fluorine atom. This makes the C2 position (attached to fluorine) highly electrophilic and susceptible to attack by nucleophiles.

Your issue likely stems from the reaction conditions, specifically the base and temperature:

  • Base Selection: Strong, hard bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can act as nucleophiles, leading to hydroxylation or other side reactions at the C2 position. The base required to activate the boronic acid for transmetalation can inadvertently trigger this undesired SNAr pathway.[3][4] A weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is strongly recommended to minimize this side reaction.[5][6]

  • Temperature Control: While many Suzuki reactions require heat, excessive temperatures (e.g., >100-110 °C) can accelerate the rate of SNAr. It is crucial to maintain the lowest effective temperature for the coupling reaction.

  • Solvent Choice: Protic solvents, especially in combination with a strong base, can facilitate SNAr. Aprotic solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base, are standard.[5][6]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_snar Check for SNAr Side Products (e.g., by LC-MS) start->check_snar base Is the base strong and/or nucleophilic (e.g., NaOH, KOtBu)? check_snar->base Yes no_snar No SNAr products detected check_snar->no_snar No temp Is the temperature >100 °C? base->temp No solution1 Switch to a weaker base: K₃PO₄, K₂CO₃, or Cs₂CO₃ base->solution1 Yes solution2 Lower reaction temperature (start at 80-90 °C) temp->solution2 Yes reassess Re-run reaction and monitor for improvement temp->reassess No solution1->reassess solution2->reassess catalyst_issue Investigate catalyst deactivation or inefficient oxidative addition no_snar->catalyst_issue

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Question 3: During a Buchwald-Hartwig amination, my starting material is consumed, but I'm getting a complex mixture of products instead of the desired arylamine. Why?

Answer: Similar to the Suzuki reaction, the conditions for Buchwald-Hartwig amination can promote side reactions. The key factors are the base and the nucleophilicity of the amine.

  • SNAr of Fluorine: The amine you are using as a coupling partner is a nucleophile. Under the reaction conditions, it can directly displace the fluorine atom via SNAr, competing with the desired palladium-catalyzed amination at the bromine position.[7][8] This is especially problematic with highly nucleophilic, non-bulky primary and secondary amines.

  • Base-Induced Degradation: Strong bases like sodium tert-butoxide (NaOtBu) are standard in Buchwald-Hartwig reactions but can be problematic here.[9] Esters and nitro groups can be incompatible with KOtBu.[10] The strong basicity can lead to decomposition pathways or reaction with the nitro group.

  • Catalyst Poisoning: While less common, some functional groups can interfere with the palladium catalyst. For instance, functional groups like azo groups may cause catalyst poisoning.[10]

To mitigate these issues, consider using a sterically hindered phosphine ligand which can accelerate the rate of reductive elimination, favoring the desired C-N bond formation over the competing SNAr pathway. Additionally, using a weaker base like K₃PO₄ or Cs₂CO₃ is a critical adjustment, although it may require a slightly higher catalyst loading or longer reaction time.

Stability Towards Nucleophiles and Bases

Question 4: Can I perform a reaction using a strong nucleophile like sodium thiomethoxide (NaSMe) to displace the bromine?

Answer: No, this approach is highly unlikely to be selective. The C2-F bond is significantly more activated towards nucleophilic aromatic substitution than the C5-Br bond. The electron-withdrawing nitro group is ortho and para to the fluorine (through the ring nitrogen), but only meta to the bromine. This electronic arrangement strongly favors nucleophilic attack at the C2 position.[11][12]

Reacting this compound with a potent nucleophile like sodium thiomethoxide will almost certainly result in the rapid displacement of the fluoride to yield 5-Bromo-2-(methylthio)-3-nitropyridine. The C-F bond is generally a poorer leaving group than C-Br in SN1 or SN2 reactions, but in SNAr, the high electronegativity of fluorine activates the ring for the rate-determining nucleophilic attack, making it a very effective leaving group in this context.[12][13]

G cluster_0 Reaction Pathways SMN This compound + NaSMe path_snar SNAr at C2-F (Major Pathway) SMN->path_snar Highly Favored (Electronically Activated) path_desired Desired Coupling at C5-Br (Minor/Negligible Pathway) SMN->path_desired Disfavored product_snar 5-Bromo-2-(methylthio)-3-nitropyridine path_snar->product_snar product_desired Desired Product path_desired->product_desired

Caption: Competing reaction pathways with strong nucleophiles.

Stability Under Other Conditions

Question 5: How stable is the nitro group during reactions that involve reducing agents, for example, if I wanted to perform a subsequent reduction?

Answer: The nitro group is highly susceptible to reduction and its stability is a major consideration. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will readily reduce the nitro group to an amino group. Other reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or sodium dithionite (Na₂S₂O₄) will also achieve this transformation. It is not possible to perform a reaction with these types of reducing agents present without affecting the nitro group.

If your synthetic plan requires a reduction elsewhere in the molecule while preserving the nitro group, you must choose your reagents very carefully. Mild hydride sources might be tolerated under specific, controlled conditions, but common, potent reducing agents should be avoided.

Summary of Stability and Reactivity

The following table provides a quick reference for the stability of this compound under various common reaction conditions.

Condition CategoryReagent/Condition ExampleStability/Reactivity ProfileRecommended Action
Strong Acids Conc. H₂SO₄, HClGenerally unstable; risk of decomposition or reaction with the basic pyridine nitrogen.[2]Avoid prolonged exposure; use non-acidic conditions where possible.
Strong Bases NaOH, KOtBu, NaHHighly unstable; prone to SNAr at C2-F and potential degradation of the nitro group.[2][10]Use weak, non-nucleophilic bases (K₂CO₃, K₃PO₄, Cs₂CO₃).
Nucleophiles Amines, Thiols, AlkoxidesHighly reactive at the C2-F position via SNAr.Protect other functional groups or use palladium-catalyzed methods to direct reactivity to the C5-Br bond.
Reducing Agents H₂/Pd, SnCl₂, Fe/AcOHThe nitro group is readily reduced to an amine.Avoid unless reduction of the nitro group is the desired outcome.
Oxidizing Agents m-CPBA, H₂O₂The pyridine nitrogen can be oxidized to an N-oxide.[14] The rest of the molecule is generally stable to mild oxidation.Use with caution if N-oxide formation is not desired.
Thermal Stress > 150 °CMay lead to decomposition.[15]Maintain reaction temperatures below 120 °C where possible.
Palladium Coupling Suzuki, Buchwald-HartwigStable under carefully controlled conditions (weak base, moderate temp.) to react at C-Br.[5][8]Optimize conditions to favor C-Br coupling over C-F substitution.

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized SNAr

This protocol is optimized to favor coupling at the C5-Br position while minimizing nucleophilic attack at the C2-F position.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 85-95 °C.[5]

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the formation of byproducts corresponding to the displacement of fluorine.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol uses a weaker base to suppress competitive SNAr of the fluorine atom.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XantPhos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XantPhos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the secondary amine, via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Pay close attention to the mass of the potential SNAr byproduct (amine displacing fluorine).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-nitropyridine and its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are integral to modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from the pyridine ring's unique electronic properties, which can be finely tuned through substitution to modulate biological activity and material characteristics. Among the vast array of substituted pyridines, halonitropyridines are particularly valuable synthetic intermediates. The presence of both a halogen and a powerful electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a versatile platform for introducing a wide range of functionalities.

This guide offers an in-depth comparison of the reactivity of 5-Bromo-2-fluoro-3-nitropyridine and its isomers. We will delve into the theoretical principles governing their reactivity, present a logical framework for predicting their relative reactivity and regioselectivity, and provide detailed experimental protocols for their application in synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their work.

Theoretical Framework: Understanding Reactivity in Halonitropyridines

The reactivity of halonitropyridines in SNAr reactions is governed by a confluence of electronic and steric factors. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

Key Factors Influencing Reactivity:

  • Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it more susceptible to nucleophilic attack compared to benzene.[1]

  • Activation by Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a potent electron-withdrawing group that further activates the pyridine ring for nucleophilic attack. Its activating effect is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[2][3]

  • Position of the Leaving Group: Nucleophilic substitution on the pyridine ring is most favorable when the leaving group is at the C-2 or C-4 position.[1] This is because the ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4] Substitution at the C-3 position is significantly slower as the negative charge cannot be delocalized onto the nitrogen.

  • Nature of the Leaving Group: In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the reaction rate is more dependent on the ability of the leaving group to activate the ring towards nucleophilic attack (by withdrawing electron density) than its ability to depart. For halogens, the typical reactivity order is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[5]

Comparative Reactivity Analysis of this compound and its Isomers

The Isomers in Focus:

  • Isomer A: this compound

  • Isomer B: 3-Bromo-2-fluoro-5-nitropyridine

  • Isomer C: 2-Bromo-5-fluoro-3-nitropyridine

  • Isomer D: 3-Bromo-5-fluoro-2-nitropyridine

Analysis of Reactivity and Regioselectivity:

Isomer A: this compound

  • Leaving Groups: Fluorine at C-2 and Bromine at C-5.

  • Activation: The nitro group at C-3 is ortho to the fluorine at C-2 and meta to the bromine at C-5.

  • Predicted Reactivity: The fluorine at C-2 is highly activated. It is in an ortho position to the activating pyridine nitrogen and the strongly electron-withdrawing nitro group. Fluorine is also an intrinsically better leaving group in SNAr reactions than bromine. The bromine at C-5 is significantly less reactive as it is meta to the nitro group and not at a classically activated position (C-2 or C-4).

  • Expected Outcome: Nucleophilic attack will overwhelmingly favor the displacement of the fluorine atom at the C-2 position.

Isomer B: 3-Bromo-2-fluoro-5-nitropyridine

  • Leaving Groups: Fluorine at C-2 and Bromine at C-3.

  • Activation: The nitro group at C-5 is para to the fluorine at C-2 and meta to the bromine at C-3.

  • Predicted Reactivity: The fluorine at C-2 is strongly activated. It is in an ortho position to the pyridine nitrogen and para to the activating nitro group. The bromine at C-3 is at a meta position relative to the pyridine nitrogen and the nitro group, rendering it significantly less reactive.

  • Expected Outcome: Highly selective substitution of the fluorine at the C-2 position is expected.

Isomer C: 2-Bromo-5-fluoro-3-nitropyridine

  • Leaving Groups: Bromine at C-2 and Fluorine at C-5.

  • Activation: The nitro group at C-3 is ortho to the bromine at C-2 and meta to the fluorine at C-5.

  • Predicted Reactivity: The bromine at C-2 is activated by being ortho to both the pyridine nitrogen and the nitro group. The fluorine at C-5 is at a meta position relative to the nitro group and not at a classically activated position.

  • Expected Outcome: Nucleophilic attack will favor the displacement of the bromine atom at the C-2 position. However, the overall reactivity might be slightly lower than isomers where fluorine is the leaving group at an activated position.

Isomer D: 3-Bromo-5-fluoro-2-nitropyridine

  • Leaving Groups: Bromine at C-3 and Fluorine at C-5. The nitro group is at C-2.

  • Activation: The nitro group is at C-2. The bromine is at C-3 (meta to the nitrogen) and the fluorine is at C-5 (meta to the nitrogen).

  • Predicted Reactivity: Both halogens are at positions that are not strongly activated for nucleophilic attack. The C-3 and C-5 positions do not allow for direct resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen. While the nitro group at C-2 does provide some activation, the lack of activation by the ring nitrogen at the substitution sites makes this isomer the least reactive of the four.

  • Expected Outcome: This isomer is expected to be the least reactive towards SNAr.

Summary of Predicted Reactivity:

IsomerStructureMost Labile HalogenPositionActivating FactorsPredicted Relative Reactivity
A This compoundFluorineC-2Ortho to Pyridine N and -NO₂Very High
B 3-Bromo-2-fluoro-5-nitropyridineFluorineC-2Ortho to Pyridine N, Para to -NO₂Very High
C 2-Bromo-5-fluoro-3-nitropyridineBromineC-2Ortho to Pyridine N and -NO₂High
D 3-Bromo-5-fluoro-2-nitropyridine--Poor activation at both halogen positionsLow

Based on this analysis, the predicted order of reactivity for a selective substitution of the most labile halogen is: B ≈ A > C >> D .

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions on halonitropyridines. The specific conditions, such as temperature and reaction time, may require optimization for each substrate and nucleophile combination.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is suitable for the reaction of activated halonitropyridines with amine nucleophiles.

Materials:

  • Halonitropyridine (e.g., this compound) (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the halonitropyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of alkoxy-substituted nitropyridines.

Materials:

  • Halonitropyridine (e.g., this compound) (1.0 eq)

  • Sodium methoxide (solid or as a solution in methanol) (1.1 to 1.5 eq)

  • Methanol (MeOH) or a polar aprotic solvent like N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the halonitropyridine (1.0 eq) in the chosen solvent (e.g., DMF).

  • Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography.

Visualizing Reaction Principles and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism, the comparative reactivity of the isomers, and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Py Halonitropyridine MC Meisenheimer Complex (Resonance Stabilized) Py->MC Nucleophilic Attack (Rate-determining) Nu Nucleophile (Nu⁻) Subst_Py Substituted Pyridine MC->Subst_Py Elimination of Leaving Group LG Leaving Group (X⁻)

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Comparison title Predicted Relative Reactivity in SNAr A Isomer A/B (F at C-2) C Isomer C (Br at C-2) A->C > D Isomer D (Halogens at C-3/C-5) C->D >>

Caption: Predicted order of reactivity for the bromo-fluoro-nitropyridine isomers.

Experimental_Workflow Start Reaction Setup (Substrate, Reagents, Solvent) Reaction Reaction (Heating, Stirring) Start->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a nuanced interplay of substituent effects. By understanding the fundamental principles of SNAr on the pyridine ring, chemists can make rational predictions about reactivity and regioselectivity. Isomers with a fluorine atom at the activated C-2 position, further enhanced by an ortho or para nitro group, are expected to be the most reactive substrates. This guide provides a robust theoretical framework and practical experimental protocols to aid researchers in the strategic use of these versatile building blocks for the synthesis of complex and valuable molecules.

References

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-3-nitropyridine: A Lynchpin for Modern API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the selection of building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-2-fluoro-3-nitropyridine (CAS No. 652160-72-0) has emerged as a uniquely powerful and versatile scaffold. This guide provides an in-depth comparison of its strategic advantages in Active Pharmaceutical Ingredient (API) synthesis, supported by experimental insights and protocols.

The Strategic Advantage: Orthogonal Reactivity in a Single Building Block

The primary advantage of this compound lies in its distinct and addressable reactive sites, which allow for a highly controlled, sequential introduction of molecular diversity. The molecular structure features bromine, fluorine, and a nitro group on a pyridine ring, each with specific reactivity that is crucial for various organic transformations. This "orthogonal reactivity" is the cornerstone of its utility.

  • Position 2 (Fluorine): The C-F bond is highly activated by the adjacent electron-withdrawing nitro group and the ring nitrogen. This makes it an exceptionally potent site for Nucleophilic Aromatic Substitution (SNAr) reactions. Fluorine's high electronegativity and status as an excellent leaving group in SNAr allows these reactions to proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1]

  • Position 5 (Bromine): The C-Br bond is a robust handle for a wide range of palladium-catalyzed cross-coupling reactions . This includes, but is not limited to, Suzuki, Buchwald-Hartwig, Stille, and Sonogashira couplings, enabling the formation of complex C-C and C-N bonds that are fundamental to modern medicinal chemistry.

  • Position 3 (Nitro): The nitro group serves as a versatile synthetic precursor. It can be readily reduced to an amino group, which then opens a gateway for a plethora of subsequent derivatizations such as amidation, sulfonylation, or reductive amination. This transformation is key for introducing functionalities that can modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

This trifecta of reactivity allows chemists to build complex molecular architectures with a level of precision that is difficult to achieve with other building blocks.

Orthogonal_Reactivity cluster_start Starting Material cluster_products Selective Transformations start This compound snar SNAr Product (C2-Functionalized) start->snar  SNAr (e.g., R-NH2)    @ C2-F   coupling Cross-Coupling Product (C5-Functionalized) start->coupling  Pd-Coupling (e.g., R-B(OH)2)    @ C5-Br   reduction Reduction Product (C3-Amino) start->reduction  Reduction (e.g., Fe/HCl)    @ C3-NO2  

Caption: Orthogonal reactivity of this compound.

Performance Comparison with Alternative Pyridine Scaffolds

To fully appreciate the advantages of this compound, a direct comparison with other commonly used brominated pyridine intermediates is necessary.

FeatureThis compound5-Bromo-2-nitropyridine[2]2,5-Dibromopyridine[3]2-Chloro-5-nitropyridine
Primary SNAr Site Excellent (C2-F) Poor / NonePoor / NoneModerate (C2-Cl)
Cross-Coupling Handle Excellent (C5-Br) Excellent (C5-Br)Excellent (C2-Br & C5-Br)None
Reducible Group Yes (C3-NO2) Yes (C2-NO2)NoYes (C5-NO2)
Regioselectivity High: Distinct reactivity at each site allows for predictable, stepwise functionalization.Moderate: Lacks a dedicated SNAr site.Low: Differentiating between the two bromine atoms can be challenging.Moderate: Chlorine is a less effective leaving group for SNAr, often requiring harsher conditions.
Overall Versatility Very High ModerateModerateLow

Causality Behind the Performance Gap:

The key differentiator is the fluorine atom at the 2-position. In SNAr reactions, fluorine is a significantly better leaving group than chlorine or bromine.[1] This enhanced reactivity means that substitutions with nucleophiles (amines, alcohols, thiols) can often be performed at lower temperatures and with weaker bases. This is particularly advantageous when working with complex, late-stage intermediates that may be sensitive to the harsher conditions required for less activated substrates like 2-chloro-5-nitropyridine.

While 2,5-dibromopyridine offers two sites for cross-coupling, achieving selective monosubstitution can be difficult, often leading to mixtures of products and complicating purification. This compound circumvents this by having electronically distinct reaction sites, enabling clean, sequential transformations.

Experimental Protocols: A Practical Demonstration

The following protocols are representative of the typical, high-yield transformations achievable with this reagent. They are designed as self-validating systems where reaction progress can be easily monitored.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol details the selective substitution of the C2-fluoro group with a primary amine, a common step in building API scaffolds.

Objective: To synthesize N-alkyl-5-bromo-3-nitropyridin-2-amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the primary amine (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-80 °C. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the potassium carbonate and facilitates the SNAr mechanism.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

  • Wash the combined organic layers with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted pyridine.

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Reagents in DMSO B Add Base (K2CO3) A->B C Heat to 60-80°C B->C D Monitor by LC-MS C->D E Quench with Ice-Water D->E Reaction Complete F Extract with EtOAc E->F G Wash with Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Characterize (NMR, MS) I->J Final Product

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the strategic synthesis of complex heterocyclic scaffolds is paramount. For years, 5-Bromo-2-fluoro-3-nitropyridine has served as a cornerstone building block, prized for its trifecta of reactive sites that enable facile diversification through nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and nitro group manipulations. However, an evolving understanding of synthetic efficiency, cost-effectiveness, and safety necessitates a critical evaluation of alternative routes to the valuable molecular targets derived from this popular starting material. This guide offers a comparative analysis of alternative synthetic strategies, providing researchers, scientists, and drug development professionals with a data-driven framework for navigating the synthesis of functionalized pyridines.

The Incumbent: Understanding the Utility of this compound

This compound is a highly activated pyridine derivative, where the electron-withdrawing nitro group enhances the susceptibility of the C2 and C5 positions to nucleophilic attack and palladium-catalyzed cross-coupling reactions. The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions, while the bromine atom at the C5 position is ideal for introducing molecular complexity via Suzuki, Buchwald-Hartwig, and other cross-coupling methodologies. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.

While effective, reliance on this single building block can present limitations related to cost, availability, and the inherent hazards of large-scale nitration reactions.[1][2] This guide explores three primary categories of alternative approaches: the use of alternative pyridine building blocks, direct C-H functionalization strategies, and innovative fluorination techniques.

Alternative Building Blocks: A Shift in Starting Materials

A powerful alternative to this compound lies in the use of other strategically substituted pyridines. These alternative starting materials can offer different reactivity profiles, potentially leading to improved yields, selectivity, or access to a broader range of derivatives.

One such versatile alternative is 5-bromo-2-chloro-3-nitropyridine . This compound can be used to synthesize a variety of 2,6-disubstituted imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.[3] For instance, the synthesis of 5-bromo-N-methyl-3-nitropyridin-2-amine can be achieved in high yield (88%) via amination of 5-bromo-2-chloro-3-nitropyridine.[3] This intermediate can then undergo cyclocondensation and subsequent Suzuki coupling to afford a diverse library of compounds.[3]

Another promising class of alternative building blocks are sulfonyl-substituted pyridines , such as 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.[4][5][6] These reagents have been demonstrated to be effective in the regioselective synthesis of 2,3,5-trisubstituted pyridines on a large scale.[4][5][6] The methylsulfonyl group can act as a leaving group in SNAr reactions, offering a different reactivity profile compared to the fluoro group in the parent compound.

For the synthesis of 2-amino-5-bromopyridine, a precursor to many targets, an alternative to the direct bromination of 2-aminopyridine, which can lead to mixtures of products, is the use of phenyltrimethylammonium tribromide. This method avoids the formation of significant by-products.[7]

Direct C-H Functionalization: A More Atom-Economical Approach

Recent advances in organic synthesis have paved the way for the direct functionalization of C-H bonds, offering a more atom-economical and often more convergent approach to constructing complex molecules.[8][9][10] These methods bypass the need for pre-functionalized starting materials like this compound.

Strategies for pyridine C-H functionalization include:

  • Nucleophilic Addition to Activated Pyridines: This involves the activation of the pyridine ring to make it more susceptible to nucleophilic attack.

  • Metallation and Transition-Metal-Mediated Reactions: These methods utilize organometallic reagents to selectively functionalize specific C-H bonds.

  • Reductive Functionalization: This emerging area involves the reduction of the pyridine ring to generate reactive intermediates that can be trapped by various electrophiles.[11]

While powerful, achieving the desired regioselectivity in direct C-H functionalization can be challenging and often requires careful optimization of reaction conditions and directing groups.[8][9][12]

Innovative Fluorination and Nitration Techniques: Building from Simpler Precursors

Instead of starting with a pre-fluorinated and nitrated pyridine, researchers can consider introducing these functionalities at a later stage of the synthesis.

Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of pyridine derivatives.[13][14][15] For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines.[13][15] This approach allows for the introduction of fluorine into a molecule that has already been partially assembled, offering greater flexibility in synthetic design.

meta-Nitration via Dearomatization-Rearomatization: Directing nitration to the meta-position of a pyridine ring is notoriously difficult due to the electronic nature of the heterocycle. A novel strategy involves a dearomatization-rearomatization sequence.[16] This method provides a practical route to meta-nitrated pyridines under mild conditions, which can then be further functionalized. This approach is particularly valuable for late-stage nitration of complex molecules.[16]

Comparative Analysis of Synthetic Routes

To provide a clearer picture of the advantages and disadvantages of these alternative routes, the following table compares the synthesis of a common structural motif, a 2-amino-5-arylpyridine derivative, using the traditional approach with this compound and a potential alternative route.

FeatureRoute A: Using this compoundRoute B: Alternative (e.g., Suzuki coupling of 5-bromo-2-aminopyridine followed by nitration)
Starting Material This compound2-Amino-5-bromopyridine[7]
Key Transformations 1. SNAr with an amine. 2. Suzuki coupling with an arylboronic acid. 3. Nitro group reduction.1. Suzuki coupling with an arylboronic acid. 2. Nitration.[17]
Typical Yields Generally moderate to good yields for each step.[3][18]Suzuki coupling yields can be high; nitration yields can be variable and require careful optimization.[17][18]
Cost & Availability Higher cost due to multi-step synthesis of the starting material.2-Amino-5-bromopyridine is a more readily available and less expensive starting material.[7]
Safety Considerations Starting material is a nitrated compound; requires careful handling.Involves a separate nitration step, which carries inherent risks of runaway reactions, especially at scale.[1][2]
Flexibility The nitro group can be used as a handle for further functionalization.The order of functionalization can be altered, potentially allowing for the synthesis of a wider range of analogues.

Experimental Protocols

To facilitate the adoption of these alternative strategies, detailed experimental protocols for key transformations are provided below.

Protocol 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine[18]

This protocol describes a general procedure for the Suzuki cross-coupling reaction of a substituted bromopyridine, which is a common alternative starting material.

Materials:

  • 5-bromo-2-methylpyridin-3-amine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (1.5 equivalents)

  • 1,4-dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid (1.1 eq), K₃PO₄ (1.5 eq), and water.

  • Heat the reaction mixture at 85-95 °C for 15-18 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Electrophilic Fluorination using Selectfluor®[13][15]

This protocol provides a general method for the introduction of a fluorine atom onto a pyridine ring system.

Materials:

  • 1,2-Dihydropyridine derivative

  • Selectfluor® (1.1 equivalents)

  • Acetonitrile

Procedure:

  • Dissolve the 1,2-dihydropyridine derivative in acetonitrile in a flask.

  • Add Selectfluor® (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting 3-fluoro-3,6-dihydropyridine can often be converted to the corresponding fluorinated pyridine by elimination of hydrogen fluoride, which can sometimes occur upon standing in a solvent like deuterochloroform or with mild heating.[13]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the conventional and alternative approaches, the following diagrams outline the key transformations.

G cluster_0 Conventional Route cluster_1 Alternative Route 1: Different Building Block cluster_2 Alternative Route 2: C-H Functionalization A 5-Bromo-2-fluoro- 3-nitropyridine B 2-Amino-5-bromo- 3-nitropyridine derivative A->B SNAr (Amine) C 2-Amino-5-aryl- 3-nitropyridine derivative B->C Suzuki Coupling D 2,3-Diamino-5-arylpyridine derivative C->D Nitro Reduction E 2-Amino-5-bromopyridine F 2-Amino-5-arylpyridine E->F Suzuki Coupling G 2-Amino-5-aryl- 3-nitropyridine F->G Nitration H 2,3-Diamino-5-arylpyridine derivative G->H Nitro Reduction I Substituted Pyridine J C-H Arylated Pyridine I->J Direct C-H Arylation K Functionalized Target J->K Further Transformations

Figure 1. Comparison of a conventional synthetic route using this compound with alternative strategies.

Conclusion and Future Outlook

While this compound remains a valuable and effective building block in organic synthesis, a comprehensive understanding of alternative routes is crucial for modern drug discovery and development. The choice of synthetic strategy will ultimately depend on a variety of factors, including the specific target molecule, desired scale of production, cost considerations, and safety requirements.

The exploration of alternative building blocks like sulfonyl- and chloro-substituted pyridines offers immediate, practical alternatives with potentially different reactivity and cost profiles. In the longer term, the continued development of direct C-H functionalization and late-stage fluorination and nitration techniques promises to revolutionize the way functionalized pyridines are synthesized, offering more convergent, atom-economical, and flexible approaches. By embracing these alternative strategies, researchers can expand their synthetic toolbox and accelerate the discovery of new medicines and materials.

References

A Comparative Benchmarking Guide to the Efficiency of 5-Bromo-2-fluoro-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutics and functional materials. Among the myriad of building blocks available, substituted pyridines hold a prominent position due to their prevalence in a vast range of biologically active molecules. 5-Bromo-2-fluoro-3-nitropyridine has emerged as a particularly versatile reagent, offering multiple reaction sites for diversification. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a highly activated fluorine atom for nucleophilic aromatic substitution, and a directing nitro group—presents a rich platform for molecular elaboration.

This guide provides an in-depth, objective comparison of the reaction efficiency of this compound against its structural isomers and other related halopyridines. By examining key reaction classes—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—we aim to provide a clear, data-supported framework to inform your synthetic strategy. This analysis is grounded in the fundamental principles of physical organic chemistry and supported by experimental data to guide your selection of reagents and optimization of reaction conditions.

The Decisive Factors: Unpacking the Reactivity of Halogenated Nitropyridines

The reactivity of a substituted pyridine in any given transformation is a nuanced interplay of electronic and steric effects. For bromo-fluoro-nitropyridines, the following factors are critical in dictating the outcome and efficiency of a reaction:

  • The Activating Power of the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) significantly reduces the electron density of the pyridine ring. This effect is most pronounced at the ortho and para positions, rendering them highly susceptible to nucleophilic attack.

  • The "Element Effect" in SNAr - The Role of Fluorine: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine powerfully stabilizes this intermediate through an inductive effect, making the carbon at the C-F bond highly electrophilic. This results in the established reactivity order for halogens in SNAr: F > Cl > Br > I.[1]

  • Leaving Group Ability in Cross-Coupling - The Role of Bromine: In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, commence with the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored for weaker carbon-halogen bonds, leading to a reversal of the reactivity trend: I > Br > Cl > F.

  • Positional Isomerism: The relative positions of the nitro, fluoro, and bromo substituents are critical. The site of nucleophilic attack or oxidative addition is determined by the synergistic or antagonistic effects of these groups on the electron density and steric accessibility of each carbon atom in the pyridine ring.

Benchmarking Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine functionalization. The presence of both a fluorine and a bromine atom on the this compound ring, which is highly activated by the ortho/para-directing nitro group, sets the stage for regioselective substitution. Given the principles outlined above, the fluorine at the 2-position is significantly more activated towards nucleophilic displacement than the bromine at the 5-position.

Comparative Reactivity with Amines

The reaction of halogenated nitropyridines with amines is a fundamental transformation in the synthesis of many pharmaceutical building blocks. Below is a comparative table of representative yields for the reaction of various bromo-fluoro-nitropyridine isomers with a common secondary amine, morpholine.

SubstrateProductReaction ConditionsYield (%)
This compound4-(5-Bromo-3-nitropyridin-2-yl)morpholineMorpholine (1.2 equiv), K₂CO₃ (2.0 equiv), DMSO, 80°C, 4h~95% (Illustrative)
3-Bromo-2-fluoro-5-nitropyridine4-(3-Bromo-5-nitropyridin-2-yl)morpholineMorpholine (1.2 equiv), K₂CO₃ (2.0 equiv), DMSO, 80°C, 4h~92% (Illustrative)
5-Bromo-3-fluoro-2-nitropyridine2-(5-Bromo-2-nitropyridin-3-yl)morpholineMorpholine (1.2 equiv), K₂CO₃ (2.0 equiv), DMSO, 80°C, 12h~40% (Illustrative)

Note: The yields presented are illustrative and based on established reactivity principles of SNAr on substituted pyridines. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

The significantly higher reactivity of this compound and 3-Bromo-2-fluoro-5-nitropyridine is attributed to the fluorine atom being positioned ortho or para to the strongly activating nitro group. In contrast, the fluorine atom in 5-Bromo-3-fluoro-2-nitropyridine is meta to the nitro group, resulting in substantially lower activation and consequently, a less efficient reaction.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the nucleophilic aromatic substitution of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.

  • Add the amine (1.2 equiv) to the stirring suspension.

  • Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Start This compound + Nu-H Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Product Substituted Product + H-F Intermediate->Product Loss of Leaving Group

SNAr Mechanism on this compound.

Benchmarking Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom dictates the reactivity in SNAr, the bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the C-Br bond is influenced by the electronic environment of the pyridine ring.

SubstrateProductReaction ConditionsYield (%)
This compound5-Phenyl-2-fluoro-3-nitropyridinePhenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100°C, 12h~85%[2]
3-Bromo-2-fluoro-5-nitropyridine3-Phenyl-2-fluoro-5-nitropyridinePhenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100°C, 12h~88% (Illustrative)
5-Bromo-3-fluoro-2-nitropyridine5-Phenyl-3-fluoro-2-nitropyridinePhenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100°C, 12h~75% (Illustrative)

Note: The yields presented are based on a reported procedure for a related substrate and illustrative values for isomers based on general reactivity trends.

The high yields observed for all isomers indicate that the C-Br bond is readily accessible for oxidative addition. The subtle differences in yield may be attributed to the varying electronic effects of the fluoro and nitro groups on the C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow Setup Combine Reactants and Base under Inert Atmosphere Solvent Add Degassed Solvent Setup->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Cool, Dilute, and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle initiated by oxidative addition to the C-Br bond.

SubstrateProductReaction ConditionsYield (%)
This compoundN-Morpholino-2-fluoro-3-nitropyridin-5-amineMorpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 equiv), Toluene, 110°C, 16h~75% (Illustrative)
3-Bromo-2-fluoro-5-nitropyridineN-Morpholino-2-fluoro-5-nitropyridin-3-amineMorpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 equiv), Toluene, 110°C, 16h~78% (Illustrative)
5-Bromo-3-fluoro-2-nitropyridineN-Morpholino-3-fluoro-2-nitropyridin-5-amineMorpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 equiv), Toluene, 110°C, 16h~65% (Illustrative)

Note: The yields presented are illustrative and based on general procedures for Buchwald-Hartwig amination of bromopyridines.

The Buchwald-Hartwig amination generally proceeds in good yields for these electron-deficient substrates. The choice of ligand is crucial for achieving high efficiency, with bulky, electron-rich phosphine ligands such as Xantphos often being optimal.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Add the amine (1.2 equiv).

  • Seal the Schlenk tube and heat the mixture to 110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, then purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Br L_nPd(II)(Ar)(Br) Pd0->PdII_Br Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Br->PdII_Amido HNR₂, Base Ligand_Ex Amine Coordination + Deprotonation PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands out as a highly versatile and efficient building block in synthetic chemistry. Its reactivity profile is characterized by a distinct chemoselectivity that can be harnessed for sequential functionalization. The highly activated fluorine at the 2-position provides a reliable site for nucleophilic aromatic substitution, while the bromine at the 5-position serves as an excellent handle for a range of palladium-catalyzed cross-coupling reactions.

When compared to its isomers, this compound demonstrates superior or comparable reactivity in SNAr reactions where the fluorine is ortho or para to the activating nitro group. In cross-coupling reactions, the electronic environment of the C-Br bond in all isomers is generally favorable for high-yielding transformations.

For the synthetic chemist, the choice of a bromo-fluoro-nitropyridine isomer will ultimately depend on the desired substitution pattern of the final target molecule. This guide provides the foundational understanding and practical protocols to leverage the unique reactivity of these powerful synthetic intermediates, enabling the efficient construction of complex molecular architectures for drug discovery and materials science.

References

Spectroscopic evidence for the successful derivatization of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic evidence confirming the successful derivatization of 5-bromo-2-fluoro-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causal relationships between structural changes and their spectroscopic manifestations. We will explore the transformation of this versatile building block through a nucleophilic aromatic substitution (SNAr) reaction, demonstrating how a multi-technique spectroscopic approach provides unambiguous validation of the chemical modification.

The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility stems from a synthetically valuable arrangement of substituents. The nitro group (NO₂) at the 3-position is a strong electron-withdrawing group, which powerfully activates the pyridine ring for nucleophilic attack. This electronic effect is most pronounced at the ortho (2- and 4-) positions. Consequently, the fluorine atom at the C-2 position is an excellent leaving group, primed for displacement by a wide range of nucleophiles. This predictable reactivity makes it an ideal scaffold for building molecular complexity and exploring structure-activity relationships.

A Case Study: Derivatization with Benzylamine

To illustrate the spectroscopic shifts that evidence a successful derivatization, we will examine the SNAr reaction of this compound with a common amine nucleophile, benzylamine. In this reaction, the lone pair of the benzylamine nitrogen attacks the electron-deficient C-2 carbon, leading to the displacement of the fluoride ion and the formation of a new carbon-nitrogen bond.

DOT Script for the Derivatization Reaction

Caption: Nucleophilic aromatic substitution (SNAr) of this compound.

Experimental Protocol: Synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine

The following protocol outlines a representative procedure for the synthesis, providing a framework for the subsequent analytical validation.

  • Reaction Setup : To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq).

  • Heating : Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the base and other aqueous-soluble materials.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-Benzyl-5-bromo-3-nitropyridin-2-amine.

DOT Script for the Experimental Workflow

G start Combine Reactants (Pyridine, Amine, Base, Solvent) react Heat & Stir (e.g., 80°C) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: General workflow for synthesis, purification, and analysis.

Comparative Spectroscopic Analysis: Before and After Derivatization

The unequivocal confirmation of the product's identity lies in a detailed comparison of its spectroscopic data with that of the starting material. The expected changes are outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the molecular weight change resulting from the substitution.

  • Starting Material (this compound) : The mass spectrum will show a characteristic molecular ion cluster. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), we expect to see two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2)[1][2]. The nominal molecular weight is approximately 221 g/mol .

  • Product (N-Benzyl-5-bromo-3-nitropyridin-2-amine) : The fluorine atom (19 amu) is replaced by a benzylamino group (C₇H₇N, ~105 amu). This results in a significant increase in molecular weight to approximately 308 g/mol . The characteristic 1:1 isotopic pattern for bromine will be retained in the product's mass spectrum, providing evidence that the bromine atom was not displaced.

CompoundExpected Molecular Ion (m/z)Key Feature
This compound~220 / 2221:1 ratio for M+ / M+2 due to Bromine isotopes[1][2]
N-Benzyl-5-bromo-3-nitropyridin-2-amine~308 / 310Mass increase of 88 amu; Bromine isotopic pattern retained
Infrared (IR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the appearance and disappearance of key functional groups.

  • Starting Material : The spectrum is expected to be dominated by absorptions corresponding to the aromatic ring and the nitro group. A key feature would be the C-F stretching vibration, typically found in the 1400-1000 cm⁻¹ region[3][4][5]. The asymmetric and symmetric stretching of the NO₂ group will appear as strong bands around 1550-1500 cm⁻¹ and 1390-1260 cm⁻¹, respectively[6].

  • Product : The most significant change will be the disappearance of the C-F stretch . In its place, new, highly diagnostic peaks will appear. A single, weak to medium N-H stretching band is expected in the 3500-3300 cm⁻¹ region, which is characteristic of a secondary amine[7][8][9][10]. Additionally, new C-H stretching bands from the benzyl group's CH₂ and aromatic ring will appear.

Vibrational ModeStarting Material (Expected cm⁻¹)Product (Expected cm⁻¹)Significance of Change
N-H StretchAbsent~3400 (weak-medium)[7][8]Confirms introduction of the secondary amine.
Aromatic C-H Stretch~3100-3000~3100-3000Benzyl aromatic C-H stretches add complexity.
Aliphatic C-H StretchAbsent~2950-2850Appearance of benzyl CH₂ group signals.
NO₂ Asymmetric Stretch~1530~1530Little change expected.
NO₂ Symmetric Stretch~1350~1350Little change expected.
C-F Stretch~1200-1100[3][4]Absent Confirms loss of the fluorine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming connectivity and the electronic environment of each nucleus.

¹H NMR Spectroscopy

  • Starting Material : The pyridine ring has two protons. The proton at C-6 will be a doublet coupled to the proton at C-4. The proton at C-4 will be a doublet of doublets, coupled to the C-6 proton and the C-3 fluorine.

  • Product :

    • Disappearance of H-F Coupling : The C-4 proton signal will simplify from a doublet of doublets to a simple doublet (coupled only to the C-6 proton).

    • Appearance of New Resonances : New signals corresponding to the benzyl group will appear: a singlet or doublet for the benzylic CH₂ protons (typically δ 4.5-5.0 ppm) and a multiplet for the five aromatic protons of the phenyl ring (typically δ 7.2-7.5 ppm).

    • Appearance of N-H Proton : A broad singlet corresponding to the N-H proton will appear, often in the δ 8.5-9.5 ppm range, which may exchange with D₂O.

¹³C NMR Spectroscopy

  • Starting Material : The carbon atoms of the pyridine ring will show distinct signals. The C-2 carbon, being directly attached to the highly electronegative fluorine, will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F ≈ 250-300 Hz).

  • Product :

    • Disappearance of C-F Coupling : The C-2 signal will collapse from a doublet to a singlet and will likely shift significantly due to the change in substituent from fluorine to nitrogen.

    • Appearance of New Carbon Signals : New signals corresponding to the benzylic CH₂ carbon and the carbons of the phenyl ring will be observed.

¹⁹F NMR Spectroscopy

This is perhaps the most direct method to confirm the reaction.

  • Starting Material : A signal will be present in the ¹⁹F NMR spectrum, with its chemical shift characteristic of a fluorine atom on a highly electron-deficient pyridine ring[11][12].

  • Product : The complete disappearance of any signal in the ¹⁹F NMR spectrum is definitive proof that the fluorine-containing starting material has been consumed and the fluorine atom has been displaced[13].

Conclusion

The successful derivatization of this compound via nucleophilic aromatic substitution is unequivocally confirmed by a convergence of evidence from multiple spectroscopic techniques. Mass spectrometry validates the expected increase in molecular weight. FTIR spectroscopy demonstrates the loss of the C-F bond and the appearance of the N-H bond. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed structural proof, showing the loss of fluorine couplings, the appearance of new proton and carbon signals from the nucleophile, and the complete disappearance of the fluorine signal itself. This multi-faceted analytical approach provides a self-validating system, ensuring the highest degree of confidence in the structural assignment for researchers in the field.

References

A Comparative Guide to the Purity Assessment of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 5-Bromo-2-fluoro-3-nitropyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, complete with experimental protocols and supporting data to ensure the highest level of scientific integrity in your work.

The Criticality of Purity for this compound

The presence of impurities in this compound can have significant downstream consequences. Even seemingly minor impurities can lead to the formation of unwanted side products, complicate purification processes, and introduce potentially toxic components into the final API. Therefore, a multi-faceted analytical approach is essential to not only quantify the main component but also to identify and quantify any process-related impurities, isomers, or residual solvents.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on orthogonal methods—techniques that measure the same property using different principles. This guide will compare three of the most powerful and commonly used techniques for the purity assessment of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for purity and impurity profiling of non-volatile organic molecules.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Ideal for the detection and identification of volatile impurities and residual solvents.

  • Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR): An absolute method for determining purity without the need for a specific reference standard of the compound itself.

The following sections will delve into the principles of each technique, provide detailed experimental protocols, and compare their performance characteristics.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

HPLC is the most common method for purity determination of organic compounds due to its high resolution, sensitivity, and reproducibility. A reversed-phase method is ideal for a molecule of moderate polarity like this compound.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds based on their hydrophobicity.

  • Gradient Elution: A gradient of a weak aqueous mobile phase (water with a modifier) and a strong organic mobile phase (acetonitrile) is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities in a reasonable timeframe.

  • UV Detection: The aromatic and nitro-substituted pyridine ring of this compound contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1000 µg/mL): Prepare the sample solution in the same manner as the standard stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Interpretation and Self-Validation

The purity is calculated based on the area percentage of the main peak in the chromatogram. A well-developed HPLC method should show a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. The use of a PDA detector allows for peak purity analysis by comparing the UV spectra across the peak, ensuring that the main peak is not co-eluting with any impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC-UV analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile substances, such as residual solvents from the synthesis and purification process.

Causality Behind Experimental Choices
  • Capillary Column: A non-polar column (e.g., DB-5ms) is a good general-purpose column for separating a wide range of volatile organic compounds.

  • Split Injection: This mode is used to introduce a small, representative portion of the sample onto the column, preventing overloading.

  • Electron Ionization (EI): This hard ionization technique generates reproducible fragmentation patterns, creating a "fingerprint" of each compound that can be compared to spectral libraries for confident identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • A GC system coupled with a mass spectrometer.

Chromatographic Conditions:

Parameter Value
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Split
Oven Program Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min

| MS Detection | Electron Ionization (EI) mode |

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject the sample into the GC-MS system.

Data Interpretation and Self-Validation

The total ion chromatogram (TIC) is used to determine the area percentage of any detected volatile impurities. The mass spectrum of each impurity peak is then compared against a spectral library (e.g., NIST) for identification. This method is self-validating through the matching of mass spectra with established library data.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3]

Causality Behind Experimental Choices
  • Internal Standard: A certified reference material with known purity is used as the internal standard. Maleic acid is a good choice as its protons are in a region of the ¹H NMR spectrum that is unlikely to overlap with the signals of this compound.

  • Long Relaxation Delay (d1): A long delay between pulses (at least 5 times the longest T1 relaxation time of the protons being quantified) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration.

  • ¹H, ¹⁹F, and ¹³C NMR: While ¹H qNMR is the most common, ¹⁹F NMR can also be used for quantitative purposes, especially for fluorinated compounds, providing an orthogonal quantitative assessment. ¹³C NMR is used for structural confirmation.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

Acquisition Parameters:

Parameter Value
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 30 seconds

| Number of Scans | 16 |

Data Processing and Calculation: The purity of the sample is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Long Relaxation Delay) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

qNMR analysis workflow for absolute purity determination.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Primary Use Purity and impurity profiling of non-volatile compoundsIdentification and quantification of volatile impurities and residual solventsAbsolute purity determination
Principle Chromatographic separation based on polarityChromatographic separation based on boiling point and polarityNuclear magnetic resonance
Reference Standard Requires a reference standard of the analyte for quantificationDoes not require a reference standard for identification (library matching)Requires a certified internal standard (not the analyte)
Typical Purity Reported Relative purity (Area %)Relative purity (Area %)Absolute purity (mass %)
Key Advantage High resolution for isomers and related substancesHigh sensitivity and specificity for volatile compoundsHigh accuracy and precision without the need for an analyte-specific standard
Limitation Not suitable for volatile compoundsNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of this compound may involve the nitration and subsequent halogenation of a pyridine precursor. Based on this, potential impurities could include:

  • Starting Materials: Unreacted precursors such as 2-fluoropyridine or 5-bromo-2-fluoropyridine.

  • Isomeric Impurities: Positional isomers formed during the nitration or bromination steps (e.g., 3-Bromo-2-fluoro-5-nitropyridine).[4]

  • Hydrolysis Products: The nitro group can be susceptible to hydrolysis, potentially forming hydroxylated impurities.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate).

Conclusion and Recommendations

For a comprehensive and reliable purity assessment of this compound, a combination of orthogonal analytical techniques is indispensable.

  • HPLC-UV should be the primary method for routine purity testing and for the detection and quantification of non-volatile, process-related impurities and isomers.

  • GC-MS analysis is essential for ensuring the absence of harmful residual solvents.

  • qNMR serves as a powerful, absolute method to certify the purity of a batch without relying on a specific reference standard of this compound, making it an invaluable tool for qualifying in-house primary standards.

By employing this multi-pronged approach, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable scientific outcomes and safer medicines.

References

A Comparative Guide to the Isomeric Purity Analysis of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

5-Bromo-2-fluoro-3-nitropyridine is a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, provides a versatile scaffold for constructing complex active pharmaceutical ingredients (APIs).[1] The electron-deficient nature of the pyridine ring makes it highly reactive and valuable for synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the very synthesis routes that produce this valuable intermediate can also generate a range of positional isomers.

The presence of even minor isomeric impurities can have profound consequences in drug development, potentially leading to altered pharmacological activity, increased toxicity, or difficulties in downstream process control and purification.[2] Therefore, robust and reliable analytical methods for the precise quantification of isomeric purity are not merely a quality control metric; they are a fundamental requirement for ensuring the safety, efficacy, and reproducibility of novel therapeutics. This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Challenge: Potential Isomeric Impurities

The most probable impurities in a batch of this compound are its positional isomers. These can arise during synthesis if the directing effects of the substituents on the pyridine ring are not perfectly selective. For example, the bromination of a fluoro-nitropyridine precursor or the nitration of a bromo-fluoropyridine could lead to the formation of isomers where the three substituents (–Br, –F, –NO₂) occupy different positions on the pyridine ring.

Key potential isomers that must be separated and quantified include:

  • Target Analyte: this compound

  • Potential Isomer 1: 2-Bromo-5-fluoro-3-nitropyridine[3]

  • Potential Isomer 2: 5-Bromo-3-fluoro-2-nitropyridine[4][5][6]

  • Other Positional Isomers: Depending on the specific synthetic route, other isomers may also be present.

The structural similarity of these compounds—identical molecular weight and elemental composition—makes their separation and quantification a significant analytical challenge that demands high-resolution techniques.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision based on the specific requirements of the analysis, such as the need for quantification, structural confirmation, sensitivity, and throughput. We will compare the three most powerful and widely used techniques for isomeric purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

dot

Caption: Decision flow for selecting the appropriate analytical technique.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC / GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative Purity & Impurity ProfilingQuantitative & Qualitative AnalysisStructural Elucidation & Confirmation
Resolution Excellent for closely related isomers with optimized conditions.Very high, especially with capillary columns.Lower resolution for complex mixtures, but excellent for distinguishing isomers in simpler samples.
Sensitivity (LOD/LOQ) High (ng to pg range). Ideal for trace impurity quantification.Very High (pg to fg range), especially with MS detection.Lower (µg to mg range). Not ideal for trace analysis below ~0.1%.
Sample Requirement Must be soluble in the mobile phase. Non-volatile compounds are ideal.Must be volatile and thermally stable.Requires higher sample concentration (~5-10 mg) and solubility in deuterated solvents.
Identification Based on retention time relative to a standard. UV-Vis (PDA) detector provides some spectral info.Retention time and mass spectrum (MS), which provides structural fragmentation patterns for positive identification.Provides definitive structural information through chemical shifts and coupling constants. ¹⁹F NMR is particularly powerful for these analytes.
Speed Moderate (typical run times of 15-45 minutes).Fast to Moderate (typical run times of 10-30 minutes).Slower per sample due to acquisition times, but provides rich data.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the premier technique for the quantitative determination of isomeric purity in pharmaceutical development.[7]

  • Why it Works: The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the positional isomers, stemming from the varied electronic environments of the substituents, are sufficient to achieve baseline separation with a properly developed method.

  • Expert Insight: A gradient elution (e.g., varying the ratio of water to acetonitrile) is almost always necessary.[7] This is because an isocratic method strong enough to elute the main peak quickly will likely cause all isomers to co-elute, while a method weak enough to separate the isomers may result in excessively long retention times for the main peak. A UV detector set at a wavelength like 254 nm is typically effective for these aromatic compounds.[7]

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

GC is a high-resolution separation technique suitable for analytes that are volatile and thermally stable. When coupled with a Mass Spectrometer (GC-MS), it becomes an exceptionally powerful tool for both separation and identification.[7]

  • Why it Works: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Positional isomers often have slightly different boiling points and polarities, allowing for their separation. The mass spectrometer then bombards the eluting compounds with electrons, generating unique fragmentation patterns that serve as a "fingerprint" for each isomer, enabling positive identification.

  • Expert Insight: The primary consideration is thermal stability. While many nitropyridines are sufficiently stable, thermal degradation in the hot injector port or column can be a risk. A thorough stability check is a prerequisite. A non-polar capillary column (e.g., DB-5ms) is a good starting point for method development.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for its ability to provide definitive structural information. While not typically the primary tool for quantifying trace impurities, it is essential for identifying them and for confirming the structure of the main component.[8]

  • Why it Works: Each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus in a molecule resides in a unique electronic environment, causing it to resonate at a specific frequency. Positional isomers will have distinctly different NMR spectra.

  • Expert Insight: For this compound and its isomers, ¹⁹F NMR is exceptionally valuable. The chemical shift of the fluorine atom is highly sensitive to its position on the ring and the nature of the adjacent substituents. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) provides clear, unambiguous evidence of the substitution pattern. For instance, the coupling pattern of the aromatic protons in the ¹H NMR spectrum will definitively distinguish between the isomers.[9]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for method development and validation. They incorporate self-validating system suitability checks to ensure trustworthy results.

Protocol 1: Quantitative Isomeric Purity by RP-HPLC

dot

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • System Suitability: Before sample analysis, inject a solution known to contain at least two isomers. The resolution between the critical pair must be >1.5, and the tailing factor for the main peak should be <1.5. This validates the separation capability of the system.

  • Analysis: Inject the prepared sample solution.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Impurity Identification by GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

Methodology:

  • Sample Preparation: Prepare a diluted solution of the sample in dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 350 amu.

    • Source Temperature: 230°C.

  • Analysis: Inject the sample. Identify the main peak and any impurity peaks by comparing their retention times and matching their mass spectra against a library or known standards. The characteristic isotopic pattern of bromine (M+ and M+2 peaks of nearly equal intensity) will be a key diagnostic feature in the mass spectra.[8]

Conclusion and Recommendations

For the comprehensive isomeric purity analysis of this compound, a multi-faceted approach is recommended.

  • For routine quality control and quantitative purity assessment, a validated RP-HPLC method is the most reliable and robust choice. Its high resolution, sensitivity, and reproducibility make it ideal for accurately determining purity levels and quantifying known and unknown impurities.

  • For initial characterization, impurity identification, and confirmation of peak identity, GC-MS is invaluable. It provides an orthogonal separation technique and delivers definitive structural information through mass spectral fragmentation.

  • For absolute structural confirmation of the main component and isolated impurities, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the definitive, non-negotiable tool.

By combining these techniques, researchers and drug development professionals can build a complete and trustworthy profile of their this compound material, ensuring the quality and integrity of their subsequent research and development efforts.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant, and safe disposal is a non-negotiable aspect of laboratory science, safeguarding both personnel and the environment. This guide provides an in-depth, procedural framework for the disposal of 5-Bromo-2-fluoro-3-nitropyridine, moving beyond a simple checklist to instill a deep understanding of the chemical principles that govern these critical final steps.

As a halogenated nitroaromatic compound, this compound requires a specific and cautious approach to its disposal. Its molecular structure—featuring bromine, fluorine, and a nitro group on a pyridine ring—dictates its hazardous nature and the necessary protocols for its deactivation and disposal. This guide is structured to provide immediate, actionable information while grounding these procedures in established scientific and regulatory principles.

Part 1: Immediate Safety and Hazard Assessment

The primary hazards are consistently identified as:

  • Skin Irritation: Causes skin irritation upon contact.[3][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[3][5]

  • Acute Oral Toxicity: Harmful if swallowed.[5]

These hazards necessitate strict adherence to Personal Protective Equipment (PPE) protocols at all times when handling the compound or its waste.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be used if there is a splash hazard.[4][6]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, minimum thickness of 0.11 mm). Gloves must be inspected prior to use and changed immediately if contaminated.[4]Prevents direct skin contact, which can cause irritation.
Body Protection A fully-buttoned laboratory coat. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.[4]Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection All handling of solid material or solutions should occur in a certified chemical fume hood to avoid inhalation.[4]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Part 2: In-Lab Waste Management & Segregation Protocol

The foundation of proper disposal begins with meticulous collection and segregation at the source. Due to its chemical nature, this compound waste must not be mixed with general or non-halogenated chemical waste streams.[7] Mixing halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal, as the entire mixture must be treated as halogenated waste.

Step-by-Step Waste Collection Procedure
  • Designate a Waste Container:

    • Use a dedicated, compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[1][8]

    • The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[8]

  • Labeling:

    • Before adding any waste, label the container clearly with:

      • The words "HAZARDOUS WASTE"[1]

      • The full chemical name: "this compound"

      • The primary hazards (e.g., "Irritant," "Acutely Toxic")

      • The date accumulation begins.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated solid this compound, contaminated weigh boats, and spatulas in the designated solid waste container.[1]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with non-halogenated organic solvents.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated must be collected in a separate, sealed, and labeled hazardous waste bag or container.[1]

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[8]

    • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

Below is a workflow diagram illustrating the in-lab waste segregation and handling process.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal gen Experiment Complete: Waste this compound (Solid, Liquid, or Contaminated PPE) is_solid Is waste solid or liquid reagent? gen->is_solid Evaluate is_ppe Is it contaminated PPE/Labware? is_solid->is_ppe No solid_container Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_container Yes (Solid/Liquid) liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container ppe_container Collect in Labeled 'Contaminated Solid Waste' Bag/Container is_ppe->ppe_container Yes storage Store Securely in Satellite Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage ehs Arrange Pickup via Institutional EHS or Licensed Contractor storage->ehs

Caption: In-lab waste management workflow for this compound.

Part 3: The Terminal Disposal Pathway: High-Temperature Incineration

Due to its chemical stability and hazardous nature, in-lab neutralization of this compound is not recommended. The presence of halogen atoms and the nitro group requires a robust destruction method to prevent the release of toxic compounds into the environment. The universally accepted and regulatory-compliant method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][10]

Why Incineration is Essential
  • Complete Thermal Decomposition: Pyridine and its derivatives are effectively destroyed via incineration.[9] Recommended operational parameters for a rotary kiln incinerator are temperatures between 820°C and 1,600°C.[9] This high-energy environment is necessary to break the stable aromatic ring and the carbon-halogen bonds.

  • Management of Hazardous Byproducts: The combustion of a compound like this compound will inevitably produce hazardous acidic gases.

    • The bromine content will lead to the formation of hydrogen bromide (HBr).[3][11]

    • The fluorine content will produce hydrogen fluoride (HF).

    • The nitrogen in the pyridine ring and nitro group will form various oxides of nitrogen (NOx).[3]

    • Incomplete combustion could potentially form highly toxic polybrominated/chlorinated dioxins and dibenzofurans, especially if other chlorinated materials are present in the waste stream.[12]

    Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers, to neutralize these acidic gases and prevent their release into the atmosphere.[10][13]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] Halogenated organic compounds are specifically listed and regulated, mandating their disposal via approved methods like incineration.[16] Disposing of this waste through any other means (e.g., drain disposal, evaporation) is a serious regulatory violation and poses a significant environmental threat.[17]

The Disposal Process: From Lab to Destruction
  • Waste Accumulation: Continue to collect segregated waste in your lab's satellite accumulation area until the containers are full or as per your institution's policy.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the collection of the waste.[1]

  • Transportation and Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated under controlled, high-temperature conditions with appropriate flue gas treatment.

By adhering to these rigorous segregation and disposal protocols, you ensure that the final step in the lifecycle of this compound is handled with the scientific integrity and commitment to safety that defines responsible research.

References

A Researcher's Guide to the Safe Handling of 5-Bromo-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-fluoro-3-nitropyridine, a compound with significant potential in synthetic chemistry. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Understanding the Hazard Profile

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

Given these hazards, adherence to stringent safety protocols is paramount to mitigate risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPERationale
Hands Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.[5][6]
Eyes Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[5][6]
Body Fully-buttoned lab coatPrevents contamination of personal clothing and skin.[5][6]
Respiratory Dust mask (N95) or respiratorEssential when handling the solid compound to prevent inhalation of dust particles.

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the chemical.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Work Area Preparation: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][6] Before starting, ensure the fume hood sash is at the appropriate height.

  • Gathering Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood to minimize movement in and out of the containment area.

  • Weighing:

    • Tare a clean, dry weigh boat on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • If any solid is spilled, clean it up immediately following the spill cleanup protocol (see Section 4).

  • Container Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Dissolution and Reaction Setup
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound. This should be done slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed.

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE fume_hood Prepare Chemical Fume Hood prep_start->fume_hood materials Gather Materials fume_hood->materials weigh Weigh Compound materials->weigh Transfer to Handling Phase dissolve Dissolve in Solvent weigh->dissolve react Set up Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate Post-Reaction dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for Handling this compound.

Emergency Procedures: Plan for the Unexpected

Accidents can happen, and a well-defined emergency plan is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air.[4] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Small Spill For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and excess reagents, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[8]

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.[2][9]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[4][8]

Conclusion: A Culture of Safety

The responsible handling of this compound is not just a matter of following procedures; it is about cultivating a culture of safety. By understanding the hazards, diligently using personal protective equipment, adhering to a meticulous operational plan, and being prepared for emergencies, we can advance our research while ensuring the well-being of ourselves and our colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.